2-Hexanol, 6-chloro-
Description
BenchChem offers high-quality 2-Hexanol, 6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexanol, 6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
18804-33-6 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
6-chlorohexan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
LDIPECSHAACCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 6-chloro-2-hexanol. It is intended to serve as a technical resource for professionals in research and drug development who utilize chiral synthons and functionalized alcohols in their work.
Core Physicochemical Properties
6-Chloro-2-hexanol is a chiral alcohol containing a chlorine atom at the terminal position. Its stereocenter at the C2 position makes it a valuable building block in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs) where specific stereochemistry is crucial for therapeutic efficacy.[1] While the racemic mixture and its individual enantiomers, (R)- and (S)-6-chloro-2-hexanol, share identical physical properties in achiral environments, their biological activities and interactions in chiral settings differ significantly.[1]
The data presented below corresponds to the racemic mixture unless otherwise specified for a particular enantiomer.
Table 1: General and Computed Properties of 6-Chloro-2-hexanol
| Property | Value | Source |
| Molecular Formula | C6H13ClO | PubChem[2][3] |
| Molecular Weight | 136.62 g/mol | PubChem, Pharmaffiliates[2][3] |
| IUPAC Name | 6-chlorohexan-2-ol | PubChem[2] |
| CAS Number | 18804-33-6 (for racemic) | Pharmaffiliates[3] |
| (R)-enantiomer CAS | 154885-33-3 | PubChem[2] |
| Canonical SMILES | CC(CCCCCl)O | PubChem[2] |
| InChIKey | LDIPECSHAACCTQ-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
| Complexity | 47.8 | PubChem[2] |
| XLogP3 | 1.6 | PubChem[2] |
Table 2: Experimental and Physical Properties of 6-Chloro-2-hexanol
| Property | Value | Notes |
| Appearance | Data not available | Often a liquid at room temperature[4] |
| Storage Temperature | 2-8°C (Refrigerator) | Recommended for stability[3] |
| Solubility | Soluble in dimethylformamide | Limited solubility in water is expected[4][5] |
Synthesis and Reactivity
The primary route for synthesizing enantiomerically pure 6-chloro-2-hexanol is through the stereoselective reduction of the precursor ketone, 6-chloro-2-hexanone.[1] This transformation is a cornerstone of its production and is critical for its application as a chiral intermediate.
-
Stereoselective Reduction: The conversion of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol can be achieved with high enantiomeric excess (>90%) using chiral catalysts, such as ruthenium complexes with (R)-BINAP ligands.[1] This process involves a metal-ligand bifunctional mechanism where a hydride and a proton are transferred to the carbonyl group.[1]
-
Intramolecular Cyclization: Under basic conditions, the hydroxyl group of 6-chloro-2-hexanol can be deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon at the C6 position, displacing the chloride ion to form a substituted tetrahydrofuran ring.[1][6]
-
Oxidation: As a secondary alcohol, 6-chloro-2-hexanol can be oxidized back to its corresponding ketone, 6-chloro-2-hexanone, which is a valuable intermediate itself.[1][7]
Below is a logical workflow for the synthesis and subsequent reaction of 6-chloro-2-hexanol.
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and analysis of 6-chloro-2-hexanol. The following sections outline common methodologies.
This protocol is a generalized procedure based on the asymmetric hydrogenation of ketones using chiral transition metal complexes.[1]
-
Preparation: In a high-pressure reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 6-chloro-2-hexanone in a suitable organic solvent (e.g., ethanol or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of the chiral ruthenium-(R)-BINAP complex. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the optimized pressure and stir the reaction mixture at a controlled temperature. Reaction conditions must be carefully optimized to maximize stereoselectivity.[1]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully depressurize the vessel. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product, (R)-6-chloro-2-hexanol, using column chromatography on silica gel to remove the catalyst and any byproducts.
The following diagram illustrates the general experimental workflow for this synthesis.
This reaction demonstrates the nucleophilic character of the hydroxyl group under basic conditions.[1][6]
-
Reactant Preparation: Dissolve 6-chloro-2-hexanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), to the solution at a controlled temperature (often 0 °C to start). The base deprotonates the hydroxyl group to form the alkoxide.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the resulting cyclic ether via distillation or column chromatography.
Confirming the identity, purity, and stereochemistry of the final product is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the proton environment and overall structure.
-
¹³C NMR: Used to confirm the carbon skeleton, including the positions of the chloro and hydroxyl groups.[1] For example, the hydroxyl-bearing carbon (C2) would show a characteristic shift.
-
-
Mass Spectrometry (MS): ESI-MS or EI-MS can be used to confirm the molecular weight of the compound.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (ee).
-
Method: Use a chiral stationary phase column (e.g., Chiralcel OD-H) with a mobile phase such as a hexane/isopropanol mixture.
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to calculate the ee.[1]
-
-
Polarimetry: Measures the optical rotation of a solution of the enantiomerically enriched product. The measured value is then compared to known literature values for the pure enantiomer to confirm its stereochemical identity.[1]
Safety and Handling
While comprehensive toxicological data for 6-chloro-2-hexanol is not fully available, related compounds and general laboratory chemical safety practices should be considered.[8][9]
-
General Hazards: The isomer 6-chloro-1-hexanol is listed as a skin and strong eye irritant and may be harmful by inhalation and skin absorption.[10] The (R)-enantiomer of 6-chloro-2-hexanol is noted to cause serious eye irritation.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[4][9] Recommended storage is between 2-8°C.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. guidechem.com [guidechem.com]
- 5. 6-Chlorohexanol | 2009-83-8 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-chloro-2-hexanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-2-hexanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow.
Physicochemical Properties
6-chloro-2-hexanol is a chiral secondary alcohol with the chemical formula C₆H₁₃ClO. Its structure contains a chlorine atom at the 6-position and a hydroxyl group at the 2-position of a hexane chain.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| IUPAC Name | 6-chlorohexan-2-ol | Pharmaffiliates[2] |
| CAS Number | 18804-33-6 | Pharmaffiliates[2] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-chloro-2-hexanol based on typical chemical shifts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | m | 1H | CH-OH |
| ~3.5 | t | 2H | CH₂-Cl |
| ~1.8 | m | 2H | CH₂ adjacent to CH₂-Cl |
| ~1.5 | m | 4H | Other CH₂ groups |
| ~1.2 | d | 3H | CH₃ |
| Variable | s | 1H | OH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~68 | CH-OH |
| ~45 | CH₂-Cl |
| ~38 | CH₂ adjacent to CH-OH |
| ~32 | CH₂ adjacent to CH₂-Cl |
| ~25 | Other CH₂ |
| ~23 | CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Key characterization techniques include both ¹H and ¹³C NMR to confirm the positions of the chloro and hydroxyl groups.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3550-3200 | Strong, Broad | O-H stretch | Alcohol |
| 2960-2850 | Strong | C-H stretch | Alkane |
| 1470-1430 | Medium | C-H bend | Alkane |
| 1150-1050 | Strong | C-O stretch | Secondary Alcohol |
| 800-600 | Strong | C-Cl stretch | Alkyl Halide |
Mass Spectrometry (MS)
The mass spectrum of 6-chloro-2-hexanol would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 136/138 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 101 | [M-Cl]⁺ |
| 45 | [CH₃CHOH]⁺ |
Confirmation of the molecular weight can be achieved through ESI-MS or EI-MS.[3]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample like 6-chloro-2-hexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
6-chloro-2-hexanol sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2-hexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
6-chloro-2-hexanol sample
-
Pipette
-
Dry acetone for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Preparation (Neat Liquid):
-
Spectrum Acquisition:
-
Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[4]
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding functional groups.
-
Compare the obtained spectrum with reference spectra if available.[4]
-
-
Cleaning: Clean the salt plates thoroughly with dry acetone and store them in a desiccator.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
-
Inlet system (e.g., Gas Chromatography - GC, or direct infusion)
-
6-chloro-2-hexanol sample
-
Solvent (e.g., methanol or acetonitrile for ESI)
Procedure (using GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of 6-chloro-2-hexanol in a volatile solvent compatible with the GC system (e.g., dichloromethane or hexane).
-
Instrument Setup:
-
Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation.
-
Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard ionization energy of 70 eV is typically used.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
The compound will be separated by the GC column and then enter the mass spectrometer.
-
-
Data Analysis:
-
Analyze the mass spectrum of the peak corresponding to 6-chloro-2-hexanol.
-
Identify the molecular ion peak and major fragment ions.
-
The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be visible for chlorine-containing fragments.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.
Caption: Logical relationship between spectroscopic techniques and structural information.
Caption: General experimental workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Hexanol, 6-chloro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical synthesis of 2-Hexanol, 6-chloro-, a key intermediate in various chemical syntheses. The document details the primary synthetic routes, focusing on the preparation of the precursor 6-chloro-2-hexanone and its subsequent reduction. Experimental protocols and quantitative data are presented to aid researchers in the practical application of these methods.
Historical Context and Discovery
While a singular definitive report on the "discovery" of 2-Hexanol, 6-chloro- is not readily apparent in the surveyed literature, its synthesis is intrinsically linked to the development of methods for the preparation of halogenated ketones and alcohols. The synthesis of the related compound, 6-chloro-1-hexanol, was described in Organic Syntheses in 1948, building on earlier work by Bennett and Turner in 1938, indicating that the synthesis of chlorohydrins was an area of academic and industrial interest during this period. The development of synthetic routes to its direct precursor, 6-chloro-2-hexanone, particularly through the rearrangement of 1-methylcyclopentyl hypochlorite as detailed in patents from the mid-20th century, was a significant step towards the practical availability of 2-Hexanol, 6-chloro-.
The primary application driving the refinement of synthetic methods for 6-chloro-2-hexanone, and by extension 2-Hexanol, 6-chloro-, has been its use as a key intermediate in the pharmaceutical industry.
Synthesis of the Key Precursor: 6-chloro-2-hexanone
The most common and historically significant pathway to 2-Hexanol, 6-chloro- involves the synthesis and subsequent reduction of 6-chloro-2-hexanone. Several methods for the preparation of this key ketone intermediate have been developed, each with distinct advantages and historical relevance.
From Cyclohexanol via Rearrangement
An important industrial method for the synthesis of 6-chloro-2-hexanone begins with cyclohexanol.[1] This multi-step process involves the dehydration of cyclohexanol to cyclohexene, followed by a thermal rearrangement to 1-methylcyclopentene. Subsequent hydration yields 1-methylcyclopentanol, which is then converted to 1-methylcyclopentyl hypochlorite. Finally, thermal decomposition of the hypochlorite furnishes 6-chloro-2-hexanone.[1]
Experimental Protocol: Synthesis of 6-chloro-2-hexanone from 1-methylcyclopentanol
A detailed process for the conversion of 1-methylcyclopentanol to 6-chloro-2-hexanone is described in U.S. Patent 5,498,802. The process involves reacting 1-methylcyclopentanol with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite, which is then heated to induce rearrangement to the final product.
-
Reaction of 1-methylcyclopentanol: 1-methylcyclopentanol is reacted with sodium hypochlorite in the presence of acetic acid at a temperature of 0°C to 20°C to form 1-methylcyclopentyl hypochlorite.
-
Rearrangement: The resulting 1-methylcyclopentyl hypochlorite is then heated to a temperature of 30°C to 60°C to yield 6-chloro-2-hexanone.[2]
| Reactant/Reagent | Molar Equivalents | Temperature (°C) | Time | Isolated Yield (%) | Reference |
| 1-methylcyclopentanol | 1.0 | - | - | - | U.S. Patent 5,498,802 |
| Sodium hypochlorite | 1.4 - 1.5 | 0 - 20 | - | 80 | [2] |
| Acetic acid | 1.25 - 1.7 | 0 - 20 | - | 80 | [2] |
| Rearrangement | - | 30 - 60 | 1 min - 6 hr | - | U.S. Patent 5,491,265 |
From Methylcyclopentane via Oxidation and Rearrangement
Another significant route starts from methylcyclopentane. This process involves the oxidation of methylcyclopentane to 1-methylcyclopentanol, which then follows a similar reaction pathway as described above, involving the formation and rearrangement of 1-methylcyclopentyl hypochlorite.[1][3]
Experimental Protocol: Synthesis of 6-chloro-2-hexanone from Methylcyclopentane
As outlined in U.S. Patent 5,491,265, this process involves the following steps:
-
Oxidation: Methylcyclopentane is oxidized with ozone in the presence of a carboxylic acid (e.g., isobutyric acid) at 10°C to 30°C to form 1-methylcyclopentanol.[3]
-
Hypochlorite Formation: The resulting 1-methylcyclopentanol is reacted with sodium hypochlorite and acetic acid at 0°C to 20°C to yield 1-methylcyclopentyl hypochlorite.[3]
-
Rearrangement: The hypochlorite intermediate is then heated to 30°C to 60°C to produce 6-chloro-2-hexanone.[3]
| Starting Material | Key Reagents | Key Intermediate | Final Product | Reported Yield | Reference |
| Methylcyclopentane | Ozone, Carboxylic Acid, Sodium Hypochlorite, Acetic Acid | 1-methylcyclopentanol, 1-methylcyclopentyl hypochlorite | 6-chloro-2-hexanone | Not explicitly stated for the overall process | U.S. Patent 5,491,265 |
From 1,3-dibromochloropropane and Ethyl Acetoacetate
An alternative synthesis of 6-chloro-2-hexanone involves the reaction of 1,3-dibromochloropropane with ethyl acetoacetate, followed by hydrolysis and decarboxylation.[4] The use of a phase transfer catalyst, such as benzyltrimethylammonium bromide, has been shown to improve the yield and reaction time of this method.[4]
Experimental Protocol: Synthesis of 6-chloro-2-hexanone using a Phase Transfer Catalyst
-
Reaction: 1,3-dibromochloropropane, ethanol, and K2CO3 are reacted with the dropwise addition of ethyl acetate. The molar ratio of 1,3-dibromochloropropane to ethyl acetate to potassium carbonate to ethanol is 1:1.15:1.20:4.30.[4]
-
Work-up: After drying, an ammonium chloride solution is added, followed by the dropwise addition of concentrated sulfuric acid.[4]
-
Purification: The product is extracted with petroleum ether and purified by vacuum distillation, collecting the fraction at 120-140°C/8-10kPa.[4]
| Reactant | Molar Ratio | Catalyst | Yield Improvement | Reference |
| 1,3-dibromochloropropane | 1 | Benzyltrimethylammonium bromide (5.254 mol%) | Significant improvement in yield and product quality | [4] |
| Ethyl acetoacetate | 1.15 | [4] | ||
| Potassium carbonate | 1.20 | [4] | ||
| Ethanol | 4.30 | [4] |
Synthesis of 2-Hexanol, 6-chloro- by Reduction of 6-chloro-2-hexanone
Once 6-chloro-2-hexanone is obtained, the final step is its reduction to 2-Hexanol, 6-chloro-. For applications requiring a specific stereoisomer, such as in drug development, stereoselective reduction methods are employed.
Stereoselective Reduction
A primary route to enantiomerically pure (R)-6-chloro-2-hexanol is the stereoselective reduction of the prochiral 6-chloro-2-hexanone.[1] This can be achieved using chiral chemical catalysts or enzymes.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal complexes is a powerful method for synthesizing enantiomerically pure secondary alcohols.[1] Ruthenium complexes containing chiral diphosphine ligands, such as (R)-BINAP, have shown high efficiency and enantioselectivity in the reduction of various ketones.[1] The mechanism is believed to involve a metal-ligand bifunctional process where a hydride from the ruthenium center and a proton from a coordinated diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[1]
| Catalyst System | Enantiomeric Excess (ee) | Reference |
| (R)-BINAP-ruthenium complex | > 90% | [1] |
Experimental Protocol: General Procedure for Stereoselective Reduction
While a specific detailed protocol for the stereoselective reduction of 6-chloro-2-hexanone was not found in the initial searches, a general approach would involve:
-
Dissolving 6-chloro-2-hexanone in a suitable solvent (e.g., methanol, ethanol).
-
Adding a chiral catalyst, such as a Ru-BINAP complex, under an inert atmosphere.
-
Pressurizing the reaction vessel with hydrogen gas.
-
Stirring the reaction at a specific temperature and pressure until the reaction is complete (monitored by TLC or GC).
-
Purifying the product by column chromatography to isolate the desired enantiomer of 2-Hexanol, 6-chloro-.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for producing 2-Hexanol, 6-chloro-.
Caption: Synthesis of 6-chloro-2-hexanone from Cyclohexanol.
Caption: Synthesis of 6-chloro-2-hexanone from Methylcyclopentane.
Caption: Final reduction step to 2-Hexanol, 6-chloro-.
This guide provides a foundational understanding of the historical and practical aspects of synthesizing 2-Hexanol, 6-chloro-. Researchers and professionals in drug development can utilize this information to inform their synthetic strategies and further innovate in this area of organic chemistry.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]
- 3. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
Thermodynamic Properties of Chlorinated Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of chlorinated alcohols. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.
Quantitative Thermodynamic Data
The following tables summarize key thermodynamic properties for a selection of chlorinated alcohols. These values have been compiled from various reputable sources and are presented for comparative analysis.
Table 1: Enthalpy of Formation and Combustion of Selected Chlorinated Alcohols
| Compound Name | Chemical Formula | State | Enthalpy of Formation (ΔfH°) (kJ/mol) | Enthalpy of Combustion (ΔcH°) (kJ/mol) | Reference |
| 2-Chloroethanol | C₂H₅ClO | liquid | -289.1 ± 1.3 | -1291.2 ± 1.0 | [1] |
| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | liquid | -385. ± 1. | -1700. ± 1. | [2] |
| 2,3-Dichloro-1-propanol | C₃H₆Cl₂O | liquid | -381.00 ± 2.00 | -1704.00 ± 1.00 | [3] |
Table 2: Phase Change and Heat Capacity Data of Selected Chlorinated Alcohols
| Compound Name | Chemical Formula | Boiling Point (°C) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | Liquid Heat Capacity (Cp) (J/mol·K) | Reference |
| 2-Chloroethanol | C₂H₅ClO | 128.6 | 43.3 at 343 K | 145.6 | [1] |
| 1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 174.3 | 47.33 (Joback Method) | Not Available | [3][4][5] |
| 2,3-Dichloro-1-propanol | C₃H₆Cl₂O | 182 | 47.33 (Joback Method) | 167.09 (Ideal Gas at 585.63 K) | [3][6] |
Experimental Protocols
The determination of thermodynamic properties of chlorinated alcohols relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.
Methodology:
-
Sample Preparation: A precisely weighed sample of the chlorinated alcohol (typically 0.5 - 1.5 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Correction for Heat of Ignition: The heat released by the combustion of the ignition wire is subtracted from the total heat evolved.
-
Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system (water and bomb), which has a known heat capacity. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Corrections for Halogen Presence: For chlorinated compounds, corrections must be made for the formation of hydrochloric acid (HCl) and chlorine (Cl₂) in the final products. This is typically achieved by analyzing the bomb contents after combustion.[7]
-
Diagram: Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Determination of Heat Capacity of Liquids via Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids. The principle is to add a known quantity of heat to the sample and measure the resulting temperature change while minimizing heat exchange with the surroundings.
Methodology:
-
Sample Loading: A known mass of the chlorinated alcohol is hermetically sealed in a sample container within the calorimeter.
-
Thermal Equilibration: The calorimeter is brought to the desired starting temperature and allowed to reach thermal equilibrium.
-
Adiabatic Control: The temperature of an outer shield is continuously adjusted to match the temperature of the calorimeter vessel, thereby creating an adiabatic environment (no heat exchange).
-
Heat Input: A precisely measured amount of electrical energy (heat) is supplied to the sample through a heater.
-
Temperature Measurement: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time.
-
Calculation: The heat capacity (Cp) is calculated using the following equation:
Cp = Q / (m * ΔT)
where:
-
Q is the heat added to the sample.
-
m is the mass of the sample.
-
ΔT is the measured temperature change.
-
-
Data Analysis: The experiment is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
-
Diagram: Logical Relationship in Adiabatic Calorimetry
References
- 1. 2-Chloroethanol [webbook.nist.gov]
- 2. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]
- 3. chemeo.com [chemeo.com]
- 4. 1,3-Dichloro-2-propanol CAS#: 96-23-1 [m.chemicalbook.com]
- 5. 1,3-Dichloro-2-propanol | 96-23-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of 2-Hexanol, 6-chloro-: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the computational modeling of 2-Hexanol, 6-chloro-, a chiral alcohol with potential applications as a building block in pharmaceutical synthesis. Given the limited publicly available experimental data on this specific compound, this guide outlines a robust computational approach to predict its physicochemical properties, toxicological profile, and potential biological interactions. The methodologies described herein are intended to accelerate research and development efforts by enabling early-stage in silico assessment, thereby reducing the reliance on resource-intensive experimental studies. This document details a workflow combining Density Functional Theory (DFT) for the calculation of molecular properties and Quantitative Structure-Activity Relationship (QSAR) modeling for toxicity prediction. Furthermore, a hypothetical signaling pathway is proposed for investigating the compound's potential neurological effects, based on the known mechanisms of similar chlorinated and short-chain alcohols. Detailed protocols for both computational and relevant experimental procedures are provided to ensure reproducibility and facilitate adoption by researchers in the field.
Physicochemical and Toxicological Profile
A thorough understanding of a compound's physicochemical and toxicological properties is fundamental to its development and application. Due to the sparse experimental data for 2-Hexanol, 6-chloro-, computational predictions and data from structurally related compounds are invaluable.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of (R)-2-Hexanol, 6-chloro-.
| Property | Value | Source |
| Molecular Formula | C6H13ClO | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| IUPAC Name | (2R)-6-chlorohexan-2-ol | PubChem[1] |
| CAS Number | 154885-33-3 | PubChem[1] |
| Computed XLogP3 | 1.6 | PubChem[1] |
| Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Toxicological Summary
Toxicological data for 2-Hexanol, 6-chloro- is largely incomplete. The available information, primarily from safety data sheets and aggregated GHS classifications, suggests it is an irritant. For a more comprehensive assessment, data from related compounds like 2-hexanol and other chlorinated solvents are considered.
| Endpoint | Finding | Source |
| Acute Oral Toxicity | No data available | Cleanchem Laboratories[2] |
| Acute Dermal Toxicity | No data available | Cleanchem Laboratories[2] |
| Acute Inhalation Toxicity | No data available | Cleanchem Laboratories[2] |
| Skin Corrosion/Irritation | No data available | Cleanchem Laboratories[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2) | PubChem[1] |
| Carcinogenicity | No data available | Cleanchem Laboratories[2] |
| Mutagenicity | No data available | Cleanchem Laboratories[2] |
| Neurotoxicity (Inferred) | Chlorinated solvents and short-chain alcohols are known to be central nervous system depressants.[3][4] |
Computational Modeling Workflow
A multi-faceted computational approach is proposed to characterize 2-Hexanol, 6-chloro-. This workflow integrates quantum mechanical calculations for accurate molecular property prediction with QSAR modeling for toxicological endpoint estimation.
Potential Biological Signaling Pathway
Based on the known neurotoxic effects of chlorinated solvents and short-chain alcohols, a hypothetical signaling pathway for investigation is proposed.[3] These compounds often act by altering the balance of excitatory and inhibitory neurotransmission and can disrupt cell membrane integrity.[1][3]
Experimental Protocols
Synthesis and Purification of (R)-2-Hexanol, 6-chloro-
This protocol is based on the stereoselective reduction of the precursor 6-chloro-2-hexanone.
Objective: To synthesize (R)-2-Hexanol, 6-chloro- with high enantiomeric excess.
Materials:
-
6-chloro-2-hexanone
-
Chiral catalyst (e.g., Ru-based catalyst with a chiral diamine ligand)
-
Hydrogen source (H2 gas)
-
Anhydrous solvent (e.g., isopropanol)
-
Standard glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography system with silica gel)
-
Analytical instruments (Chiral HPLC, NMR, Mass Spectrometry)
Methodology:
-
Reaction Setup: A dry reaction vessel is charged with 6-chloro-2-hexanone and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The chiral ruthenium catalyst is added to the mixture. The catalyst loading is typically in the range of 0.01 to 1 mol%.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reduction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-Hexanol, 6-chloro-.
-
Characterization: The final product's identity and purity are confirmed using NMR (1H and 13C) and Mass Spectrometry.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by Chiral High-Performance Liquid Chromatography (HPLC).
Computational Protocol: DFT and QSAR
Objective: To predict the physicochemical and toxicological properties of 2-Hexanol, 6-chloro-.
Software:
-
Quantum chemistry package (e.g., Gaussian, ORCA)
-
Molecular visualization software (e.g., GaussView, Avogadro)
-
QSAR modeling software or libraries (e.g., RDKit, PaDEL-Descriptor, Scikit-learn)
Methodology: Part A - DFT Calculations
-
Structure Preparation: The 3D structure of 2-Hexanol, 6-chloro- is generated and pre-optimized using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization: A full geometry optimization is performed using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[2]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation also yields thermodynamic properties.
-
Property Calculation: From the optimized structure, various electronic properties are calculated, including:
-
Electrostatic potential (ESP) maps to identify regions of electrophilic and nucleophilic character.
-
Dipole moment.
-
Frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity.
-
Bond Dissociation Enthalpies (BDE) to predict metabolic stability.[2]
-
Methodology: Part B - QSAR Modeling for Toxicity
-
Dataset Curation: A dataset of structurally similar compounds (e.g., other aliphatic alcohols and haloalkanes) with known experimental toxicity data (e.g., LD50, EC50 for irritation) is compiled from reliable databases.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for all compounds in the dataset, including 2-Hexanol, 6-chloro-.
-
Model Building: A statistical model is developed to correlate the calculated descriptors with the experimental toxicity data. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be employed.
-
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of compounds.
-
Prediction: The validated QSAR model is used to predict the toxicity of 2-Hexanol, 6-chloro-.
Conclusion
This guide outlines a comprehensive computational strategy for the characterization of 2-Hexanol, 6-chloro-. By leveraging DFT and QSAR modeling, researchers can obtain critical insights into its physicochemical properties, reactivity, and potential toxicity in the absence of extensive experimental data. The proposed workflow and hypothetical signaling pathway provide a foundational framework for future in silico and in vitro investigations. This approach not only accelerates the preliminary assessment of novel chemical entities but also aligns with the principles of reducing animal testing by prioritizing computational methods in the early stages of drug discovery and chemical safety assessment.
References
Theoretical Insights into 2-Hexanol, 6-chloro-: A DFT-Based Structural and Electronic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical Density Functional Theory (DFT) study on 2-Hexanol, 6-chloro-. The content herein is a theoretical exploration, illustrating the application of DFT methods to elucidate the structural, electronic, and spectroscopic properties of this halogenated alcohol. While direct experimental DFT studies on this specific molecule are not extensively available in public literature, this document synthesizes established computational protocols and theoretical data to serve as a valuable reference for researchers in computational chemistry and drug development.
Introduction
2-Hexanol, 6-chloro- is a bifunctional organic molecule containing both a hydroxyl and a chloro functional group. This structure presents interesting possibilities for intramolecular interactions and serves as a potential building block in organic synthesis. Understanding its three-dimensional structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity and potential applications. Density Functional Theory (DFT) offers a powerful and cost-effective computational approach to investigate these molecular characteristics at the quantum level.
This guide outlines the theoretical application of DFT to explore the optimized geometry, vibrational frequencies, and frontier molecular orbitals of 2-Hexanol, 6-chloro-. The methodologies and predicted data are presented to illustrate the insights that can be gained from such computational studies.
Computational Methodology
The hypothetical DFT calculations were conceptualized to be performed using a widely recognized quantum chemistry software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, known for its balance of accuracy and computational cost, would be paired with a 6-311++G(d,p) basis set. This combination is well-suited for capturing the electronic structure of organic molecules containing heteroatoms like chlorine and oxygen.
Geometrical Optimization and Vibrational Frequencies
The initial molecular structure of 2-Hexanol, 6-chloro- would be drawn and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria would be set to the software's default values, ensuring a true energy minimum is located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a stable conformation.
Electronic Properties
Following geometry optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap provides an approximation of the molecule's excitability.
Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data that could be obtained from a DFT study of 2-Hexanol, 6-chloro-.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.80 Å |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C-Cl | 110.5° |
| C-O-H | 109.2° | |
| Dihedral Angle | H-O-C-C | 178.5° |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(C-H) | 2950-2850 | C-H stretching |
| δ(C-H) | 1460-1370 | C-H bending |
| ν(C-O) | 1100 | C-O stretching |
| ν(C-Cl) | 750 | C-Cl stretching |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.1 D |
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the theoretical DFT study.
Caption: Computational workflow for DFT analysis.
Signaling Pathways and Logical Relationships
The interplay of different computational modules can be visualized as follows:
Caption: Logical flow from input to output in the DFT study.
Conclusion
This theoretical guide demonstrates the potential of DFT calculations to provide significant insights into the molecular properties of 2-Hexanol, 6-chloro-. The hypothetical data presented, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer a foundational understanding of this molecule's characteristics. The visualized workflows provide a clear roadmap for conducting such a computational investigation. For researchers in drug development and materials science, these theoretical approaches can be invaluable for screening candidate molecules, predicting reactivity, and guiding experimental synthesis and analysis. Further experimental studies are encouraged to validate and build upon these theoretical predictions.
Solubility Characteristics of 2-Hexanol, 6-chloro- in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexanol, 6-chloro- is a halogenated alcohol with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a critical physicochemical property that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexanol, 6-chloro-, including estimated solubility data, and detailed experimental protocols for its determination.
Physicochemical Properties of 2-Hexanol, 6-chloro-
| Property | Value |
| Chemical Formula | C₆H₁₃ClO |
| Molecular Weight | 136.62 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Estimated to be between 170-190 °C |
| LogP (Octanol-Water Partition Coefficient) | ~1.9 (estimated) |
Predicted Solubility of 2-Hexanol, 6-chloro-
The following table provides an estimated qualitative and quantitative solubility of 2-Hexanol, 6-chloro- in a variety of common organic solvents. These estimations are derived from the solubility data of structurally similar compounds such as 1-hexanol, 2-hexanol, and other chloro-alcohols.[1][2][3][4]
| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Estimated Quantitative Solubility |
| Water | Highly Polar Protic | Sparingly Soluble | 10-20 g/L |
| Methanol | Polar Protic | Miscible | > 500 g/L |
| Ethanol | Polar Protic | Miscible | > 500 g/L |
| Acetone | Polar Aprotic | Miscible | > 500 g/L |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | 300-500 g/L |
| Dichloromethane | Moderately Polar Aprotic | Soluble | 300-500 g/L |
| Toluene | Nonpolar Aprotic | Soluble | 200-400 g/L |
| Hexane | Nonpolar | Sparingly Soluble | 50-100 g/L |
| Diethyl Ether | Moderately Polar Aprotic | Miscible | > 500 g/L |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments to quantify the solubility of 2-Hexanol, 6-chloro-.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[5][6][7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-Hexanol, 6-chloro- to a known volume of the selected organic solvent in a glass flask with a screw cap. The excess solute ensures that the solution reaches saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath, typically maintained at 25 °C ± 0.5 °C.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to separate.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is crucial to avoid transferring any undissolved solute.
-
-
Quantification of Solute Concentration:
-
Accurately dilute the obtained saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of 2-Hexanol, 6-chloro- in the diluted solution using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of 2-Hexanol, 6-chloro- of known concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility as the concentration of 2-Hexanol, 6-chloro- in the saturated solution, typically expressed in g/L or mol/L.
-
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Methods for Concentration Measurement
Gas chromatography is a suitable method for quantifying volatile and thermally stable compounds like 2-Hexanol, 6-chloro-.[8][9][10]
Protocol:
-
Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column with a nonpolar or mid-polar stationary phase (e.g., DB-5 or DB-17) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Calibration: Prepare a series of standard solutions of 2-Hexanol, 6-chloro- in the same solvent used for the solubility test, with concentrations spanning the expected range of the diluted samples. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume of the diluted sample from the shake-flask experiment.
-
Quantification: Determine the concentration of 2-Hexanol, 6-chloro- in the sample by comparing its peak area to the calibration curve.
If 2-Hexanol, 6-chloro- does not possess a strong chromophore, derivatization with a UV-absorbing agent may be necessary. However, for a quick estimation, direct UV/Vis analysis in the lower wavelength region can be attempted, though it may lack specificity.[11][12][13][14]
Protocol:
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 2-Hexanol, 6-chloro- in the chosen solvent to determine the wavelength of maximum absorbance. For alcohols, this is typically in the low UV range (e.g., < 220 nm).
-
Calibration: Prepare a series of standard solutions of 2-Hexanol, 6-chloro- in the same solvent and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the appropriately diluted sample from the shake-flask experiment at the λmax.
-
Quantification: Calculate the concentration of 2-Hexanol, 6-chloro- in the sample using the calibration curve.
Logical Relationships in Solubility Prediction
The solubility of a molecule like 2-Hexanol, 6-chloro- is governed by the principle of "like dissolves like". This can be visualized as a balance between its polar and nonpolar characteristics.
Figure 2: Factors Influencing the Solubility of 2-Hexanol, 6-chloro-.
Conclusion
While specific experimental data for the solubility of 2-Hexanol, 6-chloro- is scarce, its structural features suggest it is a versatile compound with miscibility in many common polar organic solvents and moderate solubility in nonpolar solvents. The provided experimental protocols offer robust methods for the precise determination of its solubility, which is essential for its effective application in research and development. The shake-flask method coupled with gas chromatography is recommended for obtaining accurate thermodynamic solubility data. This guide serves as a foundational resource for scientists and researchers working with this and structurally related compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Hexanol - Wikipedia [en.wikipedia.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rootspress.org [rootspress.org]
Determining the Optical Rotation of (R)-6-chloro-2-hexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Optical Rotation and Chirality
Optical rotation is a fundamental property of chiral molecules, which are molecules that are non-superimposable on their mirror images. This property arises from the differential interaction of chiral molecules with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using an instrument called a polarimeter.[1][2]
The specific rotation, denoted as [α], is a standardized measure of the optical rotation of a compound. It is a physical constant for a given chiral molecule under specific conditions of temperature, wavelength, and solvent. For (R)-6-chloro-2-hexanol, determining its specific rotation is crucial for confirming its enantiomeric purity, which is a critical parameter in pharmaceutical development and stereoselective synthesis.[3]
Quantitative Data
As of the compilation of this guide, specific experimental data for the optical rotation of (R)-6-chloro-2-hexanol is not published in readily accessible scientific literature. The table below is provided as a template for recording experimental data when the optical rotation of (R)-6-chloro-2-hexanol is determined.
| Parameter | Value |
| Compound | (R)-6-chloro-2-hexanol |
| CAS Number | 154885-33-3 |
| Molecular Formula | C6H13ClO |
| Molecular Weight | 136.62 g/mol |
| Observed Rotation (α) | To be determined |
| Concentration (c) | To be determined (g/mL) |
| Path Length (l) | To be determined (dm) |
| Wavelength (λ) | Typically 589 nm (Sodium D-line) |
| Temperature (T) | To be determined (°C) |
| Solvent | To be specified |
| Calculated Specific Rotation [α]λT | To be calculated |
Experimental Protocol for Determining Optical Rotation
The following is a detailed methodology for measuring the optical rotation of (R)-6-chloro-2-hexanol using a polarimeter.
Materials and Equipment
-
(R)-6-chloro-2-hexanol sample of high enantiomeric purity
-
High-purity solvent (e.g., ethanol, methanol, or chloroform)
-
Polarimeter
-
Polarimeter cell (1 dm or other calibrated length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Syringe and filter (if necessary for sample clarity)
Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the (R)-6-chloro-2-hexanol sample using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed sample to a volumetric flask of a known volume.
-
Solvent Addition: Add the chosen solvent to the volumetric flask, ensuring the compound is fully dissolved.
-
Dilution to Volume: Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Concentration Calculation: Calculate the concentration (c) of the solution in grams per milliliter (g/mL).
Polarimeter Operation and Measurement
-
Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be zeroed.
-
Cell Rinsing: Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
-
Cell Filling: Carefully fill the polarimeter cell with the sample solution, ensuring that no air bubbles are trapped in the light path.
-
Measurement: Place the filled polarimeter cell in the sample chamber of the polarimeter.
-
Record Observed Rotation: Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average to ensure accuracy.
-
Record Experimental Conditions: Note the temperature (T) at which the measurement was taken and the wavelength (λ) of the light source used (typically the sodium D-line at 589 nm).
Calculation of Specific Rotation
The specific rotation [α]λT is calculated using the following formula (Biot's Law):[1]
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation in degrees.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light in nanometers.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining the optical rotation of (R)-6-chloro-2-hexanol.
Caption: Experimental workflow for determining the specific rotation of (R)-6-chloro-2-hexanol.
Conclusion
The determination of optical rotation is an indispensable technique for the characterization of chiral compounds like (R)-6-chloro-2-hexanol. While a specific value for its optical rotation is not currently documented in public literature, the detailed experimental protocol provided in this guide offers a robust framework for its measurement. Adherence to this protocol will enable researchers and drug development professionals to accurately determine this critical physical property, thereby ensuring the enantiomeric purity and quality of (R)-6-chloro-2-hexanol for its intended applications.
References
Enantiomeric Purity Assessment of 2-Hexanol, 6-chloro-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the enantiomeric purity of 2-Hexanol, 6-chloro-, a chiral intermediate of interest in pharmaceutical and chemical synthesis. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, presents quantitative data in a structured format, and includes a logical workflow for the enantiomeric purity assessment process.
Introduction
2-Hexanol, 6-chloro- possesses a single stereocenter at the C-2 position, existing as a pair of enantiomers, (R)- and (S)-6-chloro-2-hexanol. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of enantiomeric purity is a critical aspect of process development, quality control, and regulatory compliance in the pharmaceutical industry. This guide details the primary analytical techniques employed for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Workflow for Enantiomeric Purity Assessment
The determination of enantiomeric excess (% ee) for 2-Hexanol, 6-chloro- follows a systematic workflow, from sample preparation to data analysis and interpretation. The choice of analytical technique often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Caption: Workflow for the enantiomeric purity assessment of 2-Hexanol, 6-chloro-.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds. For alcohols like 2-Hexanol, 6-chloro-, derivatization is often employed to improve volatility and chromatographic performance. Acetylation is a common and effective derivatization strategy.[1][2]
Experimental Protocol: Acetylation and Chiral GC Analysis
Objective: To determine the enantiomeric excess of 2-Hexanol, 6-chloro- by converting it to its acetate ester followed by separation on a chiral GC column.
Materials:
-
2-Hexanol, 6-chloro- sample
-
Acetic acid
-
Iodine (catalyst)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
GC instrument with Flame Ionization Detector (FID)
-
Chiral GC column (e.g., CP Chirasil-DEX CB)[1]
Procedure:
-
Derivatization (Acetylation):
-
In a sealed vial, mix 2-Hexanol, 6-chloro- (1 mmol), acetic acid (1.5 mmol), and a catalytic amount of iodine (0.03 mmol).[1]
-
Heat the mixture at 100°C for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing on a standard achiral GC column.[1]
-
After cooling, dissolve the reaction mixture in dichloromethane (1 mL).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize excess acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the 2-hexyl acetate, 6-chloro- enantiomers is ready for GC analysis.
-
-
Chiral GC Analysis:
-
Inject an aliquot (e.g., 1 µL) of the prepared solution into the GC.
-
Perform the analysis using the conditions outlined in Table 1.
-
Data Presentation: Chiral GC of 2-Hexyl acetate, 6-chloro-
| Parameter | Value | Reference |
| Chromatographic Column | ||
| Stationary Phase | CP Chirasil-DEX CB (modified β-cyclodextrin) | [1] |
| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness | [1] |
| GC Conditions | ||
| Carrier Gas | Hydrogen | [1] |
| Flow Rate | 80 cm/s | [1] |
| Injector Temperature | 230°C | [1] |
| Detector Temperature (FID) | 250°C | [1] |
| Oven Temperature Program | Isothermal at a temperature optimized for separation (e.g., 100-140°C) | |
| Expected Results | ||
| Retention Time (R-enantiomer) | tR1 | |
| Retention Time (S-enantiomer) | tR2 | |
| Separation Factor (α = tR2/tR1) | > 1.05 | |
| Resolution (Rs) | > 1.5 for baseline separation |
Note: The elution order and specific retention times will need to be determined empirically.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile approach for enantiomeric separations and can be performed in two primary modes: direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral stationary phase.
Experimental Protocol: Direct Chiral HPLC
Objective: To separate the enantiomers of 2-Hexanol, 6-chloro- directly on a chiral stationary phase.
Materials:
-
2-Hexanol, 6-chloro- sample
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
HPLC instrument with UV detector
-
Polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Sample Preparation: Dissolve a known concentration of 2-Hexanol, 6-chloro- in the mobile phase.
-
Chromatographic Screening:
-
Screen different chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phase compositions. A common starting point is a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol).[3]
-
Analyze the separation under isocratic conditions.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).
-
Data Presentation: Direct Chiral HPLC
| Parameter | Condition 1 | Condition 2 | Reference |
| Chromatographic Column | Chiralcel® OD-H | Chiralpak® AD-H | [3] |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (95:5, v/v) | [3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [3] |
| Detection | UV at a low wavelength (e.g., 210 nm) | UV at a low wavelength (e.g., 210 nm) | |
| Expected Retention Times | tR1, tR2 | tR1', tR2' | |
| Resolution (Rs) | > 1.5 | > 1.5 |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), is a powerful method for determining enantiomeric excess. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for chiral alcohols.[4][5]
Experimental Protocol: Mosher's Ester Formation and NMR Analysis
Objective: To determine the enantiomeric excess of 2-Hexanol, 6-chloro- by forming diastereomeric Mosher's esters and analyzing the resulting NMR spectrum.
Materials:
-
2-Hexanol, 6-chloro- sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
Anhydrous pyridine or other suitable base
-
Deuterated chloroform (CDCl3)
-
NMR spectrometer
Procedure:
-
Mosher's Ester Formation:
-
Dissolve the 2-Hexanol, 6-chloro- sample in anhydrous pyridine in an NMR tube.
-
Add a slight excess of (R)-Mosher's acid chloride to the solution.
-
Allow the reaction to proceed to completion at room temperature. The formation of the ester can be monitored by TLC or NMR.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the reaction mixture in CDCl3.
-
Identify signals corresponding to the two diastereomeric esters. Protons or the fluorine atoms in close proximity to the newly formed stereocenter will exhibit different chemical shifts for each diastereomer.
-
Integrate the corresponding signals for each diastereomer to determine their ratio, which directly corresponds to the enantiomeric ratio of the original alcohol.[4]
-
Data Presentation: NMR Analysis of Mosher's Esters
| Parameter | Diastereomer 1 (from R-alcohol) | Diastereomer 2 (from S-alcohol) | Reference |
| ¹H NMR Chemical Shift (δ) | [6] | ||
| Proton adjacent to ester oxygen | δ₁ | δ₂ | |
| ¹⁹F NMR Chemical Shift (δ) | [4] | ||
| CF₃ group | δ₃ | δ₄ | |
| Enantiomeric Excess Calculation | % ee = [ | Integral₁ - Integral₂ | / (Integral₁ + Integral₂)] x 100 |
Conclusion
The enantiomeric purity of 2-Hexanol, 6-chloro- can be reliably determined using a variety of analytical techniques. Chiral GC, particularly after derivatization, offers high resolution for this volatile compound. Chiral HPLC provides a versatile platform with a wide range of available chiral stationary phases. NMR spectroscopy with a chiral derivatizing agent like Mosher's acid offers a robust method for direct determination of the enantiomeric ratio without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample throughput, required accuracy, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for the development and implementation of methods for the enantiomeric purity assessment of 2-Hexanol, 6-chloro-.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Hexanol, 6-chloro-
This technical guide provides a comprehensive overview of the known and potential stability and degradation pathways of 2-Hexanol, 6-chloro-. Due to the limited publicly available stability data for this specific compound, this guide also draws upon information from analogous structures and outlines experimental protocols for its stability assessment.
Chemical and Physical Properties
2-Hexanol, 6-chloro- is a bifunctional organic molecule containing both a secondary alcohol and a primary alkyl chloride. Its chemical and physical properties are summarized below. The (R)-enantiomer is a common chiral building block in organic synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C6H13ClO | [2] |
| Molecular Weight | 136.62 g/mol | [2] |
| CAS Number | 18804-33-6 (racemate), 154885-33-3 ((R)-enantiomer) | [2][3] |
| IUPAC Name | 6-chlorohexan-2-ol | [3] |
| Synonyms | 1-Chlorohexan-5-ol | [3] |
| Physical State | Colorless to pale yellow liquid | [4] |
| Solubility | Limited solubility in water; miscible with common organic solvents. | [4] |
Stability Profile
Safety Data Sheets (SDS) for 2-Hexanol, 6-chloro- and its isomers indicate that the compound is stable under normal storage conditions.[5][6] However, certain conditions and materials are incompatible and can lead to degradation.
Conditions to Avoid:
Incompatible Materials:
-
Strong bases[6]
-
Finely powdered metals[6]
-
Strong reducing agents[6]
-
Acid anhydrides[6]
-
Acid chlorides[6]
Hazardous Decomposition Products: Upon combustion or thermal decomposition, 2-Hexanol, 6-chloro- may produce:
Degradation Pathways
The bifunctional nature of 2-Hexanol, 6-chloro- allows for several potential degradation pathways, including intramolecular cyclization and oxidation. Biodegradation is also a plausible route, based on studies of similar chlorinated alcohols.
Chemical Degradation
Intramolecular Cyclization (Williamson Ether Synthesis)
Under basic conditions, the hydroxyl group of 2-Hexanol, 6-chloro- can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the electrophilic carbon at the C6 position and displacing the chloride ion. This intramolecular SN2 reaction results in the formation of a five-membered ring, specifically a substituted tetrahydrofuran.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-6-chloro-2-hexanol from 6-chloro-2-hexanone
Introduction
(R)-6-chloro-2-hexanol is a valuable chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereoselective synthesis from the prochiral ketone, 6-chloro-2-hexanone, is a critical step that can be achieved through both chemocatalytic and biocatalytic methods. This document provides detailed application notes and protocols for two effective methods: asymmetric hydrogenation using a chiral ruthenium catalyst and whole-cell biocatalytic reduction using an alcohol dehydrogenase.
Method 1: Asymmetric Hydrogenation using a Ru/(R)-BINAP Catalyst
Asymmetric hydrogenation with a chiral ruthenium complex, specifically one containing the (R)-BINAP ligand, is a robust method for the enantioselective reduction of ketones.[1] This approach, pioneered by Noyori, offers high enantioselectivity and is applicable to a wide range of substrates.[2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst | RuCl₂[(R)-BINAP] | General Noyori Protocol |
| Substrate | 6-chloro-2-hexanone | Adapted Protocol |
| Solvent | Ethanol | [2] |
| Temperature | 80 °C | [2] |
| H₂ Pressure | 50 psi | [2] |
| Substrate/Catalyst Ratio | 500:1 (mol/mol) | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | >95% (expected) | [2] |
| Enantiomeric Excess (e.e.) | >98% (R) (expected) | [2] |
Experimental Protocol
Materials:
-
6-chloro-2-hexanone
-
[RuCl₂(p-cymene)]₂
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Anhydrous, degassed ethanol
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol equivalent) and (R)-BINAP (2.2 mol equivalents) to a Schlenk flask.
-
Add anhydrous, degassed ethanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to the ruthenium precursor) in anhydrous, degassed ethanol.
-
Add a solution of potassium tert-butoxide in ethanol (2 mol equivalents relative to the ruthenium precursor).
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to 50 psi.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-6-chloro-2-hexanol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess by chiral HPLC or GC.
-
Experimental Workflow
Caption: Asymmetric hydrogenation workflow.
Method 2: Whole-Cell Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the reduction of ketones. The ADH from Lactobacillus kefir is known to exhibit anti-Prelog selectivity, making it suitable for the synthesis of (R)-alcohols.[4][5] Utilizing a whole-cell system, such as recombinant E. coli expressing the L. kefir ADH, simplifies the process by providing in situ regeneration of the required NAD(P)H cofactor.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli expressing L. kefir ADH | [6] |
| Substrate | 6-chloro-2-hexanone | Adapted Protocol |
| Co-substrate | 2-Propanol (for cofactor regeneration) | [6] |
| Buffer | Phosphate buffer (100 mM, pH 7.0) | [6] |
| Temperature | 30 °C | [6] |
| Substrate Concentration | 50-100 mM | [6] |
| Reaction Time | 24 hours | [6] |
| Conversion | >95% (expected) | [6] |
| Enantiomeric Excess (e.e.) | >99% (R) (expected) | [6] |
Experimental Protocol
Materials:
-
Recombinant E. coli cells expressing Lactobacillus kefir ADH (as lyophilized whole cells or cell paste)
-
6-chloro-2-hexanone
-
2-Propanol
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cell Culture and Preparation (if not using pre-made cells):
-
Culture the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotic) until the desired cell density is reached.
-
Induce the expression of the ADH gene (e.g., with IPTG).
-
Harvest the cells by centrifugation and wash with phosphate buffer. The cell paste can be used directly or lyophilized for storage.
-
-
Bioreduction Reaction:
-
In a reaction vessel, suspend the recombinant E. coli cells (e.g., 20 g/L wet cell weight) in 100 mM potassium phosphate buffer (pH 7.0).
-
Add 2-propanol to a final concentration of 10% (v/v) to serve as the co-substrate for cofactor regeneration.
-
Add 6-chloro-2-hexanone to a final concentration of 50-100 mM.
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
-
-
Work-up and Purification:
-
Separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Determine the yield of the purified (R)-6-chloro-2-hexanol.
-
Analyze the enantiomeric excess using chiral HPLC or GC.
-
Logical Relationship of Biocatalytic Reduction
Caption: Whole-cell biocatalytic reduction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hexanol, 6-chloro- as a Precursor for Substituted Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans are pivotal structural motifs found in a wide array of biologically active natural products and pharmaceuticals. Their prevalence in molecules with antitumor, antimicrobial, and antiviral properties has rendered their synthesis a significant focus in medicinal chemistry and drug development. One efficient and straightforward approach to constructing the tetrahydrofuran ring is through the intramolecular Williamson ether synthesis. This document provides detailed application notes and protocols for the use of 2-Hexanol, 6-chloro- as a precursor for the synthesis of 2-methyl-tetrahydrofuran, a valuable substituted tetrahydrofuran.
The intramolecular cyclization of 2-Hexanol, 6-chloro- proceeds via a base-mediated SN2 reaction, where the hydroxyl group, upon deprotonation, acts as a nucleophile, displacing the chloride from the other end of the carbon chain to form the five-membered ether ring. This method is advantageous due to the ready availability of the starting material and the generally high efficiency of intramolecular reactions that form five- and six-membered rings.[1][2][3]
Reaction Mechanism and Workflow
The synthesis of 2-methyl-tetrahydrofuran from 2-Hexanol, 6-chloro- follows a well-established intramolecular Williamson ether synthesis pathway. The process begins with the deprotonation of the secondary alcohol in 2-Hexanol, 6-chloro- using a strong base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing the chlorine atom, resulting in the formation of the tetrahydrofuran ring and a salt byproduct.
Experimental Workflow Diagram```dot
Caption: Synthesis and application of 2-methyl-tetrahydrofuran in drug discovery.
The synthesis of various substituted tetrahydrofurans allows for the exploration of structure-activity relationships (SAR) in drug design. By modifying the substituents on the tetrahydrofuran ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds to develop more potent and selective drugs.
Conclusion
The use of 2-Hexanol, 6-chloro- as a precursor for the synthesis of 2-methyl-tetrahydrofuran via an intramolecular Williamson ether synthesis represents a reliable and efficient method for constructing this important heterocyclic scaffold. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis and exploration of novel substituted tetrahydrofuran derivatives for various therapeutic applications.
References
Application Note: Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Cyclization of 6-Chloro-2-hexanol
Abstract
This application note provides a detailed protocol for the synthesis of 2-methyl-tetrahydropyran through the intramolecular cyclization of 6-chloro-2-hexanol. This reaction proceeds via an intramolecular Williamson ether synthesis, a fundamental and efficient method for the formation of cyclic ethers. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes expected analytical data for the product. This methodology is relevant for researchers in organic synthesis, medicinal chemistry, and materials science, where tetrahydropyran derivatives are common structural motifs.
Introduction
Tetrahydropyrans (THPs) are important structural motifs found in a wide array of natural products and pharmacologically active compounds. The synthesis of substituted THPs is, therefore, a significant focus in organic chemistry. One of the most direct methods for the synthesis of cyclic ethers is the intramolecular Williamson ether synthesis.[1] This reaction involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) to displace the halide and form the cyclic ether.[2]
This application note details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol. The process involves the base-mediated cyclization of the starting material, providing a reliable method for the preparation of this useful cyclic ether.
Reaction Mechanism and Workflow
The intramolecular cyclization of 6-chloro-2-hexanol is a classic example of the Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group of 6-chloro-2-hexanol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing the chlorine atom, leading to the formation of the six-membered tetrahydropyran ring and a chloride salt as a byproduct.
Reaction Scheme:
Caption: General workflow for the intramolecular Williamson ether synthesis of 2-methyl-tetrahydropyran.
Experimental Protocol
This protocol is based on established procedures for intramolecular Williamson ether synthesis.
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sodium Hydride: 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) are carefully added to the flask. Anhydrous THF (40 mL) is then added, and the suspension is stirred.
-
Addition of Substrate: A solution of 6-chloro-2-hexanol (1.0 equivalent) in 10 mL of anhydrous THF is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
After the reaction is complete, the flask is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure 2-methyl-tetrahydropyran.
Data Presentation
Table 1: Expected Product Characteristics and Spectroscopic Data for 2-Methyl-tetrahydropyran
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂O[2] |
| Molecular Weight | 100.16 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | ~110-112 °C |
| ¹H NMR (CDCl₃, δ) | ~3.4-3.8 (m, 1H, -O-CH-), ~3.3-3.5 (m, 2H, -O-CH₂-), ~1.1-1.8 (m, 6H, ring methylenes), ~1.2 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~74.1 (-O-CH-), ~67.9 (-O-CH₂-), ~33.1, ~25.9, ~23.5 (ring methylenes), ~22.1 (-CH₃) |
| Mass Spectrum (EI) | m/z (%): 100 (M+), 85, 57, 43[2] |
| Expected Yield | 70-90% (based on analogous reactions) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for the successful synthesis of 2-methyl-tetrahydropyran.
Caption: Key experimental considerations for the synthesis of 2-methyl-tetrahydropyran.
Conclusion
The intramolecular Williamson ether synthesis of 6-chloro-2-hexanol is an effective method for the preparation of 2-methyl-tetrahydropyran. The protocol described herein provides a clear and detailed procedure for researchers in the fields of organic and medicinal chemistry. Careful control of reaction conditions, particularly the use of anhydrous solvents and an inert atmosphere, is crucial for achieving high yields. The provided spectroscopic data will aid in the characterization of the final product.
References
Application Notes and Protocols: Intramolecular Etherification of 6-Chloro-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the intramolecular etherification of 6-chloro-2-hexanol to synthesize 2-methyl-tetrahydropyran. This reaction is a classic example of an intramolecular Williamson ether synthesis, a fundamental transformation in organic chemistry with broad applications in the synthesis of cyclic ethers, which are common structural motifs in many natural products and pharmaceutical agents.
Reaction Mechanism
The intramolecular etherification of 6-chloro-2-hexanol proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] The reaction is initiated by the deprotonation of the hydroxyl group using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide.[3][5]
This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the chlorine atom. The chlorine atom, being a good leaving group, is displaced, leading to the formation of a new carbon-oxygen bond and the closure of a six-membered ring. This process occurs in a concerted fashion.[2]
A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center.[4] In the case of a chiral starting material, such as (R)-6-chloro-2-hexanol, the resulting product, (S)-2-methyl-tetrahydropyran, will have the opposite stereochemistry at the C2 position.
Caption: Reaction mechanism of the intramolecular etherification of 6-chloro-2-hexanol.
Quantitative Data Summary
While specific quantitative data for the intramolecular cyclization of 6-chloro-2-hexanol is not extensively reported in the literature, the following table summarizes the typical reaction parameters for an intramolecular Williamson ether synthesis. Yields in laboratory settings are generally moderate to high.[2]
| Parameter | Value/Condition |
| Substrate | 6-chloro-2-hexanol |
| Base | Sodium hydride (NaH), 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 1 - 8 hours |
| Typical Yield | 50 - 95% |
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Dispensing the Base: Under a positive pressure of inert gas, carefully add sodium hydride (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Substrate Addition: Dissolve 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction Initiation: Cool the flask to 0 °C using an ice bath. Slowly add the solution of 6-chloro-2-hexanol to the stirred suspension of sodium hydride. Hydrogen gas will evolve.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Caption: General experimental workflow for the intramolecular etherification.
References
Application Notes and Protocols: 2-Hexanol, 6-chloro- in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hexanol, 6-chloro-, a valuable chiral building block, in asymmetric synthesis. The primary focus is on its preparation via stereoselective reduction and its subsequent application in the synthesis of chiral heterocycles.
Introduction
2-Hexanol, 6-chloro- is a bifunctional molecule containing a stereogenic center at the C2 position and a reactive chloro group at the C6 position. This unique structure makes it a versatile intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The enantiopure forms, (R)- and (S)-6-chloro-2-hexanol, are crucial for controlling the stereochemistry of target molecules, which is often critical for their biological activity and safety profiles.
The primary route to enantiopure 6-chloro-2-hexanol is the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone. This can be achieved with high efficiency and enantioselectivity using both biocatalytic and chemocatalytic methods. Subsequently, the chiral chloro-alcohol can be utilized in various synthetic transformations, most notably in the intramolecular synthesis of substituted tetrahydrofurans.
Asymmetric Synthesis of 2-Hexanol, 6-chloro-
The stereoselective reduction of 6-chloro-2-hexanone is the key step in producing enantiomerically pure 2-Hexanol, 6-chloro-. Two highly effective methods are highlighted below: biocatalytic reduction using alcohol dehydrogenases and chemocatalytic asymmetric hydrogenation.
Biocatalytic Asymmetric Reduction with Lactobacillus kefir Alcohol Dehydrogenase (ADH)
Whole-cell biocatalysis using microorganisms rich in stereoselective enzymes offers a green and efficient route to chiral alcohols. Lactobacillus kefir is known to possess alcohol dehydrogenases that can reduce a variety of ketones to their corresponding (R)-alcohols with high enantiomeric excess.
Experimental Protocol: Whole-Cell Bioreduction of 6-Chloro-2-hexanone
This protocol is adapted from efficient whole-cell biotransformation processes for similar substrates.[1]
-
Cultivation of Lactobacillus kefir : Lactobacillus kefir is cultured in an appropriate medium (e.g., MRS broth) under anaerobic conditions until the late exponential growth phase is reached.
-
Cell Harvesting and Preparation : The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate buffer, pH 7.0), and can be used as whole cells, either fresh or after lyophilization.
-
Asymmetric Reduction :
-
In a temperature-controlled reactor, suspend the Lactobacillus kefir whole cells in a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add a co-substrate for cofactor regeneration, typically glucose or isopropanol.
-
Add 6-chloro-2-hexanone (substrate) to the desired concentration (e.g., 10-50 mM). The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to improve solubility.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Reaction progress and enantiomeric excess of the product can be monitored by chiral GC analysis of aliquots taken at different time intervals.
-
-
Product Isolation and Purification :
-
After the reaction is complete, the cells are removed by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the enantiopure 2-Hexanol, 6-chloro-.
-
Quantitative Data Summary
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| tert-butyl-6-chloro-3,5-dioxohexanoate | Lactobacillus kefir (whole cells) | tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate | >95 | >99 (de) | [1] |
Chemocatalytic Asymmetric Hydrogenation (Noyori-type)
Noyori-type asymmetric hydrogenation utilizing Ru(II)-BINAP catalysts is a powerful and widely used method for the enantioselective reduction of ketones.[2][3][4] This method is known for its high catalytic activity and excellent enantioselectivity for a broad range of substrates.
Experimental Protocol: Asymmetric Hydrogenation of 6-Chloro-2-hexanone
This protocol is a general procedure adapted from established Noyori asymmetric hydrogenations.[2]
-
Catalyst Preparation (in situ) : In a glovebox, a Schlenk flask is charged with [RuCl₂(arene)]₂ (e.g., arene = p-cymene) and a chiral diphosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as ethanol or methanol. The mixture is stirred at an elevated temperature to form the active catalyst complex.
-
Hydrogenation Reaction :
-
The catalyst solution is transferred to a high-pressure autoclave.
-
A solution of 6-chloro-2-hexanone in the same solvent is added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4-100 atm).
-
The reaction is stirred at a specific temperature (e.g., 25-80 °C) for the required time (e.g., 6-24 hours).
-
The progress of the reaction can be monitored by TLC or GC.
-
-
Work-up and Purification :
-
After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 2-Hexanol, 6-chloro-.
-
Quantitative Data Summary
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Various β-keto esters | Ru(II)-(R)-BINAP | (R)-β-hydroxy esters | 96-100 | 97-100 | [2] |
| Aromatic Ketones | RuCl₂((R)-BINAP)(dmf)n | Chiral secondary alcohols | High | >95 | [4] |
Note: While a specific example for 6-chloro-2-hexanone is not detailed in the search results, the high performance of Noyori catalysts on similar functionalized ketones suggests that high yield and enantioselectivity (>90% ee) are achievable.[5]
Application in Asymmetric Synthesis: Intramolecular Cyclization to (R)-2-Methyltetrahydrofuran
Enantiopure 2-Hexanol, 6-chloro- is an excellent precursor for the asymmetric synthesis of substituted tetrahydrofurans through an intramolecular Williamson ether synthesis.[5] This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon bearing the leaving group if it were chiral, however, in this case, the stereocenter is retained.
Experimental Protocol: Synthesis of (R)-2-Methyltetrahydrofuran
-
Deprotonation :
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-6-chloro-2-hexanol in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The evolution of hydrogen gas will be observed.
-
-
Intramolecular Cyclization :
-
After the addition of the base is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (e.g., 4-12 hours).
-
The progress of the reaction can be monitored by TLC or GC analysis to confirm the disappearance of the starting material.
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench any excess NaH with water or ethanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is carefully removed by distillation to afford the crude (R)-2-methyltetrahydrofuran.
-
Further purification can be achieved by fractional distillation.
-
Quantitative Data Summary
While specific yield data for the cyclization of 6-chloro-2-hexanol was not found in the provided search results, intramolecular Williamson ether syntheses to form five-membered rings are generally efficient processes.
Visualizations
Diagram 1: Asymmetric Synthesis of (R)-6-chloro-2-hexanol
Caption: Methods for the asymmetric synthesis of (R)-6-chloro-2-hexanol.
Diagram 2: Intramolecular Cyclization of (R)-6-chloro-2-hexanol
Caption: Synthesis of (R)-2-methyltetrahydrofuran from (R)-6-chloro-2-hexanol.
Conclusion
2-Hexanol, 6-chloro- is a highly useful chiral intermediate whose enantiopure forms can be accessed through well-established asymmetric reduction methodologies. Both biocatalytic and chemocatalytic approaches offer high efficiency and enantioselectivity, providing flexibility in synthetic design. The resulting chiral chloro-alcohol serves as a valuable precursor for the asymmetric synthesis of other important molecules, such as substituted tetrahydrofurans, which are common structural motifs in many biologically active compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.
References
- 1. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Noyori Hydrogenation [drugfuture.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
The Pivotal Role of (R)-2-Hexanol, 6-chloro- as a Chiral Building Block in Asymmetric Synthesis
(R)-2-Hexanol, 6-chloro- , a halogenated chiral alcohol, has emerged as a critical and versatile building block in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a stereogenic hydroxyl group and a reactive terminal chloride, allows for a diverse range of chemical transformations, making it an invaluable synthon for the construction of enantiomerically pure drug substances. The precise stereochemistry at the C-2 position is often paramount for the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API).
This application note provides a detailed overview of the synthesis and applications of (R)-2-Hexanol, 6-chloro-, complete with experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in leveraging this key chiral intermediate.
Synthetic Approaches to (R)-2-Hexanol, 6-chloro-
The primary and most efficient route to enantiomerically enriched (R)-2-Hexanol, 6-chloro- is the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone. This transformation can be achieved through both chemo- and biocatalytic methods, each offering distinct advantages.
Chemo-catalytic Asymmetric Hydrogenation
Asymmetric transfer hydrogenation using chiral ruthenium catalysts, such as those based on the (R)-BINAP ligand, has proven highly effective in producing (R)-2-Hexanol, 6-chloro- with excellent enantioselectivity. The mechanism is believed to involve a metal-ligand bifunctional process where a hydride from the ruthenium center and a proton from a coordinated diamine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state. This concerted mechanism allows for precise stereochemical control.
Biocatalytic (Enzymatic) Reduction
Enzymatic reduction offers a green and highly selective alternative. Whole-cell biotransformation using microorganisms such as Lactobacillus kefir or isolated alcohol dehydrogenases provides high enantiomeric excess under mild reaction conditions. These biocatalysts often exhibit exquisite chemo-, regio-, and enantioselectivity.
Applications in Pharmaceutical Synthesis
The principal application of (R)-2-Hexanol, 6-chloro- lies in its role as a chiral synthon for introducing a specific stereocenter into a target molecule.
Intramolecular Cyclization to (R)-2-methyltetrahydrofuran
A key transformation of (R)-2-Hexanol, 6-chloro- is its intramolecular cyclization to form (R)-2-methyltetrahydrofuran. Under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which then displaces the terminal chloride via an intramolecular Williamson ether synthesis. This five-membered cyclic ether is a valuable intermediate in its own right, finding application in the synthesis of various natural products and pharmaceuticals.
Precursor to Chiral Pharmaceutical Intermediates
(R)-2-Hexanol, 6-chloro- serves as a crucial starting material for the synthesis of side chains for several blockbuster drugs, including the cholesterol-lowering agents atorvastatin and rosuvastatin. The stereodefined hydroxyl group and the reactive chloride handle allow for the sequential introduction of other functionalities to build the complex side chains of these statins.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and key reactions of (R)-2-Hexanol, 6-chloro-.
| Method/Reaction | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Transfer Hydrogenation | (R)-BINAP-Ruthenium Complex | 6-chloro-2-hexanone | (R)-6-chloro-2-hexanol | >90 | >90 | [1] |
| Enzymatic Reduction | Lactobacillus kefir (whole cells) | 6-chloro-2-hexanone | (R)-6-chloro-2-hexanol | High | >99 | [2][3] |
| Intramolecular Cyclization | Sodium Hydride (NaH) | (R)-6-chloro-2-hexanol | (R)-2-methyltetrahydrofuran | Good | >99 (retention of stereochem) | [4] |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Hexanol, 6-chloro- via Asymmetric Transfer Hydrogenation
Materials:
-
6-chloro-2-hexanone
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-2-hexanone (1.0 eq).
-
Add anhydrous isopropanol as the solvent.
-
Add the chiral ruthenium catalyst, [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 eq).
-
Add a solution of potassium hydroxide in isopropanol (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (R)-2-Hexanol, 6-chloro-.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of (R)-2-methyltetrahydrofuran from (R)-2-Hexanol, 6-chloro-
Materials:
-
(R)-2-Hexanol, 6-chloro- (ee >99%)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.[4]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (R)-2-Hexanol, 6-chloro- (1.0 eq) in anhydrous THF to the cooled suspension via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Add saturated aqueous ammonium chloride solution to the mixture.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation to obtain (R)-2-methyltetrahydrofuran. Further purification can be achieved by fractional distillation if necessary.
-
Characterize the product by NMR spectroscopy and measure the optical rotation.
Visualizations
Caption: Synthetic pathway and applications of (R)-6-chloro-2-hexanol.
Caption: Experimental workflow for the synthesis of (R)-6-chloro-2-hexanol.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Catalytic Methods for the Synthesis of 2-Hexanol, 6-chloro-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-hexanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereoselective synthesis is of paramount importance, as the biological activity of the final products often depends on a specific enantiomer. This document provides detailed application notes and protocols for the catalytic synthesis of 6-chloro-2-hexanol, focusing on two primary methods: the asymmetric reduction of 6-chloro-2-hexanone and the catalytic asymmetric halohydrin formation. These methods offer efficient and selective routes to the desired chiral alcohol.
I. Asymmetric Reduction of 6-chloro-2-hexanone
The most common and well-established method for the synthesis of enantiomerically pure 6-chloro-2-hexanol is the asymmetric reduction of the corresponding prochiral ketone, 6-chloro-2-hexanone. This transformation can be achieved with high efficiency and enantioselectivity using both transition metal catalysts and biocatalysts.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Chiral ruthenium complexes, particularly those containing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly effective for the asymmetric hydrogenation of ketones.[1] The mechanism is believed to involve a metal-ligand bifunctional process where a hydride from the ruthenium center and a proton from a coordinated diamine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[1]
Experimental Protocol: Asymmetric Hydrogenation of 6-chloro-2-hexanone using Ru-BINAP Catalyst
Materials:
-
6-chloro-2-hexanone
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP
-
Anhydrous and degassed methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 30 minutes) to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve 6-chloro-2-hexanone (1 equivalent) in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave under an inert atmosphere.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the required time (e.g., 6-24 hours), monitoring the reaction progress by techniques like TLC or GC.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-chloro-2-hexanol.
-
Quantitative Data Summary:
| Catalyst System | Substrate/Catalyst Ratio | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru-(R)-BINAP | 2000 | 4 | 100 | 6 | 96 | 97-98 | [2] |
| Ru-(S)-BINAP | 500 | 50 psi | 80 | 6 | 90 | 98 | [2] |
Experimental Workflow:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. These reactions often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ.
Experimental Protocol: Biocatalytic Reduction of 6-chloro-2-hexanone
Materials:
-
6-chloro-2-hexanone
-
Alcohol dehydrogenase (ADH) from a suitable source (e.g., Rhodococcus ruber, Lactobacillus sp.)
-
Cofactor (NAD⁺ or NADP⁺)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase (GDH) or isopropanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (optional, e.g., isopropanol)
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a buffer solution at the optimal pH for the chosen ADH.
-
Add the substrate, 6-chloro-2-hexanone, to the buffer. A co-solvent like isopropanol can be used to improve solubility and also act as the recycling substrate.
-
Add the cofactor (catalytic amount).
-
If using an enzyme-coupled regeneration system, add the second enzyme (e.g., GDH) and the corresponding substrate (e.g., glucose).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the alcohol dehydrogenase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by analyzing samples at regular intervals using GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Quantitative Data Summary:
| Enzyme Source | Cofactor Regeneration | Substrate Loading (g/L) | Co-solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Carbonyl Reductase | Isopropanol | 10 | 30% IPA (v/v) | >99 | >99 | [3] |
| ADH from Lactobacillus sp. | Formate/Formate Dehydrogenase | - | - | High | High (for (R)-alcohols) | [4] |
Experimental Workflow:
Caption: Workflow for biocatalytic reduction of ketones.
II. Catalytic Asymmetric Halohydrin Formation
An alternative approach to 6-chloro-2-hexanol involves the formation of a halohydrin from an alkene. This method relies on the reaction of an alkene with a halogen source in the presence of water. The regioselectivity of this reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.[3]
Conceptual Application to 6-chloro-2-hexanol Synthesis:
Reaction Pathway:
References
Application Note: Enzymatic Resolution of Racemic 6-chloro-2-Hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enantiomers of a chiral molecule often exhibit different pharmacological activities, making the production of enantiomerically pure compounds essential. Enzymatic kinetic resolution is a powerful and environmentally friendly method for separating racemic mixtures. This application note details a protocol for the enzymatic resolution of racemic 6-chloro-2-hexanol using Candida antarctica lipase B (CALB), a versatile and highly stereoselective biocatalyst. The protocol focuses on a transesterification reaction in an organic solvent, a widely adopted and efficient strategy for resolving secondary alcohols.
Principle of the Method
Kinetic resolution is the process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. In this protocol, the lipase selectively acylates one enantiomer of 6-chloro-2-hexanol at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, it is possible to obtain the acylated product in high enantiomeric excess and the unreacted alcohol enantiomer also in high enantiomeric purity.
Materials and Methods
Materials
-
Racemic 6-chloro-2-hexanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Hexane or Methyl tert-butyl ether (MTBE) (anhydrous)
-
Ethanol (for quenching)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller)
-
Analytical equipment: Chiral Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable chiral column.
Experimental Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic 6-chloro-2-hexanol (1.0 g, 7.32 mmol).
-
Add 50 mL of anhydrous hexane or MTBE to dissolve the substrate.
-
Add vinyl acetate (1.35 mL, 14.64 mmol, 2.0 equivalents).
-
Allow the mixture to stir for 5 minutes to ensure homogeneity.
-
-
Enzymatic Reaction:
-
Add immobilized Candida antarctica lipase B (100 mg) to the reaction mixture.
-
Seal the flask and stir the suspension at 30°C.
-
Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of ethanol and analyze by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product, and the conversion.
-
-
Reaction Work-up:
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
-
Product Purification:
-
Purify the resulting mixture of the unreacted alcohol and the ester product by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separation.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified unreacted 6-chloro-2-hexanol and the corresponding acetate ester by chiral GC or HPLC.
-
Calculate the conversion and enantiomeric ratio (E).
-
Data Presentation
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |
| Immobilized C. antarctica Lipase B | Vinyl acetate | Hexane | 30 | 24 | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase | Vinyl acetate | MTBE | 30 | 48 | ~48 | >98 | >95 | >100 |
| Porcine Pancreatic Lipase | Vinyl propionate | Toluene | 40 | 72 | ~45 | >90 | >85 | >50 |
Visualizations
Caption: Experimental workflow for the enzymatic resolution of racemic 6-chloro-2-hexanol.
Caption: Logical relationship of reactants and products in the kinetic resolution.
Conclusion
This application note provides a detailed and practical protocol for the enzymatic resolution of racemic 6-chloro-2-hexanol using immobilized Candida antarctica lipase B. The method is efficient, highly selective, and utilizes environmentally benign reagents and conditions. This approach is suitable for producing enantioenriched 6-chloro-2-hexanol and its corresponding acetate, which can serve as valuable chiral building blocks in pharmaceutical and chemical synthesis. The provided workflow and representative data offer a solid foundation for researchers to implement this methodology in their laboratories.
specific examples of drug synthesis using 2-Hexanol, 6-chloro-
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Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity in Reactions with 2-Hexanol, 6-chloro-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 6-chloro-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure 6-chloro-2-hexanol?
The two main strategies for obtaining enantiomerically pure 6-chloro-2-hexanol are:
-
Asymmetric Synthesis: This involves the direct conversion of an achiral starting material into a single chiral product. The most common method is the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone, using either chiral chemical catalysts or enzymes.[1][2]
-
Kinetic Resolution: This technique involves the separation of a racemic mixture of 6-chloro-2-hexanol. An enzyme, typically a lipase, selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted alcohol and the newly formed ester.[3][4][5]
Q2: How do I choose between asymmetric synthesis and kinetic resolution?
The choice depends on several factors including the availability of starting materials, cost, desired yield, and required enantiomeric purity. Asymmetric synthesis is often more efficient as it can theoretically convert all of the starting material into the desired enantiomer.[6] Kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer from a racemate, but can be a practical approach if a suitable enzyme is available.[5]
Q3: What types of catalysts are effective for the asymmetric reduction of 6-chloro-2-hexanone?
Both transition metal complexes and biocatalysts have proven effective:
-
Transition Metal Catalysts: Ruthenium complexes containing chiral diphosphine ligands, such as (R)-BINAP, are highly efficient for the asymmetric hydrogenation of ketones. These catalysts can achieve high enantiomeric excess (ee), often greater than 90%.[1]
-
Biocatalysts (Enzymes): Chemoenzymatic methods leverage the inherent chirality of enzymes like alcohol dehydrogenases (ADHs) or other reductases to perform highly selective transformations under mild reaction conditions, often resulting in high yields and excellent enantiomeric excesses.[1][7]
Q4: What is the mechanism of the Ru-BINAP catalyzed reduction?
The mechanism is believed to be a metal-ligand bifunctional process. It involves a concerted transfer of a hydride from the ruthenium center and a proton from a coordinated diamine ligand to the carbonyl group of the ketone. This transfer occurs via a six-membered pericyclic transition state in the outer coordination sphere of the ruthenium complex, which allows for precise stereochemical control.[1]
Q5: Are there any common side reactions to be aware of?
Yes, under basic conditions, (R)-6-chloro-2-hexanol can undergo an intramolecular nucleophilic substitution. The hydroxyl group is deprotonated to an alkoxide, which then attacks the carbon at the C6 position, displacing the chloride ion to form a substituted tetrahydrofuran ring.[1]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Reaction temperature must be carefully optimized. For many catalytic asymmetric reactions, lower temperatures improve enantioselectivity.[1] However, for some enzyme-catalyzed resolutions, a higher temperature might be needed to facilitate racemization of the unwanted enantiomer.[3] |
| Incorrect Solvent Polarity | The polarity of the solvent can significantly impact the transition state of the stereodetermining step. Screen a range of solvents (e.g., polar aprotic like THF, nonpolar like hexane or toluene) to find the optimal medium for your specific catalyst system.[1][8] |
| Catalyst Inactivity or Racemization | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for organometallic catalysts). Catalyst poisoning by impurities in the substrate or solvent can also lower selectivity. Consider purifying the starting materials. |
| Inappropriate Reducing Agent (for reductions) | The choice of hydride source can influence stereoselectivity. For catalytic hydrogenations, ensure high-purity H₂ gas is used. For transfer hydrogenations, reagents like isopropanol or formic acid are common.[2] For oxazaborolidine reductions, borane or catecholborane are used.[2] |
| Poor Enzyme Activity/Selectivity (for biocatalysis) | Screen different lipases or reductases, as selectivity is highly enzyme-dependent.[5] Optimize pH, temperature, and co-solvents. Immobilizing the enzyme can sometimes improve stability and selectivity.[3] |
Problem 2: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Low Catalyst Loading | While higher catalyst loading can increase cost, it may be necessary to achieve a reasonable reaction rate. Determine the optimal loading through experimentation. |
| Insufficient Reagent Concentration | Ensure stoichiometric reagents (e.g., hydride source, acyl donor) are present in sufficient excess. |
| Poor Substrate Solubility | The substrate must be soluble in the reaction solvent. If solubility is an issue, consider a different solvent system or gentle heating, but monitor the effect on stereoselectivity. |
| Mass Transfer Limitations (for heterogeneous catalysis) | Ensure adequate stirring to overcome mass transfer limitations, especially when using immobilized enzymes or solid-supported catalysts. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Impure Starting Material | Synthesis of the 6-chloro-2-hexanone precursor can generate impurities that may carry through to the final reaction.[1] Purify the ketone (e.g., by distillation or chromatography) before the stereoselective step. |
| Intramolecular Cyclization | If using basic conditions, the formation of a tetrahydrofuran derivative is possible.[1] Avoid strong bases or protect the hydroxyl group if subsequent reactions require basic conditions. |
| Over-reduction or Side Reactions | For reductions, ensure the reaction is monitored and stopped once the starting material is consumed to avoid potential side reactions. |
| Dehydration of Alcohol | In the presence of strong acids and heat, the alcohol product can dehydrate to form an alkene.[9] Use mild reaction conditions and avoid excessive heat or strong acids during workup. |
Data Presentation: Stereoselectivity in the Synthesis of Chiral 6-chloro-2-hexanol
The following table summarizes typical results for the asymmetric reduction of 6-chloro-2-hexanone. Note that specific values can vary based on precise reaction conditions.
| Method | Catalyst/Enzyme | Reducing Agent | Typical ee (%) | Key Optimization Parameters |
| Asymmetric Hydrogenation | (R)-BINAP-Ruthenium Complex | H₂ | > 90% | Temperature, Solvent Polarity, H₂ Pressure[1] |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Isopropanol / Formic Acid | 85-99% | Ligand structure, Temperature |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | NADPH (with regeneration system) | > 99% | pH, Temperature, Co-factor regeneration efficiency[7] |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Vinyl Acetate (Acyl Donor) | > 99% (for both resolved alcohol and ester) | Solvent, Temperature, Reaction Time[3][4] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
-
Preparation: In a high-pressure reactor under an inert nitrogen or argon atmosphere, add the chiral Ru-BINAP catalyst (e.g., 0.01 mol%).
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., methanol or ethanol). Add the substrate, 6-chloro-2-hexanone (1.0 equivalent).
-
Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC to determine the consumption of the starting ketone.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 6-chloro-2-hexanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a flask, add racemic 6-chloro-2-hexanol (1.0 equivalent) and a nonpolar organic solvent such as hexane or heptane.
-
Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., Novozym 435, which is immobilized Candida antarctica lipase B) and the acyl donor (e.g., vinyl acetate, 0.6 equivalents).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.[4]
-
Workup: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification and Separation: Remove the solvent from the filtrate under reduced pressure. Separate the unreacted alcohol from the acetylated product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the ester product using chiral HPLC or GC.
Visualizations
Caption: General workflow for optimizing stereoselective synthesis.
Caption: Decision tree for selecting a synthetic strategy.
Caption: Simplified mechanism of Ru-BINAP catalyzed ketone reduction.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
byproduct formation in the synthesis of tetrahydrofurans from 6-chloro-2-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofurans from 6-chloro-2-hexanol. This intramolecular cyclization, a variation of the Williamson ether synthesis, is a crucial transformation, but can be prone to byproduct formation. This guide will help you navigate potential challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of tetrahydrofuran from 6-chloro-2-hexanol?
The primary reaction is an intramolecular Williamson ether synthesis.[1][2][3][4][5] Under basic conditions, the hydroxyl group of 6-chloro-2-hexanol is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an SN2 (bimolecular nucleophilic substitution) reaction to form a five-membered tetrahydrofuran ring.[1][5]
Q2: What is the expected tetrahydrofuran product from the cyclization of 6-chloro-2-hexanol?
The intramolecular cyclization of 6-chloro-2-hexanol results in the formation of 2-ethyl-5-methyltetrahydrofuran .
Q3: What are the most common byproducts in this reaction?
The most common byproducts are various isomers of hexene, which are formed through a competing E2 (bimolecular elimination) reaction.[1][6][7][8] Under basic conditions, the base can abstract a proton from a carbon atom adjacent to the carbon bearing the chlorine atom, leading to the elimination of HCl and the formation of a double bond.
Q4: How can I minimize the formation of elimination byproducts?
To favor the desired SN2 cyclization over the E2 elimination, consider the following:
-
Choice of Base: Use a non-hindered, strong base. Strong, sterically hindered bases like potassium tert-butoxide tend to favor elimination.[9][10] Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[5][11]
-
Reaction Temperature: Lower temperatures generally favor substitution over elimination. Running the reaction at elevated temperatures can increase the rate of the E2 reaction.
-
Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used for Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.[3][4]
Q5: Can other cyclic byproducts form?
While the formation of a five-membered ring (tetrahydrofuran) is generally favored in intramolecular cyclizations of 1,5-halohydrins, the formation of a six-membered ring (tetrahydropyran) via a 6-endo-tet cyclization is kinetically disfavored according to Baldwin's rules. Therefore, the formation of significant amounts of tetrahydropyran byproducts is unlikely under standard conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of tetrahydrofuran product | 1. Ineffective deprotonation: The base used may not be strong enough to fully deprotonate the alcohol. 2. Reaction temperature too low: The rate of the SN2 reaction may be too slow at the chosen temperature. 3. Degraded starting material: The 6-chloro-2-hexanol may have degraded over time. | 1. Use a stronger base such as sodium hydride (NaH). Ensure the NaH is fresh and has been handled under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. Gentle heating (e.g., 40-50 °C) may be required. 3. Verify the purity of the starting material by techniques such as NMR or GC-MS before starting the reaction. |
| High percentage of hexene byproducts | 1. Base is too sterically hindered: Bulky bases preferentially act as bases rather than facilitating nucleophilic attack.[9][10] 2. High reaction temperature: Elimination reactions are entropically favored and their rates increase more significantly with temperature than substitution reactions. 3. Strongly basic, protic solvent: Using a solvent like ethanol with a strong base (e.g., sodium ethoxide) can promote elimination. | 1. Switch to a less sterically hindered base like sodium hydride or potassium hydride. 2. Perform the reaction at room temperature or below if the reaction rate is sufficient. 3. Use a polar aprotic solvent such as THF or DMF. |
| Presence of unreacted 6-chloro-2-hexanol | 1. Insufficient amount of base: An inadequate amount of base will result in incomplete deprotonation of the alcohol. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. 2. Monitor the reaction progress using TLC or GC-MS and allow it to run until the starting material is consumed. |
| Formation of polymeric material | 1. Intermolecular side reactions: At higher concentrations, the alkoxide of one molecule can react with the chloride of another, leading to polymer formation. | 1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the chloroalkanol to a solution of the base. |
Data Presentation
The following table provides illustrative data on how the choice of base can influence the product distribution in the synthesis of 2-ethyl-5-methyltetrahydrofuran from 6-chloro-2-hexanol. Note: These are representative values and actual results may vary depending on specific reaction conditions.
| Base | Solvent | Temperature (°C) | Yield of 2-ethyl-5-methyltetrahydrofuran (%) | Yield of Hexene Isomers (%) |
| Sodium Hydride (NaH) | THF | 25 | ~85 | ~15 |
| Potassium tert-Butoxide (KOtBu) | THF | 25 | ~20 | ~80 |
| Sodium Hydroxide (NaOH) | Water/THF | 50 | ~60 | ~40 |
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-5-methyltetrahydrofuran using Sodium Hydride
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the solution of 6-chloro-2-hexanol dropwise to the stirred suspension of sodium hydride over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Analysis of Reaction Products by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., HP-5MS).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the components. For example: initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
The mass spectrometer will generate mass spectra for each eluting component.
-
Identify the 2-ethyl-5-methyltetrahydrofuran product and any hexene byproducts by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
Visualizations
Caption: Reaction pathways in the synthesis of 2-ethyl-5-methyltetrahydrofuran.
Caption: Troubleshooting workflow for optimizing the tetrahydrofuran synthesis.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Draw the major E2 elimination products from each of the following alkyl h.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Hexanol, 6-chloro- Reaction Products
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 6-chloro-2-hexanol. The following information is based on a common synthetic scenario: the nucleophilic substitution of the chloride in 6-chloro-2-hexanol to yield a new product, for example, 6-substituted-2-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying the reaction products of 6-chloro-2-hexanol?
The main challenges typically arise from the physicochemical properties of the starting material and the product. 6-chloro-2-hexanol is a moderately polar molecule. If your reaction product has a similar polarity, separation can be difficult. Common issues include:
-
Co-elution in chromatography: The product and unreacted starting material may have very similar retention factors (Rf) in thin-layer chromatography (TLC), making separation by column chromatography challenging.
-
Azeotrope formation during distillation: If the boiling points of the product and starting material are close, they may form an azeotrope, making separation by simple distillation ineffective.
-
Emulsion formation during extraction: The presence of the hydroxyl group can lead to the formation of stable emulsions during aqueous workup, complicating the separation of organic and aqueous layers.
Q2: How can I effectively remove the unreacted 6-chloro-2-hexanol from my final product?
Several methods can be employed, often in combination:
-
Column Chromatography: This is the most common method. Optimization of the solvent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from 6-chloro-2-hexanol (Boiling Point: approx. 175-177 °C at 760 mmHg), vacuum distillation can be an effective purification method.
-
Chemical Conversion: If the product is stable to acidic or basic conditions, the unreacted starting alcohol can be reacted to form a more polar or non-polar derivative that is easier to separate. For example, esterification of the hydroxyl group will significantly change its polarity.
Q3: I am observing significant streaking on my TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate is often indicative of one of the following issues:
-
Sample Overloading: Too much sample has been spotted on the plate. Try spotting a more dilute solution.
-
Highly Polar Compound: The compound may be too polar for the chosen solvent system and is interacting strongly with the silica gel. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid (if your compound is stable) to the mobile phase can help.
-
Presence of Salts: Inorganic salts from the reaction workup may be present in your crude sample. These will streak on the baseline. A pre-purification step like a simple filtration through a plug of silica can remove them.
-
Compound Degradation: The compound might be unstable on the silica gel. In such cases, using a different stationary phase like alumina or a less acidic silica gel might be necessary.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Separation of Product and Starting Material
This guide assumes the product and the starting material (6-chloro-2-hexanol) have similar polarities.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Peaks/Bands) | The polarity difference between the product and starting material is small. | 1. Shallow Gradient: Use a very shallow gradient elution. For example, start with 100% hexanes and increase the ethyl acetate concentration by 1-2% increments. 2. Solvent System Modification: Try a different solvent system. For instance, a mixture of dichloromethane and methanol, or toluene and acetone might provide better selectivity. 3. Change Adsorbent: Switch from silica gel to alumina (basic or neutral) or a reverse-phase silica gel. |
| Product is Stuck on the Column | The product is too polar for the chosen eluent. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. 2. Add a Modifier: Add a small amount (0.1-1%) of a strong polar solvent like methanol to your eluent. |
| Low Recovery of Product | The product might be adsorbing irreversibly to the silica gel, or it might be volatile and evaporating with the solvent. | 1. Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) if your compound is basic. 2. Careful Solvent Removal: Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a volatile product. |
Guide 2: Breaking Emulsions During Aqueous Workup
| Problem | Possible Cause | Suggested Solution |
| Stable Emulsion Formation | The presence of the hydroxyl group and salts can act as surfactants, stabilizing the emulsion. | 1. Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion. 2. Change in pH: If your compound is stable, carefully add a few drops of dilute acid or base to alter the pH, which can destabilize the emulsion. 3. Filtration: Filter the entire mixture through a pad of Celite®. The fine particles of Celite® can help to break up the emulsified droplets. 4. Centrifugation: If a suitable centrifuge is available, spinning the mixture can force the separation of the layers. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Start the elution with the initial non-polar solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of reaction products.
Caption: Troubleshooting logic for poor separation in column chromatography.
Technical Support Center: Intramolecular Cyclization of Haloalcohols
Welcome to the technical support center for the intramolecular cyclization of haloalcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of cyclic ethers from haloalcohols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the intramolecular cyclization of haloalcohols?
A1: The most common mechanism for the intramolecular cyclization of haloalcohols is the Williamson ether synthesis. This reaction proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the alcohol group, forming a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the halogen (the electrophile) in an intramolecular fashion, displacing the halide and forming a cyclic ether.[1][2]
Q2: My reaction yield is low. What are the most common reasons?
A2: Low yields in intramolecular cyclization of haloalcohols can stem from several factors:
-
Inefficient deprotonation: The base used may not be strong enough to fully deprotonate the alcohol.
-
Competing side reactions: The most common side reaction is E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases.[3][4]
-
Poor choice of solvent: The solvent plays a crucial role in stabilizing the transition state. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2]
-
Inappropriate leaving group: The rate of the S_N_2 reaction is highly dependent on the ability of the leaving group to depart.
-
Steric hindrance: Steric bulk around the electrophilic carbon or the nucleophilic oxygen can hinder the intramolecular attack.
-
Ring strain: The formation of small (3- and 4-membered) or large (8-membered and larger) rings can be thermodynamically and kinetically challenging.[5][6]
Q3: How do I minimize the competing elimination (E2) reaction?
A3: To minimize the E2 elimination side reaction, consider the following strategies:
-
Use a less sterically hindered substrate: Primary halides are much less prone to elimination than secondary or tertiary halides.[3]
-
Choose a non-bulky, strong base: While a strong base is needed for deprotonation, a very bulky base like potassium tert-butoxide can favor elimination. Sodium hydride (NaH) is a good choice as it is a strong, non-nucleophilic base that is not particularly bulky.[4]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired cyclization.
-
Select a good leaving group: A better leaving group will facilitate the S_N_2 reaction, making it more competitive with elimination.
Q4: When should I consider using a protecting group?
A4: Protecting groups are necessary when other functional groups in the haloalcohol are sensitive to the basic reaction conditions or could interfere with the cyclization. For example, if your molecule contains other acidic protons, they may be deprotonated by the base, leading to side reactions. Similarly, if there are other electrophilic sites, the alkoxide could react intermolecularly. In the case of diols, one of the hydroxyl groups may need to be protected to ensure the desired intramolecular cyclization occurs.[7][8][9]
Troubleshooting Guide
This guide will help you diagnose and solve common problems encountered during the intramolecular cyclization of haloalcohols.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation | * Use a stronger base: If you are using a weak base like NaOH or K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH). * Ensure anhydrous conditions: Water can consume the base and protonate the alkoxide. Ensure your solvent and glassware are dry. |
| Poor Leaving Group | * Switch to a better leaving group: The reactivity order for halide leaving groups is I > Br > Cl > F. Consider converting the chloride or bromide to an iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide. Alternatively, convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups.[3][4] |
| Unfavorable Solvent | * Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the alkoxide, thus increasing its nucleophilicity.[2] Protic solvents like ethanol or water can decrease the reaction rate.[2] |
| Steric Hindrance | * Redesign the synthesis if possible: If the substrate is highly hindered, the intramolecular S_N_2 reaction may be too slow. Consider alternative synthetic routes. |
| Incorrect Ring Size Favorability | * Be aware of ring strain: The formation of 3, 5, and 6-membered rings is generally favorable. The formation of 4-membered rings can be more challenging, and 7-membered and larger rings are often difficult to form due to entropic factors.[5][6] |
Problem: Significant Amount of Side Product (Alkene)
| Possible Cause | Suggested Solution |
| E2 Elimination is Favored | * Use a less bulky base: Switch from a bulky base like potassium tert-butoxide to a smaller base like sodium hydride.[4] * Use a primary halide: If possible, start with a haloalcohol where the halogen is on a primary carbon.[3] * Lower the reaction temperature: This can help to favor the substitution pathway. * Use a better leaving group: A better leaving group will accelerate the desired S_N_2 reaction. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Intramolecular Cyclization
| Haloalcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-1-butanol | NaOH | Water | Reflux | 2 | ~95% | Fictional Example |
| 4-bromo-1-butanol | NaH | THF | Reflux | 4 | 85% | Fictional Example |
| 4-bromo-1-butanol | NaH | DMF | 80 | 2 | 92% | Fictional Example |
| 5-chloro-1-pentanol | KOtBu | t-BuOH | Reflux | 6 | 75% | Fictional Example |
| 5-chloro-1-pentanol | NaH | DMSO | 90 | 3 | 88% | Fictional Example |
Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to show the general trends observed.
Table 2: Comparison of Bases for Intramolecular Cyclization of 4-Bromo-1-butanol in THF
| Base | Equivalents | Temperature (°C) | Time (h) | Yield of Tetrahydrofuran (%) |
| NaOH | 1.2 | Reflux | 8 | 65 |
| KOtBu | 1.2 | Reflux | 4 | 78 |
| NaH | 1.1 | Reflux | 4 | 85 |
| K₂CO₃ | 2.0 | Reflux | 12 | 45 |
Note: This data is hypothetical and serves to illustrate the relative effectiveness of different bases.
Table 3: Reactivity of Leaving Groups in Intramolecular Cyclization
| Haloalcohol | Base | Solvent | Leaving Group | Relative Rate |
| 4-halo-1-butanol | NaH | THF | -Cl | 1 |
| 4-halo-1-butanol | NaH | THF | -Br | 50 |
| 4-halo-1-butanol | NaH | THF | -I | 200 |
| 4-tosyloxy-1-butanol | NaH | THF | -OTs | ~2000 |
Note: The relative rates are approximate and intended to show the general trend in leaving group ability.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol
Materials:
-
4-chloro-1-butanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-1-butanol (1 equivalent) in water.
-
Add a concentrated aqueous solution of sodium hydroxide (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain pure tetrahydrofuran.
Protocol 2: Synthesis of Oxetane from 3-Bromo-1-propanol
Materials:
-
3-bromo-1-propanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromo-1-propanol (1 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature due to the volatility of oxetane.
-
Further purification can be achieved by careful distillation.
Visualizations
Caption: General mechanism of intramolecular cyclization of haloalcohols.
Caption: Troubleshooting workflow for low yield in haloalcohol cyclization.
References
- 1. reddit.com [reddit.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
common challenges in using 2-Hexanol, 6-chloro- in synthesis
Technical Support Center: 2-Hexanol, 6-chloro-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexanol, 6-chloro-. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2-Hexanol, 6-chloro- and what are its primary uses in synthesis?
A1: 2-Hexanol, 6-chloro-, also known as 6-chloro-2-hexanol, is a bifunctional organic molecule containing both a secondary alcohol and a primary alkyl chloride. This structure makes it a versatile intermediate in organic synthesis. It is often used in the synthesis of more complex molecules where a six-carbon chain with functionalities at the 2 and 6 positions is required. A significant application is as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in the production of pharmaceuticals. For instance, its ketone precursor, 6-chloro-2-hexanone, is a key intermediate in the manufacturing of the vasodilator drug pentoxifylline.[1]
Q2: What is the most significant challenge when using 2-Hexanol, 6-chloro- under basic conditions?
A2: The most prominent challenge is its propensity to undergo intramolecular cyclization. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis.[2] This reaction results in the formation of a five-membered ring, 2-methyltetrahydrofuran, which is often an undesired byproduct.[2]
Q3: How can the intramolecular cyclization to 2-methyltetrahydrofuran be minimized?
A3: Minimizing this side reaction is crucial for achieving high yields in reactions where either the hydroxyl or the chloro group is intended to react with an external reagent. Strategies to suppress cyclization include:
-
Protection of the hydroxyl group: Before carrying out reactions at the chloro-position, the alcohol can be protected with a suitable protecting group (e.g., silyl ethers, acetals).
-
Use of aprotic solvents: Aprotic solvents can slow down the deprotonation of the alcohol.
-
Temperature control: Lowering the reaction temperature can reduce the rate of the intramolecular cyclization.
-
Choice of base: Using a non-nucleophilic or sterically hindered base can favor intermolecular reactions over the intramolecular cyclization in some cases.
Q4: What are common impurities that might be present in 2-Hexanol, 6-chloro-?
A4: The purity of 2-Hexanol, 6-chloro- is highly dependent on its synthesis route. A common method for its preparation is the reduction of 6-chloro-2-hexanone.[2] The synthesis of this ketone precursor can introduce impurities. For example, one pathway involves the dehydration and rearrangement of cyclohexanol, which can lead to the formation of undesired isomers like 3-chloro-1-hexene.[2] If the synthesis starts from 1,6-hexanediol, potential impurities could include the starting diol and the di-substituted product, 1,6-dichlorohexane.[3]
Q5: What are the key safety and handling considerations for 2-Hexanol, 6-chloro-?
A5: Based on safety data for the similar compound 6-chloro-1-hexanol, it should be handled with care. It is considered a skin and strong eye irritant and can be harmful if inhaled or absorbed through the skin. It is incompatible with strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides. Upon decomposition, it can produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Troubleshooting Guides
Problem 1: Low yield or no desired product in reactions involving the chloro group.
-
Symptom: The primary product observed is 2-methyltetrahydrofuran, especially when the reaction is run under basic conditions.
-
Root Cause: The reaction conditions favor the intramolecular cyclization over the desired intermolecular reaction. The hydroxyl group, once deprotonated, acts as a potent internal nucleophile.[2]
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before introducing your nucleophile or base, protect the alcohol functionality. A common choice is a silyl ether (e.g., using TBDMSCl and imidazole). This prevents deprotonation and subsequent cyclization.
-
Modify Reaction Conditions: If protection is not feasible, try running the reaction at a lower temperature to disfavor the cyclization pathway.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) which can favor SN2 reactions with an external nucleophile without significantly promoting the deprotonation of the alcohol.
-
Problem 2: Low yield in reactions intended to modify the hydroxyl group (e.g., oxidation, esterification).
-
Symptom: A significant amount of starting material remains, or multiple unidentified byproducts are formed.
-
Root Cause: The reagent used may be incompatible with the alkyl chloride functionality. Strong bases or nucleophiles can lead to elimination or substitution reactions at the C-6 position.
-
Troubleshooting Steps:
-
Reagent Compatibility: Ensure your chosen reagent is compatible with alkyl chlorides. For example, some strong reducing agents could reduce the C-Cl bond.
-
Check for Impurities: Analyze your starting material for impurities that may interfere with the reaction. As mentioned in the FAQs, isomers or related chloro-alcohols could be present.[2]
-
Optimize Reaction Conditions: For oxidations, over-oxidation or side reactions can be an issue. Use milder, more selective oxidizing agents like PCC or a Swern oxidation. A known procedure for oxidizing 2-Hexanol, 6-chloro- to 6-chloro-2-hexanone uses IBX (2-iodoxybenzoic acid).[5]
-
Problem 3: Difficulty in purifying the final product.
-
Symptom: Distillation results in co-distillation of products and byproducts, or column chromatography provides poor separation.
-
Root Cause: The polarity and boiling points of the desired product and common byproducts (e.g., 2-methyltetrahydrofuran, unreacted starting material) can be very similar.
-
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar solvent system might improve the separation between the slightly more polar desired product and the less polar cyclized ether.
-
Fractional Distillation: If the boiling points are close, use a fractional distillation column with a higher number of theoretical plates and a slow distillation rate to improve separation.[6]
-
Chemical Quenching: If the primary impurity is the starting material, consider a selective reaction to derivatize the unreacted alcohol, making it easier to separate.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Fate of 2-Hexanol, 6-chloro-
| Condition | Favored Reaction | Primary Product | Rationale |
| Strong Base (e.g., NaH) | Intramolecular Cyclization | 2-Methyltetrahydrofuran | Deprotonation of the alcohol creates a potent internal nucleophile.[2] |
| Protected -OH Group | Intermolecular Reaction at C-6 | Desired substitution product | The hydroxyl group is blocked from reacting internally. |
| Mild Oxidizing Agent (e.g., PCC, IBX) | Oxidation | 6-Chloro-2-hexanone | Selectively oxidizes the secondary alcohol without affecting the alkyl chloride.[5] |
| Acidic Conditions (e.g., HBr) | Substitution at -OH | 2-bromo-6-chlorohexane | The alcohol is protonated to form a good leaving group (H₂O).[7] |
Table 2: Physical Properties of 2-Hexanol, 6-chloro- and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Hexanol, 6-chloro- | C₆H₁₃ClO | 136.62 | ~100-104 °C at 9 mmHg[6] | The starting material. |
| 2-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | ~80 °C | Common cyclization byproduct. |
| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 | ~78-80 °C at 15 mmHg | Oxidation product. |
| 1,6-Dichlorohexane | C₆H₁₂Cl₂ | 155.06 | ~198-200 °C | Potential byproduct from synthesis. |
Experimental Protocols
Protocol 1: Oxidation of 2-Hexanol, 6-chloro- to 6-Chloro-2-hexanone using IBX
This protocol is adapted from a general procedure for the oxidation of alcohols using 2-iodoxybenzoic acid (IBX).[5]
-
Setup: Under a nitrogen atmosphere, add 1.3 equivalents of IBX to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a mixture of DCM (dichloromethane) and 1,4-Dioxane (e.g., 2 mL).
-
Stirring: Stir the suspension for 10 minutes at room temperature.
-
Substrate Addition: Dissolve 1 equivalent of 2-Hexanol, 6-chloro- in a minimal amount of DCM and add it dropwise to the stirring suspension over 5 minutes.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC until all the alcohol has been consumed.
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dilute the reaction mass with DCM.
-
Filter the suspension through a sintered funnel to remove the reduced IBX byproduct. Wash the solid residue with additional DCM.
-
Combine the filtrates and concentrate on a rotary evaporator.
-
-
Purification: Purify the resulting crude 6-chloro-2-hexanone by column chromatography on silica gel.[5]
Protocol 2: Nucleophilic Substitution at the 6-Chloro Position (with Hydroxyl Protection)
This protocol outlines a general workflow for substituting the chloride while preventing intramolecular cyclization.
-
Protection Step:
-
Dissolve 1 equivalent of 2-Hexanol, 6-chloro- in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of imidazole, followed by 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude TBDMS-protected alcohol. Purify by column chromatography if necessary.
-
-
Substitution Step:
-
Dissolve the purified TBDMS-protected 6-chloro-2-hexanol in a suitable polar aprotic solvent (e.g., DMF).
-
Add 1.5 equivalents of the desired nucleophile (e.g., sodium azide for synthesis of an azido-alcohol).
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Deprotection Step:
-
Dissolve the crude product from the substitution step in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 equivalents).
-
Stir at room temperature until the silyl ether is cleaved (monitor by TLC).
-
Quench with water, extract with ethyl acetate, dry the organic layer, and concentrate.
-
-
Purification: Purify the final product by column chromatography.
Visualizations
Caption: Intramolecular cyclization pathway.
Caption: Experimental workflow for C-6 substitution.
Caption: Decision tree for troubleshooting low yields.
References
- 1. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]
- 2. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing isomeric impurities in 6-chloro-2-hexanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomeric impurities during the synthesis of 6-chloro-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 6-chloro-2-hexanone?
A1: Common synthesis routes for 6-chloro-2-hexanone include the acetoacetic ester synthesis, and methods starting from 1-methylcyclopentanol or cyclohexanol. The acetoacetic ester synthesis is a widely used method.[1][2][3]
Q2: What are the potential isomeric impurities in the synthesis of 6-chloro-2-hexanone, particularly via the acetoacetic ester route?
A2: The primary isomeric impurity in the acetoacetic ester synthesis is the O-alkylated product, which forms alongside the desired C-alkylated product. Other potential impurities can include dialkylated products and unreacted starting materials. Side products can also arise from the alkylating agent, such as 1-bromo-4-chlorobutane, and subsequent reactions.
Q3: How can isomeric impurities be minimized in the acetoacetic ester synthesis of 6-chloro-2-hexanone?
A3: Minimizing isomeric impurities, primarily the O-alkylated byproduct, involves controlling the reaction conditions to favor C-alkylation. This is achieved by carefully selecting the base, solvent, temperature, and counterion to favor either kinetic or thermodynamic control of the enolate formation.
Q4: What analytical methods are suitable for identifying and quantifying isomeric impurities in 6-chloro-2-hexanone?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of 6-chloro-2-hexanone and its isomeric impurities. The fragmentation patterns of the isomers in the mass spectrum can be used for their identification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-chloro-2-hexanone, focusing on the acetoacetic ester synthesis method.
| Problem | Potential Cause | Recommended Solution |
| High levels of O-alkylated impurity | The reaction conditions favor O-alkylation of the ethyl acetoacetate enolate. This can be influenced by the choice of base, solvent, and temperature. | To favor C-alkylation, utilize conditions that promote the kinetic enolate. This includes using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). Weaker bases like sodium ethoxide in protic solvents (e.g., ethanol) at higher temperatures tend to favor the thermodynamically more stable enolate, which can lead to a higher proportion of the O-alkylated product. The lithium counterion from LDA also favors C-alkylation due to its coordination with the enolate oxygen. |
| Formation of dialkylated byproducts | An excess of the alkylating agent or prolonged reaction times can lead to the alkylation of the mono-alkylated product. | Use a stoichiometric amount of the alkylating agent (1-bromo-4-chlorobutane). Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction once the starting material is consumed. |
| Low reaction yield | Incomplete deprotonation of ethyl acetoacetate, side reactions of the alkylating agent, or inefficient hydrolysis and decarboxylation can all contribute to low yields. The use of a phase-transfer catalyst can sometimes improve yields in biphasic systems. | Ensure complete deprotonation by using a sufficiently strong base and appropriate solvent. The quality of the alkylating agent is crucial; ensure it is free of impurities. Optimize the hydrolysis and decarboxylation steps by adjusting the concentration of the acid and the reaction temperature. |
| Presence of unreacted starting materials | Insufficient amount of base, alkylating agent, or incomplete reaction. | Ensure the use of at least one equivalent of a strong base to completely form the enolate. Use a slight excess of the alkylating agent if necessary, but be mindful of dialkylation. Monitor the reaction to ensure it goes to completion. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-hexanone via Acetoacetic Ester Synthesis (Kinetic Control to Minimize O-Alkylation)
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
-
Addition of Ethyl Acetoacetate: Slowly add a solution of ethyl acetoacetate in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add a solution of 1-bromo-4-chlorobutane in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Remove the solvent under reduced pressure. Add an aqueous solution of hydrochloric acid to the crude product and heat the mixture at reflux until the evolution of carbon dioxide ceases.
-
Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 6-chloro-2-hexanone by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation of Ethyl Acetoacetate
| Base | Solvent | Temperature (°C) | Counterion | Predominant Product | Rationale |
| LDA | THF | -78 | Li⁺ | C-Alkylated (Desired) | Kinetic control, bulky base favors deprotonation at the less hindered carbon. Lithium coordinates with oxygen, sterically hindering O-alkylation. |
| NaOEt | Ethanol | 25 | Na⁺ | Increased O-Alkylated | Thermodynamic control, equilibrium favors the more stable enolate. Protic solvent can facilitate proton exchange, leading to the thermodynamic product. |
| K₂CO₃ | Acetone | Reflux | K⁺ | Significant O-Alkylated | Weaker base, higher temperature, and potassium counterion favor thermodynamic control and O-alkylation. |
Visualizations
Caption: Experimental workflow for the synthesis of 6-chloro-2-hexanone.
Caption: Troubleshooting logic for high O-alkylated impurity.
References
strategies to prevent polymerization in haloalcohol cyclization
This guide provides researchers, scientists, and drug development professionals with technical support for preventing polymerization during haloalcohol cyclization for epoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is haloalcohol cyclization?
A1: Haloalcohol cyclization, also known as halohydrin cyclization, is an intramolecular substitution reaction where a deprotonated haloalcohol (halohydrin) forms an epoxide. The reaction typically proceeds via an intramolecular SN2 mechanism, where the alkoxide acts as a nucleophile and displaces the adjacent halide on the same molecule. This method is a common and effective way to synthesize epoxides, which are valuable intermediates in organic synthesis.
Q2: Why does polymerization occur as a side reaction?
A2: Polymerization occurs when the alkoxide of one haloalcohol molecule reacts with the electrophilic carbon of another haloalcohol molecule (an intermolecular reaction) instead of reacting with the electrophilic carbon on the same molecule (the desired intramolecular reaction). This leads to the formation of polyethers. The competition between cyclization and polymerization is a key challenge in this synthesis.
Q3: What are the primary factors that favor polymerization over cyclization?
A3: High concentrations of the haloalcohol substrate strongly favor the intermolecular reactions that lead to polymerization. Other factors include the choice of an inappropriate base or solvent system, and reaction temperatures that are too high, which can increase the rate of competing side reactions.
Troubleshooting Guide
Q1: My reaction is producing a significant amount of a sticky, polymeric substance instead of the desired epoxide. What are the likely causes and how can I fix this?
A1: This is a classic sign of intermolecular polymerization outcompeting the desired intramolecular cyclization. Here are the primary troubleshooting steps:
-
Reduce Reactant Concentration (High-Dilution Principle): The most effective strategy to favor intramolecular reactions is to use high-dilution conditions. By significantly lowering the concentration of the haloalcohol, you decrease the probability of molecules reacting with each other.
-
Practical Tip: Instead of adding all the haloalcohol at once, use a syringe pump to add it slowly to the solution containing the base. This keeps the instantaneous concentration of the substrate very low.
-
-
Re-evaluate Your Base: The choice of base is critical. A very strong, non-nucleophilic base is often preferred to ensure rapid and complete deprotonation of the alcohol without competing in nucleophilic attack.
-
Check Your Solvent: The solvent can influence the reaction rate and selectivity. A polar aprotic solvent is often a good choice as it can solvate the cation of the base without hydrogen bonding to the alkoxide, thus enhancing its nucleophilicity.
-
Control the Temperature: While heat can increase the reaction rate, it might also accelerate the rate of polymerization. Try running the reaction at a lower temperature.
Q2: How does the choice of base impact the formation of byproducts?
A2: The base plays a crucial role in the reaction. Here's how different bases can affect the outcome:
-
Strong vs. Weak Bases: A strong base (e.g., Sodium Hydride, NaH) is generally preferred over a weaker base (e.g., triethylamine) to ensure that the equilibrium lies far towards the formation of the alkoxide. Incomplete deprotonation can lead to other side reactions.
-
Nucleophilic vs. Non-Nucleophilic Bases: A highly nucleophilic base can compete with the intramolecular alkoxide attack, leading to undesired byproducts. Sterically hindered, non-nucleophilic bases are often a good choice.
-
Solubility: The solubility of the base and the resulting salt byproduct can also play a role in the reaction's success.
Q3: Can the solvent choice really make a difference in minimizing polymerization?
A3: Absolutely. The solvent influences the conformation of the haloalcohol and the reactivity of the resulting alkoxide.
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents are often effective because they can dissolve the reactants and intermediates while not overly solvating the nucleophilic alkoxide, leaving it more reactive for the desired cyclization.
-
Protic Solvents (e.g., ethanol, water): While sometimes used, protic solvents can form hydrogen bonds with the alkoxide, which can decrease its nucleophilicity and potentially slow down the desired intramolecular SN2 reaction.
Data & Protocols
Impact of Reaction Conditions on Epoxide Yield
The following table summarizes how different reaction parameters can be adjusted to favor the desired epoxide product over polymer formation.
| Parameter | Condition Favoring Epoxide (Intramolecular) | Condition Favoring Polymer (Intermolecular) | Rationale |
| Concentration | Low (High Dilution, <0.1 M) | High (>0.5 M) | Reduces the probability of collisions between different substrate molecules. |
| Base Strength | Strong (e.g., NaH, KH) | Weak (e.g., NaHCO₃) or Nucleophilic | Ensures rapid and complete formation of the reactive alkoxide intermediate. |
| Solvent | Polar Aprotic (e.g., THF, ACN, DMF) | Non-polar or Protic | Enhances the nucleophilicity of the alkoxide and supports the SN2 mechanism. |
| Temperature | Lower to Moderate | High | Minimizes energy available for competing intermolecular pathways. |
| Addition Method | Slow addition of substrate (Syringe Pump) | Batch addition (all at once) | Maintains a consistently low concentration of the substrate throughout the reaction. |
Experimental Protocol: Synthesis of Styrene Oxide from 2-Chloro-1-phenylethanol
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Chloro-1-phenylethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe pump, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF. Stir the suspension.
-
Substrate Addition (High-Dilution): Dissolve 2-chloro-1-phenylethanol in anhydrous THF in a separate flask. Using a syringe pump, add this solution dropwise to the stirred suspension of NaH in THF over a period of 2-4 hours. Maintain the reaction temperature at 0 °C using an ice bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Visual Guides
Reaction Pathway: Cyclization vs. Polymerization
The following diagram illustrates the desired intramolecular pathway leading to an epoxide versus the undesired intermolecular pathway leading to a polymer.
Caption: Desired cyclization vs. undesired polymerization pathway.
Troubleshooting Workflow for Low Epoxide Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in haloalcohol cyclization reactions.
Caption: Troubleshooting workflow for low yield in haloalcohol cyclization.
Technical Support Center: Purification of 2-Hexanol, 6-chloro- Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Hexanol, 6-chloro- derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 2-Hexanol, 6-chloro- derivatives?
A1: Silica gel is the most commonly used stationary phase for the purification of 2-Hexanol, 6-chloro- derivatives and analogous compounds. Its polarity is well-suited for separating these moderately polar compounds from less polar and more polar impurities.
Q2: Which mobile phase (eluent) system is typically used for this purification?
A2: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is the standard mobile phase for this separation.[1] The optimal ratio of these solvents will depend on the specific derivative and the impurities present. A common starting point is a gradient of ethyl acetate in hexane.[2]
Q3: How can I determine the appropriate solvent ratio for my specific 2-Hexanol, 6-chloro- derivative?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This generally translates to good separation on a column.
Q4: My compound is a chiral (R)- or (S)- enantiomer. Does this require a special chromatographic setup?
A4: For the separation of enantiomers (e.g., (R)-6-chloro-2-hexanol from its (S)-enantiomer), a chiral stationary phase (CSP) is required, typically in a High-Performance Liquid Chromatography (HPLC) system. Standard silica gel column chromatography will not separate enantiomers. However, it is crucial for purifying the racemic mixture from other impurities before attempting chiral separation.[2]
Q5: What are some of the common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers. For instance, in the synthesis of the precursor 6-chloro-2-hexanone, an isomeric impurity like 3-chloro-1-hexene can be formed.[2] These impurities must be removed to obtain a high-purity final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. If the compound is very polar, a more polar solvent system like methanol/dichloromethane might be necessary.[3] |
| The compound may have decomposed on the silica gel.[3] | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in hexane. |
| Poor separation of the desired compound from impurities | The solvent system is not optimal. | Perform a more thorough TLC analysis with a range of solvent systems to find the one that provides the best separation. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be 50-100 times the weight of the crude sample. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The collected fractions are very dilute | This can happen if the compound elutes over a large number of fractions. | Concentrate the fractions you expect to contain your compound and re-analyze them by TLC.[3] |
| Crystallization of the compound on the column | The sample is not fully soluble in the mobile phase. | If the crude mixture is not soluble in the eluting solvent, consider a "dry loading" method.[4] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4] |
Experimental Protocol: Column Chromatography of a 2-Hexanol, 6-chloro- Derivative
This protocol provides a general methodology for the purification of a 2-Hexanol, 6-chloro- derivative using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (typically 50-100 times the weight of your crude sample).
-
Add the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to the silica gel to create a slurry.
-
Stir the slurry gently to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Continuously tap the side of the column to ensure even packing and prevent air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always remain above the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully add the sample solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude sample in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle pressure (using a pump or bulb) to the top of the column to increase the flow rate (flash chromatography).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, start with 5% ethyl acetate in hexane, then move to 10%, 15%, and so on, based on TLC analysis.
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the purified desired product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified 2-Hexanol, 6-chloro- derivative.
Quantitative Data Summary
The following table summarizes typical solvent compositions used for the purification of 2-Hexanol, 6-chloro- derivatives and similar compounds. The exact composition should be optimized based on TLC analysis of the specific reaction mixture.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 6-chloro-1-hexanol derivative | Silica Gel | 30% Ethyl Acetate in n-hexane | [1] |
| Phenylenediacetic acid ester derivative | Silica Gel | 10% Ethyl Acetate in n-hexane | [1] |
| Phenylenediacetic acid ester derivative | Silica Gel | 15% Ethyl Acetate in n-hexane | [1] |
| (R)-6-chloro-2-hexanol | Silica Gel | Hexane/Ethyl Acetate Gradient | [2] |
Visualizations
Caption: Experimental workflow for the purification of 2-Hexanol, 6-chloro- derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
managing reaction conditions to improve enantiomeric excess
Welcome to the technical support center for managing reaction conditions to improve enantiomeric excess (ee). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments in asymmetric synthesis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Enantiomeric Excess
Q: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the first parameters I should investigate?
A: Low enantiomeric excess is a common issue in asymmetric catalysis. The first and most critical parameters to investigate are temperature, solvent, and catalyst loading. These factors can have a profound impact on the stereochemical outcome of your reaction.
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Temperature: The general principle in asymmetric catalysis is that lower reaction temperatures often lead to higher enantioselectivity.[1] This is because the difference in activation energies between the two enantiomeric transition states becomes more significant at lower temperatures. However, this is not a universal rule, and some reactions show higher enantioselectivity at elevated temperatures.[1][2] It is crucial to screen a range of temperatures to find the optimum for your specific transformation.
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Solvent: The choice of solvent can dramatically influence enantiomeric excess, with product outcomes ranging from nearly racemic to over 90% ee.[3] The solvent can affect the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[3] Screening a variety of solvents with different polarities and coordinating abilities is highly recommended.
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Catalyst Loading: The amount of catalyst used can also affect enantioselectivity. While a higher catalyst loading might increase the reaction rate, it doesn't always lead to a better ee. It is important to find an optimal catalyst loading where the catalyzed reaction significantly outpaces any uncatalyzed background reaction, which often produces a racemic product.[4]
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Q: I am observing significant variations in enantiomeric excess from one batch of my reaction to another, even though I am following the same protocol. What could be the cause?
A: Inconsistent results are often due to subtle variations in reaction setup and reagents. Here are some key areas to check:
-
Reagent Purity: Ensure the purity of your starting materials, catalyst, and solvent. Trace impurities can sometimes interfere with the catalytic cycle and affect enantioselectivity. Water content in the solvent can be a critical factor.[5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.
-
Stirring and Temperature Control: Inconsistent stirring can lead to localized concentration and temperature gradients, affecting the reaction's stereochemical outcome. Ensure efficient and consistent stirring and precise temperature control.
-
Catalyst Preparation and Handling: If you are preparing the catalyst in situ, ensure the preparation method is consistent. The age and storage conditions of the catalyst can also impact its activity and selectivity.
Issue 3: Enantiomeric Excess Decreases Over Time
Q: I've noticed that the enantiomeric excess of my product is high at the beginning of the reaction but decreases as the reaction proceeds to high conversion. Why is this happening and how can I prevent it?
A: A decrease in enantiomeric excess over time can be attributed to several factors:
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Product Racemization: The chiral product itself might be racemizing under the reaction conditions. This can be tested by subjecting the purified enantiomerically enriched product to the reaction conditions in the absence of the starting material.
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Catalyst Degradation: The chiral catalyst may be degrading over the course of the reaction, leading to a loss of stereocontrol. The formation of less selective or inactive catalyst species can contribute to this.
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Background Reaction: A slow, non-enantioselective background reaction can become more significant as the concentration of the starting material decreases, leading to the formation of a racemic product and thus lowering the overall ee.[4]
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Equilibrium Effects: In reversible reactions, the product ee can decline as the reaction approaches equilibrium.[6]
To mitigate this, you can try to shorten the reaction time, lower the temperature, or use a more stable catalyst.
Frequently Asked Questions (FAQs)
Q1: How does temperature specifically affect enantiomeric excess?
A: Temperature affects the Gibbs free energy of activation for the formation of the two enantiomers. According to the Eyring equation, the ratio of the rate constants for the formation of the two enantiomers (kR/kS) is related to the difference in the free energies of the diastereomeric transition states (ΔΔG‡). This difference is composed of enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions: ΔΔG‡ = ΔΔH‡ - TΔΔS‡.
Generally, a lower temperature increases the contribution of the enthalpic term, which is often the primary determinant of enantioselectivity.[7] This leads to a greater difference in the rates of formation of the two enantiomers and thus a higher ee. However, in some cases, the entropic term can be significant, or the reaction mechanism can change with temperature, leading to unusual temperature effects where higher temperatures result in higher ee.[1][2][8]
Q2: What types of solvents should I screen to optimize my reaction?
A: A good starting point is to screen a range of aprotic and protic solvents with varying polarities and coordinating abilities. Consider the following classes:
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Non-polar aprotic: Toluene, Hexane, Dichloromethane
-
Polar aprotic: Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)
-
Protic: Alcohols (e.g., Methanol, Isopropanol), Water (as a co-solvent)[9]
The choice of solvent can be critical, as specific solute-solvent interactions can "pre-prepare" the substrate or catalyst in a specific conformation that favors the formation of one enantiomer.[3]
Q3: How do I determine the optimal catalyst loading?
A: The optimal catalyst loading should be determined empirically by running the reaction with varying amounts of the catalyst. It is important to find a balance where the reaction proceeds at a reasonable rate with high enantioselectivity. A lower catalyst loading can sometimes improve ee if a competing background reaction is significant.[4] Conversely, in some cases, a higher catalyst loading might be necessary to ensure the catalyzed pathway dominates.[10]
Q4: Can the concentration of the substrate influence the enantiomeric excess?
A: Yes, substrate concentration can impact enantiomeric excess, particularly in enzyme-catalyzed reactions and reactions where catalyst aggregation or deactivation is concentration-dependent.[6] In some enzymatic desymmetrization reactions, a higher initial substrate concentration can lead to a significant decrease in the product's ee as the reaction approaches equilibrium.[6] It is advisable to investigate the effect of substrate concentration during the optimization of your reaction.
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess
| Reaction Temperature (°C) | Enantiomeric Excess (% ee) | Reference |
| 0 | High ee (S-product) | [8] |
| -44 | Opposite enantioselectivity (R-product) | [8] |
| 70 | Lower ee | [1] |
| 90 | Lower ee | [1] |
| 110 | Lower ee | [1] |
| 140 | Higher ee | [1][2] |
Table 2: Influence of Solvent on Enantiomeric Excess in a Henry Reaction
| Solvent | Enantiomeric Excess (% ee) | Lewis Basicity | Reference |
| Toluene | Low | Low | [3] |
| Dichloromethane | Moderate | Moderate | [3] |
| Tetrahydrofuran (THF) | High | High | [3] |
| Dimethyl Sulfoxide (DMSO) | Very High | Very High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Temperatures
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Setup: Prepare multiple reaction vessels under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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Reagents: To each vessel, add the substrate, solvent, and any other achiral reagents.
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Temperature Equilibration: Place each reaction vessel in a cooling or heating bath set to the desired temperature (e.g., -78°C, -20°C, 0°C, room temperature, 50°C). Allow the solutions to equilibrate to the target temperature for 15-30 minutes.
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Initiation: Add the chiral catalyst or reagent to each vessel to initiate the reaction.
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Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).
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Quenching: Once the reaction has reached a desired conversion (or after a set time), quench the reaction by adding an appropriate quenching agent.
-
Analysis: Work up the reaction and purify the product. Determine the enantiomeric excess of the product from each reaction using chiral HPLC, GC, or NMR spectroscopy.[11]
Protocol 2: General Procedure for Solvent Screening
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Setup: In parallel, set up a series of reactions in different solvents under identical conditions (temperature, concentration, catalyst loading).
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Solvent Selection: Choose a range of solvents with diverse properties (see FAQ Q2). Ensure all solvents are of high purity and are appropriately dried if the reaction is moisture-sensitive.
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Execution: Run the reactions for the same amount of time or to the same conversion level.
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Analysis: After workup and purification, determine the enantiomeric excess for the product obtained in each solvent.
Visualizations
Caption: Workflow for optimizing enantiomeric excess through systematic parameter screening.
Caption: Key reaction parameters influencing the final enantiomeric excess of a product.
References
- 1. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 7. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
identifying and characterizing side products of 2-Hexanol, 6-chloro- reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-2-hexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of the Desired Product and Presence of Multiple Side Products
When working with 6-chloro-2-hexanol, the presence of both a hydroxyl group and a chloroalkane functionality can lead to several competing side reactions, reducing the yield of the intended product. The primary side reactions to consider are intramolecular cyclization, β-elimination (dehydration and dehydrohalogenation), and oxidation.
Q1: My reaction is producing a significant amount of a cyclic ether. How can I minimize this side product?
The formation of a cyclic ether, specifically 2-methyltetrahydrofuran, occurs via an intramolecular Williamson ether synthesis.[1] This is particularly favorable under basic conditions where the hydroxyl group is deprotonated to an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom.
To minimize intramolecular cyclization:
-
Control the Basicity: Use of a strong, non-nucleophilic base can favor deprotonation for other desired reactions without promoting intramolecular attack. However, for reactions where the alcohol is intended to be the nucleophile, a weaker base or carefully controlled stoichiometric amounts of a strong base at low temperatures can help.
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before carrying out reactions at the chloro-substituted position. This prevents the formation of the alkoxide and subsequent cyclization.
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Reaction Concentration: Running the reaction at higher concentrations can favor intermolecular reactions over intramolecular cyclization.[2]
Q2: I am observing the formation of alkenes in my reaction mixture. What is causing this and how can I prevent it?
Alkene formation is a result of β-elimination reactions. Two main pathways are possible for 6-chloro-2-hexanol:
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Dehydration: Elimination of the hydroxyl group and a proton from an adjacent carbon to form a double bond. This is typically catalyzed by strong acids and heat.[3][4]
-
Dehydrohalogenation: Elimination of the chlorine atom and a proton from an adjacent carbon. This is favored by strong, bulky bases.
To minimize elimination reactions:
-
Avoid Strong Acids and High Temperatures: When the desired reaction does not require acidic conditions, maintain a neutral or basic environment. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective temperature.
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Choice of Base: For reactions requiring a base, avoid bulky, strong bases that favor elimination. If a strong base is needed for another transformation, consider using a non-nucleophilic base at low temperatures.
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Leaving Group Modification: For substitution reactions at the secondary alcohol, converting the hydroxyl group into a better leaving group that is less prone to elimination under the reaction conditions (e.g., a tosylate) can be beneficial.[4]
Q3: My starting material appears to be contaminated with an isomeric impurity. Where could this have come from?
Impurities in the final product can sometimes be traced back to the synthesis of the starting material. A common route to 6-chloro-2-hexanol involves the reduction of 6-chloro-2-hexanone.[1] The synthesis of this ketone precursor can sometimes generate isomeric impurities, such as 3-chloro-1-hexene, through rearrangement reactions.[1]
To address precursor impurities:
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Purify the Starting Material: If isomeric impurities are suspected, purify the 6-chloro-2-hexanol via distillation or column chromatography before use.
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Source High-Purity Reagents: Obtain starting materials from reputable suppliers with clear specifications on purity and isomeric content.
Frequently Asked Questions (FAQs)
Q4: What are the main side products I should expect when using 6-chloro-2-hexanol in a reaction under basic conditions?
Under basic conditions, the most common side product is 2-methyltetrahydrofuran due to intramolecular cyclization.[1] Depending on the strength and steric bulk of the base, elimination products (alkenes) can also be formed through dehydrohalogenation.
Q5: What are the likely side products under acidic conditions?
Under acidic conditions, particularly with heat, the primary side products are alkenes resulting from acid-catalyzed dehydration.[3][4] Rearrangement of the intermediate carbocation could also lead to a mixture of isomeric alkenes.
Q6: Can oxidation of the alcohol be a problem?
Yes, the secondary alcohol in 6-chloro-2-hexanol can be oxidized to the corresponding ketone, 6-chloro-2-hexanone , in the presence of oxidizing agents.[1] If the reaction conditions involve an oxidant, this will be a significant competing reaction. To avoid this, reactions should be carried out under an inert atmosphere and in the absence of oxidizing agents unless the ketone is the desired product.
Q7: I am performing a Grignard reaction with a reagent prepared from a different alkyl halide to form a tertiary alcohol from 6-chloro-2-hexanone. What are the potential pitfalls?
When preparing a tertiary alcohol via a Grignard reaction with 6-chloro-2-hexanone, several issues can arise:
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Reaction with the Chloro Group: Grignard reagents are strong nucleophiles and bases. While their reaction with ketones is fast, they can also react with the chloroalkane moiety, leading to side products.
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Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired alcohol.
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Water Contamination: Grignard reagents are highly sensitive to water. Rigorously dry glassware and solvents are essential to prevent quenching of the Grignard reagent.[5]
To troubleshoot Grignard reactions:
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Use of a Protective Group: Consider protecting the chloro group if it is found to be reactive under the Grignard conditions, though this adds extra steps to the synthesis.
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Low Temperatures: Running the reaction at low temperatures can help to favor the addition to the carbonyl over other side reactions.
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Inverse Addition: Adding the Grignard reagent slowly to the ketone (inverse addition) can sometimes help to minimize side reactions by keeping the concentration of the Grignard reagent low.
Data Presentation
Table 1: Summary of Potential Side Products of 6-Chloro-2-Hexanol Reactions
| Reaction Type | Side Product Name | Chemical Structure | Conditions Favoring Formation |
| Intramolecular Cyclization | 2-Methyltetrahydrofuran | C₅H₁₀O | Basic conditions |
| β-Elimination (Dehydration) | Hexenes (mixture of isomers) | C₆H₁₂ | Acidic conditions, heat |
| β-Elimination (Dehydrohalogenation) | Hexenes (mixture of isomers) | C₆H₁₂ | Strong, bulky bases |
| Oxidation | 6-Chloro-2-hexanone | C₆H₁₁ClO | Presence of oxidizing agents |
| Precursor Impurity | 3-Chloro-1-hexene | C₆H₁₁Cl | Arises from the synthesis of 6-chloro-2-hexanone |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Reaction Mixtures
This protocol is a general guideline for the analysis of a reaction mixture containing 6-chloro-2-hexanol and its potential side products. Optimization may be required based on the specific reaction solvent and expected product distribution.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS or equivalent), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating the components.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 2 minutes (to prevent solvent peak from damaging the detector).
-
-
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent before injection.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of the main product and any isolated side products.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for key structures (reference values, may vary slightly):
-
6-Chloro-2-hexanol: Protons on the carbon bearing the hydroxyl group (~3.8 ppm), protons on the carbon bearing the chlorine (~3.5 ppm), methyl group protons (~1.2 ppm), and methylene protons (1.4-1.8 ppm).
-
2-Methyltetrahydrofuran: Protons on the carbon adjacent to the oxygen and bearing the methyl group (~3.9 ppm), methyl group protons (~1.2 ppm), and other ring protons (1.5-2.0 ppm).
-
6-Chloro-2-hexanone: Protons on the carbon adjacent to the chlorine (~3.5 ppm), methyl group protons adjacent to the carbonyl (~2.1 ppm), and other methylene protons (1.7-2.7 ppm).
-
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum with proton decoupling.
-
Expected chemical shifts (δ) for key structures (reference values, may vary slightly):
-
6-Chloro-1-hexanol (for reference): C-OH at ~62 ppm and C-Cl at ~45 ppm.[7] For 6-chloro-2-hexanol, the C-OH would be shifted downfield.
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2-Methyltetrahydrofuran: Carbon bearing the methyl group and adjacent to oxygen (~75 ppm), other carbon adjacent to oxygen (~67 ppm), methyl carbon (~21 ppm), and other ring carbons (~25, ~35 ppm).
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6-Chloro-2-hexanone: Carbonyl carbon (~209 ppm), carbon bearing the chlorine (~44 ppm), methyl carbon adjacent to the carbonyl (~29 ppm), and other methylene carbons.
-
-
Mandatory Visualizations
Caption: Potential side reaction pathways of 6-chloro-2-hexanol.
Caption: Troubleshooting workflow for identifying and addressing side products.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. forensicresources.org [forensicresources.org]
- 7. 6-Chlorohexanol(2009-83-8) 13C NMR [m.chemicalbook.com]
impact of solvent choice on 2-Hexanol, 6-chloro- reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of 6-chloro-2-hexanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 6-chloro-2-hexanol?
A1: 6-chloro-2-hexanol has two main reactive pathways:
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Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis, results in the formation of a cyclic ether, specifically 2-methyltetrahydrofuran.[1] This reaction is typically favored under basic conditions, which deprotonate the hydroxyl group to form a more potent alkoxide nucleophile.
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Intermolecular Substitution/Elimination: An external nucleophile can attack either the carbon with the chlorine (C6) or the carbon with the hydroxyl group (C2, after activation). The solvent and other reaction conditions will determine whether the mechanism is SN1, SN2, or elimination.
Q2: How does the choice of solvent affect the reactivity of 6-chloro-2-hexanol?
A2: The solvent plays a crucial role in determining the rate and outcome of reactions involving 6-chloro-2-hexanol by influencing the reaction mechanism.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for the intramolecular cyclization (an SN2 reaction). They can dissolve the alkoxide salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This leads to a faster reaction rate for the desired cyclization.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. While they can facilitate the dissolution of reactants, they can also solvate the alkoxide, reducing its nucleophilicity and slowing down the SN2 cyclization. These solvents may favor SN1-type reactions if a carbocation can be formed, or solvolysis where the solvent itself acts as the nucleophile in an intermolecular reaction.
Q3: Why is my intramolecular cyclization of 6-chloro-2-hexanol proceeding slowly?
A3: A slow reaction rate for the intramolecular cyclization can be attributed to several factors, with solvent choice being a primary one. If you are using a polar protic solvent, the reaction will likely be slow due to the stabilization of the alkoxide nucleophile by hydrogen bonding. To accelerate the reaction, consider switching to a polar aprotic solvent like DMF or DMSO. Additionally, ensure that you are using a strong, non-nucleophilic base to fully deprotonate the hydroxyl group.
Q4: I am observing significant amounts of byproduct from intermolecular reactions. How can I favor the intramolecular cyclization?
A4: To favor the intramolecular cyclization over intermolecular reactions, you should employ reaction conditions that promote the intramolecular SN2 pathway. This includes:
-
High Dilution: Running the reaction at a lower concentration will reduce the probability of intermolecular collisions, thus favoring the intramolecular pathway.
-
Choice of Solvent: As mentioned, polar aprotic solvents are ideal for promoting the SN2 cyclization.
-
Strong, Non-nucleophilic Base: Use a base that is strong enough to deprotonate the alcohol but is sterically hindered to minimize its participation as a nucleophile in intermolecular reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of 2-Methyltetrahydrofuran | Use of a polar protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate of the intramolecular SN2 reaction. |
| Reaction concentration is too high, favoring intermolecular side reactions. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway. | |
| Incomplete deprotonation of the hydroxyl group. | Use a stronger, non-nucleophilic base (e.g., sodium hydride) to ensure complete formation of the alkoxide. | |
| Formation of Elimination Products | Use of a sterically hindered and strong base at elevated temperatures. | Use a less hindered base and maintain a lower reaction temperature. |
| Reaction Fails to Proceed | Insufficiently strong base. | Select a base with a pKa higher than that of the alcohol to ensure deprotonation. |
| Low reaction temperature. | While high temperatures can promote side reactions, the reaction may require moderate heating to proceed at a reasonable rate. Optimize the temperature for your specific solvent and base. |
Quantitative Data on Solvent Effects
The following tables present hypothetical yet realistic data illustrating the expected impact of solvent choice on the intramolecular cyclization of 6-chloro-2-hexanol. This data is based on established principles of chemical kinetics and solvent effects on SN2 reactions.
Table 1: Effect of Solvent on the Rate Constant for the Intramolecular Cyclization of 6-Chloro-2-hexanol at 25°C
| Solvent | Solvent Type | Relative Rate Constant (k_rel) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1.00 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.85 |
| Acetone | Polar Aprotic | 0.30 |
| Acetonitrile | Polar Aprotic | 0.25 |
| Ethanol | Polar Protic | 0.01 |
| Methanol | Polar Protic | 0.005 |
| Water | Polar Protic | 0.001 |
Table 2: Product Distribution in the Reaction of 6-Chloro-2-hexanol with a Base at 50°C
| Solvent | Solvent Type | 2-Methyltetrahydrofuran (Intramolecular Cyclization, %) | Intermolecular Products (%) |
| DMSO | Polar Aprotic | 95 | 5 |
| DMF | Polar Aprotic | 92 | 8 |
| Acetone | Polar Aprotic | 85 | 15 |
| Ethanol | Polar Protic | 40 | 60 |
| Water | Polar Protic | 20 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Determining the Rate of Intramolecular Cyclization of 6-Chloro-2-hexanol
-
Preparation of Reactant Solution:
-
Prepare a stock solution of 6-chloro-2-hexanol (e.g., 0.1 M) in the desired solvent.
-
Prepare a stock solution of a non-nucleophilic base (e.g., sodium hydride, 0.1 M) in the same solvent.
-
-
Reaction Initiation:
-
In a thermostated reaction vessel, equilibrate the 6-chloro-2-hexanol solution to the desired temperature.
-
Initiate the reaction by adding a stoichiometric amount of the base solution.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by adding a weak acid).
-
Analyze the composition of the quenched aliquots using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
-
Data Analysis:
-
Determine the concentration of the reactant (6-chloro-2-hexanol) and the product (2-methyltetrahydrofuran) at each time point.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Visualizations
Caption: Reaction pathways of 6-chloro-2-hexanol.
Caption: Experimental workflow for kinetic analysis.
References
Validation & Comparative
A Comparative Guide to Haloalcohols for Intramolecular Tetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the tetrahydrofuran (THF) ring is a fundamental transformation in organic chemistry, with the resulting moiety being a prevalent scaffold in numerous natural products and pharmaceuticals. A common and efficient method for constructing the THF ring is through the intramolecular cyclization of 4-haloalcohols. This guide provides an objective comparison of the performance of different 4-haloalcohols—specifically 4-chloro-1-butanol, 4-bromo-1-butanol, and 4-iodo-1-butanol—in the synthesis of tetrahydrofuran, supported by established chemical principles and available experimental data.
Performance Comparison
The intramolecular synthesis of tetrahydrofuran from 4-haloalcohols is a classic example of the Williamson ether synthesis. This reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the cyclic ether.
The efficiency of this reaction is significantly influenced by the nature of the halogen, which acts as the leaving group. The reactivity of the haloalcohols is directly related to the leaving group ability of the halide ion. In general, a better leaving group leads to a faster reaction rate. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻. This is because iodide is a larger, more polarizable, and weaker base than bromide and chloride, making it more stable upon departure.
Consequently, the rate of tetrahydrofuran formation from 4-haloalcohols is expected to follow the trend:
4-Iodo-1-butanol > 4-Bromo-1-butanol > 4-Chloro-1-butanol
Data Presentation
The following table summarizes the expected relative performance of the three haloalcohols in the intramolecular synthesis of tetrahydrofuran. The values are qualitative and based on the established principles of chemical kinetics and leaving group ability in SN2 reactions.
| Haloalcohol | Chemical Formula | Leaving Group | Relative Reaction Rate | Expected Yield | Reaction Conditions |
| 4-Chloro-1-butanol | Cl(CH₂)₄OH | Cl⁻ | Slowest | Good to High | More forcing (e.g., higher temp., longer time) |
| 4-Bromo-1-butanol | Br(CH₂)₄OH | Br⁻ | Intermediate | High | Moderate |
| 4-Iodo-1-butanol | I(CH₂)₄OH | I⁻ | Fastest | High | Mild |
Experimental Protocols
The following are general experimental protocols for the synthesis of tetrahydrofuran from 4-haloalcohols. It is important to note that optimization of reaction conditions (e.g., choice of base, solvent, temperature, and reaction time) may be necessary to achieve the desired yield and purity.
General Procedure:
The 4-haloalcohol is dissolved in a suitable solvent and treated with a base to facilitate the deprotonation of the alcohol and initiate the intramolecular cyclization. The reaction mixture is then stirred, potentially with heating, until the reaction is complete. The tetrahydrofuran product is typically isolated by distillation or extraction.
Protocol 1: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol
-
Reactants: 4-chloro-1-butanol, a strong base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride), and a suitable solvent (e.g., water, ethanol, or THF).
-
Procedure: A solution of 4-chloro-1-butanol is treated with an aqueous or alcoholic solution of a strong base. The usual procedure involves treating the chlorobutanol with an aqueous or alcoholic base. The mixture is then heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the tetrahydrofuran is separated from the reaction mixture, often by distillation. For example, 5 g of 4-chloro-1-butanol mixed with 20% sulfuric acid can be distilled at 107°-112° C to yield essentially pure THF.
Protocol 2: Synthesis of Tetrahydrofuran from 4-Bromo-1-butanol
-
Reactants: 4-bromo-1-butanol, a strong base (e.g., sodium hydride or potassium tert-butoxide), and an aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Procedure: To a solution of 4-bromo-1-butanol in an anhydrous aprotic solvent, a strong base such as sodium hydride is added portion-wise at room temperature. The reaction is typically stirred for a period of time, and the progress is monitored by TLC or GC. Due to the better leaving group ability of bromide compared to chloride, this reaction is expected to proceed under milder conditions and with shorter reaction times than the cyclization of 4-chloro-1-butanol. After completion, the reaction is quenched, and the tetrahydrofuran is isolated by extraction and subsequent distillation.
Protocol 3: Synthesis of Tetrahydrofuran from 4-Iodo-1-butanol
-
Reactants: 4-iodo-1-butanol, a moderately strong base (e.g., potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g., acetone or acetonitrile).
-
Procedure: 4-iodo-1-butanol is dissolved in a suitable solvent, and a base is added. Given that iodide is an excellent leaving group, this cyclization can often be achieved under significantly milder conditions, potentially at room temperature and with a weaker base, as compared to its chloro- and bromo- counterparts. The reaction is stirred until completion, as monitored by an appropriate analytical technique. The work-up procedure typically involves filtration to remove the inorganic salts, followed by removal of the solvent and purification of the resulting tetrahydrofuran by distillation.
Mandatory Visualization
Caption: Reaction mechanism for the intramolecular synthesis of THF.
Caption: General experimental workflow for THF synthesis.
A Comparative Guide to Chiral Synthons: 2-Hexanol, 6-chloro- Versus Leading Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides a detailed comparison of 2-Hexanol, 6-chloro-, with three prominent alternative chiral building blocks: chiral epichlorohydrin, chiral glycidol and its derivatives, and chiral propylene oxide. We present a comprehensive analysis of their synthesis, performance in key reactions with supporting experimental data, and detailed experimental protocols to aid in your selection process.
Introduction to 2-Hexanol, 6-chloro-
(R)-6-Chloro-2-hexanol is a versatile chiral building block featuring a secondary alcohol and a primary alkyl chloride. This bifunctionality allows for a range of sequential or orthogonal transformations, making it a valuable intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. One notable application is its use as a chiral synthon for the preparation of enantiomerically pure drug substances, such as in the synthesis of deuterated analogs of pentoxifylline.[1]
The primary route to enantiomerically pure (R)-6-chloro-2-hexanol involves the asymmetric reduction of the corresponding prochiral ketone, 6-chloro-2-hexanone. This transformation can be achieved with high enantioselectivity using either chemical or enzymatic methods.
Synthesis of (R)-2-Hexanol, 6-chloro-
A common and effective method for the synthesis of (R)-2-Hexanol, 6-chloro- is the stereoselective reduction of 6-chloro-2-hexanone. This can be accomplished using chiral catalysts, such as (R)-BINAP-ruthenium complexes, which can achieve an enantiomeric excess (ee) greater than 90%.[1] Biocatalytic reductions using alcohol dehydrogenases also offer high stereoselectivity under mild conditions.[1]
Alternative Chiral Synthons: A Comparative Overview
While 2-Hexanol, 6-chloro- offers distinct advantages, several other chiral synthons are widely used in asymmetric synthesis. This guide focuses on three key alternatives: chiral epichlorohydrin, chiral glycidol and its derivatives, and chiral propylene oxide. These alternatives are all three-membered cyclic ethers (epoxides), which are highly reactive towards nucleophilic ring-opening, providing a versatile platform for introducing chirality.
Chiral Epichlorohydrin
Enantiomerically pure epichlorohydrin is a widely utilized C3 chiral building block. Its utility stems from the presence of both an epoxide and a chloromethyl group, allowing for sequential reactions with different nucleophiles. It is a key intermediate in the synthesis of various pharmaceuticals, including beta-adrenergic blockers, L-carnitine, and pheromones.[2][3]
Chiral Glycidol and Derivatives
Chiral glycidol and its derivatives, such as glycidyl tosylate, are valuable C3 chiral synthons. The hydroxyl group of glycidol can be protected or functionalized, and the epoxide ring can be opened by a wide range of nucleophiles. (2S)-(+)-Glycidyl tosylate, for instance, is a versatile chiral epoxide where the tosylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions with high regioselectivity.[4]
Chiral Propylene Oxide
Propylene oxide is the simplest chiral epoxide and has been detected in the interstellar medium.[5][6] It is a valuable C3 building block in organic synthesis. The nucleophilic ring-opening of chiral propylene oxide provides a straightforward route to a variety of chiral 1,2-disubstituted propanes.
Performance Comparison: Experimental Data
A direct comparison of the performance of these chiral synthons is best illustrated through their application in similar synthetic transformations. A common application for these building blocks is in the synthesis of β-blockers, which often involves the reaction of a chiral synthon with a phenolic or amine nucleophile.
| Chiral Synthon | Reaction Type | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-6-chloro-2-hexanol | Intramolecular cyclization | Internal alkoxide | (R)-2-methyl-tetrahydrofuran | Not specified | Not specified | [1] |
| (S)-Epichlorohydrin | Ring-opening | 1-Naphthol | (S)-Propranolol precursor | 80.9 | >99 | [7] |
| (S)-Glycidyl Tosylate | Ring-opening | Phenols/Amines | β-amino alcohols | Generally high | >98 | [4] |
| (R)-Propylene Oxide | Ring-opening | Ammonia | (S)-2-aminopropanol | Not specified | Not specified | [5] |
Note: The table above provides a qualitative comparison based on available literature. Direct, side-by-side quantitative comparisons under identical conditions are scarce. The yields and enantioselectivities are highly dependent on the specific reaction conditions and substrates used.
Experimental Protocols
Synthesis of (R)-6-Chloro-2-hexanol via Asymmetric Hydrogenation
Reaction: Asymmetric reduction of 6-chloro-2-hexanone.
Catalyst: (R)-BINAP-ruthenium complex.
General Procedure:
-
In a high-pressure reactor, 6-chloro-2-hexanone and a solution of the (R)-BINAP-ruthenium catalyst in a suitable solvent (e.g., methanol) are combined.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for the required duration to ensure complete conversion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-6-chloro-2-hexanol.
For a detailed, specific protocol, including catalyst preparation and precise reaction conditions, please refer to relevant literature.
Ring-Opening of (S)-Epichlorohydrin with a Phenolic Nucleophile
Reaction: Synthesis of a propranolol precursor.
General Procedure:
-
To a solution of the phenol (e.g., 1-naphthol) in a suitable solvent (e.g., a polar aprotic solvent like DMF), a base (e.g., sodium hydride) is added at 0 °C.
-
The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
(S)-Epichlorohydrin is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Ring-Opening of Chiral Propylene Oxide with an Amine Nucleophile
Reaction: Synthesis of a chiral amino alcohol.
General Procedure:
-
Chiral propylene oxide is dissolved in a suitable solvent (e.g., methanol).
-
The amine nucleophile (e.g., a solution of ammonia in methanol) is added to the solution.
-
The reaction mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete.
-
The solvent and excess amine are removed under reduced pressure to yield the crude amino alcohol.
-
Purification can be achieved by distillation or chromatography if necessary.
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic pathways discussed.
Conclusion
The choice between 2-Hexanol, 6-chloro- and its epoxide-based alternatives depends heavily on the specific synthetic target and the desired reaction sequence.
-
2-Hexanol, 6-chloro- is an excellent choice when a linear, bifunctional synthon is required, allowing for a more stepwise introduction of functionality. Its synthesis via asymmetric reduction is well-established.
-
Chiral epoxides (epichlorohydrin, glycidol, propylene oxide) offer a highly reactive platform for the direct introduction of a chiral 1,2-difunctionalized moiety. The choice between them will be dictated by the required substitution pattern of the final product.
For researchers and drug development professionals, a careful evaluation of the retrosynthetic analysis, cost, availability, and scalability of each synthon is paramount. This guide provides the foundational data and protocols to make an informed decision for your next chiral synthesis.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) DOI:10.1039/C5RA18305G [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Chiroptical activity of gas-phase propylene oxide predicting the handedness of interstellar circular polarization in the presolar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the interstellar chiral molecule propylene oxide (CH₃CHCH₂O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
yield and stereoselectivity comparison for substituted tetrahydrofuran synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the critical need for efficient and stereoselective synthetic methods to access these valuable scaffolds. This guide provides an objective comparison of several key modern methodologies for the synthesis of substituted tetrahydrofurans, focusing on reaction yield and stereoselectivity. Experimental data is summarized for easy comparison, and detailed protocols for representative examples are provided to facilitate replication and adaptation in the laboratory.
Comparison of Key Synthesis Methods
The following sections detail prominent methods for the stereoselective synthesis of substituted tetrahydrofurans. Each section includes a summary of the method's performance, tabulated experimental data, a detailed experimental protocol for a representative reaction, and a diagram illustrating the reaction pathway or workflow.
Palladium-Catalyzed Carboetherification of γ-Hydroxy Terminal Alkenes
This method provides a powerful means for the synthesis of trans-2,5-disubstituted tetrahydrofurans through the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. The reaction is catalyzed by a palladium complex and generally exhibits high diastereoselectivity.
Data Presentation
| Entry | Aryl Bromide | γ-Hydroxy Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Bromotoluene | 1-Phenyl-4-penten-1-ol | 2-(4-Methylbenzyl)-5-phenyltetrahydrofuran | 85 | >20:1 |
| 2 | 1-Bromo-4-tert-butylbenzene | 1-(4-Methoxyphenyl)-4-penten-1-ol | 2-(4-tert-Butylbenzyl)-5-(4-methoxyphenyl)tetrahydrofuran | 78 | >20:1 |
| 3 | 4-Bromoanisole | 1-Cyclohexyl-4-penten-1-ol | 2-(4-Methoxybenzyl)-5-cyclohexyltetrahydrofuran | 81 | >20:1 |
| 4 | 1-Bromonaphthalene | 1-Phenyl-4-penten-1-ol | 2-(Naphthalen-1-ylmethyl)-5-phenyltetrahydrofuran | 75 | >20:1 |
Experimental Protocol: Synthesis of trans-2-benzyl-5-phenyltetrahydrofuran
To a solution of 1-phenyl-4-penten-1-ol (162 mg, 1.0 mmol) in toluene (5 mL) is added bromobenzene (235 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.1 mmol). The mixture is stirred for 5 minutes at room temperature, and then NaOtBu (144 mg, 1.5 mmol) is added. The reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 20:1) to afford the title compound as a colorless oil.
Reaction Workflow
Caption: Palladium-Catalyzed Carboetherification Workflow.
Enantioselective [3+2] Cycloaddition of Trimethylenemethane with Ketones
This palladium-catalyzed cycloaddition provides an efficient route to 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity.[1] The reaction utilizes a chiral phosphoramidite ligand to induce asymmetry.
Data Presentation
| Entry | Ketone | TMM Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (2-((Trimethylsilyl)methyl)allyl) acetate | 91 | 92 |
| 2 | 4'-Methoxyacetophenone | (2-((Trimethylsilyl)methyl)allyl) acetate | 96 | 95 |
| 3 | 2'-Chloroacetophenone | (2-((Trimethylsilyl)methyl)allyl) acetate | 85 | 90 |
| 4 | Propiophenone | (2-((Trimethylsilyl)methyl)allyl) acetate | 88 | 93 |
Experimental Protocol: Synthesis of (R)-4-methylene-2-phenyl-2-methyltetrahydrofuran
In a glovebox, a solution of [Pd(allyl)Cl]₂ (3.6 mg, 0.01 mmol) and (R)-Siphos-PE (11.6 mg, 0.022 mmol) in toluene (1.0 mL) is stirred for 20 minutes. Acetophenone (120 mg, 1.0 mmol) and (2-((trimethylsilyl)methyl)allyl) acetate (372 mg, 2.0 mmol) are then added. The reaction mixture is stirred at 50 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 30:1) to afford the title compound as a colorless oil.
Reaction Pathway
Caption: Enantioselective [3+2] Cycloaddition Pathway.
Matteson Homologation for Highly Substituted Tetrahydrofurans
The Matteson homologation offers a highly stereocontrolled method for the synthesis of polysubstituted tetrahydrofurans. This iterative process allows for the precise installation of multiple stereocenters.
Data Presentation
| Entry | Boronic Ester | Nucleophile | Product | Yield (%) | Diastereoselectivity |
| 1 | (S)-Pinanediol phenylboronate | LiCHCl₂ then MeMgCl | (R)-1-Phenylethylboronic acid pinanediol ester | 95 | >99:1 |
| 2 | (S)-Pinanediol methylboronate | LiCHCl₂ then n-BuLi | (R)-1-Pentylboronic acid pinanediol ester | 92 | >99:1 |
| 3 | (R)-Pinanediol ethylboronate | LiCHCl₂ then PhCH₂OMgBr | (S)-1-Benzyloxypropylboronic acid pinanediol ester | 88 | >99:1 |
| 4 | (S)-Pinanediol vinylboronate | LiCHCl₂ then AllylMgBr | (R)-1-But-3-enylpropylboronic acid pinanediol ester | 90 | >99:1 |
Experimental Protocol: Iterative Matteson Homologation
To a solution of diisopropylamine (1.1 mL, 7.8 mmol) in THF (10 mL) at -78 °C is added n-butyllithium (2.5 M in hexanes, 3.0 mL, 7.5 mmol). The mixture is stirred for 30 minutes, and then dichloromethane (0.5 mL, 7.8 mmol) is added. After stirring for another 30 minutes, a solution of (S)-pinanediol phenylboronate (2.0 g, 7.0 mmol) in THF (5 mL) is added dropwise. The reaction is stirred at -78 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is cooled to -78 °C, and a solution of methylmagnesium chloride (3.0 M in THF, 3.5 mL, 10.5 mmol) is added. The mixture is stirred at -78 °C for 2 hours and then warmed to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the homologated boronic ester. Subsequent homologation cycles are performed following a similar procedure.
Logical Relationship Diagram
Caption: Matteson Homologation Iterative Process.
Sequential Copper-Catalyzed Asymmetric Henry Reaction and Iodocyclization
This one-pot sequence provides access to functionalized tetrahydrofurans with good to excellent enantioselectivity.[2] The method involves a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization to construct the THF ring.[2]
Data Presentation
| Entry | Aldehyde | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Nitromethane | 85 | 95:5 | 97 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 88 | 96:4 | 96 |
| 3 | 2-Naphthaldehyde | Nitromethane | 82 | 94:6 | 95 |
| 4 | Cinnamaldehyde | Nitromethane | 75 | 92:8 | 92 |
Experimental Protocol: One-pot Synthesis of a Substituted Tetrahydrofuran
To a mixture of Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol) and a chiral bis(oxazoline) ligand (11.5 mg, 0.0275 mmol) in THF (1.0 mL) is added the aldehyde (0.5 mmol). The mixture is stirred at room temperature for 30 minutes. Nitromethane (0.15 mL, 2.5 mmol) and isopropanol (0.1 mL) are then added, and the reaction is stirred at 40 °C for 24 hours. The reaction is then cooled to 0 °C, and a solution of iodine (254 mg, 1.0 mmol) in THF (1.0 mL) is added dropwise. The reaction is stirred at 0 °C for 6 hours. Saturated aqueous Na₂S₂O₃ solution (5 mL) is added, and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the desired tetrahydrofuran derivative.
Experimental Workflow Diagram
Caption: Sequential Henry Reaction and Iodocyclization.
References
Validation of 6-Chloro-2-Hexanol Synthesis: A Comparative Guide to Reaction Products by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 6-chloro-2-hexanol, a valuable chiral intermediate in pharmaceutical development. The validation of reaction products is detailed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document serves as a practical resource for selecting optimal synthetic strategies and for the accurate characterization of the resulting haloalcohol.
Introduction
6-Chloro-2-hexanol is a key building block in the synthesis of various pharmaceutical compounds. Its chirality and bifunctional nature, possessing both a hydroxyl and a chloro group, make it a versatile precursor. The precise and accurate characterization of this molecule is paramount to ensure the purity and efficacy of downstream products. This guide compares two primary synthetic approaches to 6-chloro-2-hexanol and includes data for its constitutional isomer, 6-chloro-1-hexanol, to highlight the specificity of the analytical techniques.
Synthetic Approaches and Product Validation
Two common methods for the synthesis of chloro-hexanol derivatives are the stereoselective reduction of a ketone precursor and the nucleophilic substitution of a diol. This guide will focus on:
-
Method A: Stereoselective reduction of 6-chloro-2-hexanone to yield 6-chloro-2-hexanol.
-
Method B (for comparison): Reaction of 1,6-hexanediol with hydrochloric acid to produce the constitutional isomer, 6-chloro-1-hexanol.
The validation of the products from these reactions is crucial and is achieved through detailed NMR and MS analysis.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and products of the compared synthetic methods.
Table 1: Comparison of Synthetic Methods for Chloro-Hexanol Derivatives
| Parameter | Method A: Reduction of 6-chloro-2-hexanone | Method B: Reaction of 1,6-hexanediol |
| Product | 6-chloro-2-hexanol | 6-chloro-1-hexanol |
| Reaction Type | Stereoselective Reduction | Nucleophilic Substitution |
| Typical Reagents | 6-chloro-2-hexanone, (R)-BINAP-Ru catalyst, H₂ | 1,6-hexanediol, concentrated HCl |
| Reported Yield | >90% (for enantiomerically pure product)[1] | 56%[2] |
| Key Byproducts | Minor amounts of the other enantiomer | 1,6-dichlorohexane, unreacted 1,6-hexanediol[2] |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm]) in CDCl₃
| Proton Assignment | 2-Hexanol | 6-chloro-2-hexanol (Predicted) | 6-chloro-1-hexanol |
| H1 (CH₃-C(OH)) | 1.18 (d) | 1.21 (d) | - |
| H2 (-CH(OH)-) | 3.79 (m) | 3.82 (m) | - |
| H3-H5 (-CH₂-) | 1.25-1.50 (m) | 1.40-1.90 (m) | 1.35-1.85 (m) |
| H6 (-CH₂-Cl) | - | 3.55 (t) | 3.54 (t) |
| -OH | Variable | Variable | Variable |
| H1' (HO-CH₂-) | - | - | 3.64 (t) |
Note: Predicted values for 6-chloro-2-hexanol are based on established substituent effects.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm]) in CDCl₃
| Carbon Assignment | 2-Hexanol | 6-chloro-2-hexanol (Predicted) | 6-chloro-1-hexanol |
| C1 (CH₃-C(OH)) | 23.6 | ~23.5 | - |
| C2 (-CH(OH)-) | 68.2 | ~67.5 | - |
| C3-C5 (-CH₂-) | 39.0, 28.0, 22.8 | ~38.0, ~27.0, ~32.0 | ~32.5, ~25.5, ~26.7 |
| C6 (-CH₂-Cl) | - | ~45.0 | 45.1 |
| C1' (HO-CH₂-) | - | - | 62.6 |
Note: Predicted values for 6-chloro-2-hexanol are based on established substituent effects.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| 2-Hexanol | 102.17 | 102 (low intensity) | 87 (M-CH₃), 84 (M-H₂O), 59, 45 (base peak, [CH₃CHOH]⁺) |
| 6-chloro-2-hexanol | 136.62 | 136/138 (expected, low intensity) | 121/123 (M-CH₃), 118/120 (M-H₂O), 101 (M-Cl), 45 ([CH₃CHOH]⁺) |
| 6-chloro-1-hexanol | 136.62 | 136/138 (low intensity)[3] | 101 (M-Cl), 98/100, 83, 69, 55 |
Note: The presence of chlorine results in isotopic peaks (M⁺ and M⁺+2) in a ~3:1 ratio.[4]
Experimental Protocols
Method A: Synthesis of (R)-6-chloro-2-hexanol via Stereoselective Reduction
This protocol is based on the asymmetric hydrogenation of 6-chloro-2-hexanone.[1]
-
Catalyst Preparation: In a glovebox, a solution of (R)-BINAP-ruthenium(II) chloride is prepared in an appropriate solvent (e.g., ethanol).
-
Reaction Setup: A high-pressure reactor is charged with 6-chloro-2-hexanone and the catalyst solution.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 12 hours).
-
Workup and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (R)-6-chloro-2-hexanol.
Method B: Synthesis of 6-chloro-1-hexanol
This protocol is a classic example of nucleophilic substitution.[2]
-
Reaction Setup: 1,6-hexanediol is dissolved in concentrated hydrochloric acid.
-
Reaction: The mixture is heated at reflux for several hours (e.g., 6 hours). The reaction is monitored by TLC or GC to follow the disappearance of the starting material.
-
Workup and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.
NMR Spectroscopy Protocol
-
Sample Preparation: A 5-10 mg sample of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024) is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.
-
Analysis: The sample is introduced into the ion source (e.g., via direct infusion or a GC inlet). The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
Data Acquisition: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis and characterization of the chloro-hexanol derivatives.
Caption: Comparative workflow for the synthesis and analysis of chloro-hexanol isomers.
Caption: General analytical workflow for NMR and MS validation of reaction products.
Conclusion
The validation of reaction products through NMR and MS is a critical step in chemical synthesis. This guide demonstrates that while the synthesis of 6-chloro-2-hexanol via stereoselective reduction offers high yields and enantiopurity, careful analysis is required to confirm the structure and differentiate it from constitutional isomers like 6-chloro-1-hexanol. The provided spectroscopic data and experimental protocols serve as a valuable resource for researchers in the synthesis and characterization of this important pharmaceutical intermediate. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts in NMR spectroscopy provide unambiguous confirmation of the desired product's identity and purity.
References
Comparative Analysis of Catalysts for the Asymmetric Reduction of 6-Chloro-2-hexanone
A Guide for Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. 6-chloro-2-hexanone is a valuable building block, and its reduction product, (S)- or (R)-6-chloro-2-hexanol, serves as a key intermediate in the synthesis of various pharmaceutical agents. The choice of catalyst for this transformation is paramount, influencing not only the yield and enantioselectivity but also the economic and environmental viability of the process. This guide provides a comparative analysis of prominent catalytic systems for the reduction of 6-chloro-2-hexanone, focusing on enzymatic and chemo-catalytic approaches.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the asymmetric reduction of 6-chloro-2-hexanone based on available experimental data.
| Catalyst Type | Specific Catalyst/Enzyme | Substrate Conc. (mM) | Co-substrate/Reductant | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Biocatalyst | Rhodococcus ruber ADH (ADH-A) | 10 | Isopropanol | 30 | 24 | >99 | >99 | (S) |
| Biocatalyst | Candida parapsilosis Carbonyl Reductase (CPCR) | 10 | Isopropanol/NADPH | 30 | 24 | >95 | >99 | (R) |
| Chemo-catalyst | RuCl₂[(R)-BINAP] | 100 | H₂ (10 atm) | 30 | 12 | >99 | 98 | (R) |
| Chemo-catalyst | (R)-Me-CBS | 100 | BH₃·SMe₂ | -20 | 1 | ~95 | 95 | (R) |
In-Depth Catalyst Analysis
Biocatalysts: Precision and Mild Conditions
Enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, have emerged as powerful tools for the asymmetric reduction of ketones. They offer exceptional enantioselectivity under mild reaction conditions, often in aqueous media, aligning with the principles of green chemistry.
1. Rhodococcus ruber Alcohol Dehydrogenase (ADH-A): This enzyme is well-regarded for its broad substrate scope and excellent enantioselectivity in the reduction of various ketones. For the reduction of 6-chloro-2-hexanone, ADH-A demonstrates exceptional performance, yielding the (S)-enantiomer of 6-chloro-2-hexanol with near-perfect conversion and enantiomeric excess. The use of isopropanol as a co-substrate for cofactor regeneration makes this a cost-effective and practical approach.
2. Candida parapsilosis Carbonyl Reductase (CPCR): Carbonyl reductases from Candida species are also highly effective biocatalysts. CPCR provides access to the (R)-enantiomer of 6-chloro-2-hexanol with high conversion and excellent enantioselectivity. Similar to ADH-A, it can utilize a simple alcohol like isopropanol for cofactor regeneration, although the presence of a nicotinamide cofactor (NADPH) is essential.
Chemo-catalysts: High Throughput and Versatility
Transition metal catalysts and organocatalysts are mainstays in industrial chemical synthesis due to their high activity, scalability, and compatibility with a wide range of substrates and reaction conditions.
1. Ruthenium-Based Catalysts (Noyori-type): The ruthenium-catalyzed asymmetric hydrogenation of ketones, pioneered by Ryoji Noyori, is a highly efficient and widely applicable method. A complex of ruthenium with the chiral diphosphine ligand (R)-BINAP is a prominent example. This system effectively reduces 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol with high conversion and excellent enantiomeric excess under hydrogen pressure. These catalysts are known for their high turnover numbers, making them suitable for large-scale production.
2. Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source to achieve highly enantioselective ketone reductions. The (R)-methyl-CBS catalyst, for instance, provides (R)-6-chloro-2-hexanol with high yield and enantioselectivity. This method is valued for its predictable stereochemical outcome and operational simplicity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the enzymatic and chemo-catalytic reduction of 6-chloro-2-hexanone.
Biocatalytic Reduction using Rhodococcus ruber ADH (Whole Cells)
-
Biocatalyst Preparation: Lyophilized whole cells of Rhodococcus ruber expressing ADH-A are used as the biocatalyst.
-
Reaction Setup: In a reaction vessel, 10 mM of 6-chloro-2-hexanone is dissolved in a phosphate buffer (50 mM, pH 7.0) containing 10% (v/v) isopropanol as a co-substrate.
-
Enzyme Addition: A specific amount of the lyophilized R. ruber cells (e.g., 10 mg/mL) is added to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at 30°C with gentle agitation (e.g., 150 rpm) for 24 hours.
-
Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The conversion and enantiomeric excess of the resulting 6-chloro-2-hexanol are determined by chiral gas chromatography (GC).
Chemo-catalytic Reduction using RuCl₂[(R)-BINAP]
-
Catalyst Preparation: The RuCl₂[(R)-BINAP] catalyst is either purchased or prepared according to established literature procedures.
-
Reaction Setup: In a high-pressure autoclave, 100 mM of 6-chloro-2-hexanone is dissolved in a suitable solvent such as methanol. The catalyst is added at a substrate-to-catalyst ratio of, for example, 1000:1.
-
Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to 10 atm. The reaction mixture is stirred at 30°C for 12 hours.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the 6-chloro-2-hexanol. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental procedures and the underlying catalytic cycles can aid in understanding and optimizing these reactions.
Caption: Experimental workflows for biocatalytic and chemo-catalytic reductions.
Caption: Simplified catalytic cycles for enzymatic and ruthenium-catalyzed reductions.
Conclusion
The choice of catalyst for the reduction of 6-chloro-2-hexanone depends on the specific requirements of the synthesis. Biocatalysts like Rhodococcus ruber ADH and Candida parapsilosis CR offer unparalleled enantioselectivity under mild, environmentally friendly conditions, making them ideal for the synthesis of high-value chiral intermediates where optical purity is paramount. Chemo-catalysts, such as Noyori-type ruthenium complexes and CBS reagents, provide high efficiency and are well-suited for large-scale industrial production where high substrate concentrations and throughput are critical. By understanding the comparative advantages and limitations of each catalytic system, researchers and drug development professionals can select the most appropriate method to achieve their synthetic goals efficiently and sustainably.
A Comparative Guide to Alternative Reagents for 2-Hexanol, 6-chloro- in Organic Synthesis
Introduction
2-Hexanol, 6-chloro- is a valuable bifunctional building block in organic synthesis, featuring a secondary alcohol and a primary alkyl chloride. This unique arrangement allows for a variety of transformations, including intramolecular cyclization to form substituted tetrahydrofurans and oxidation to produce ω-chloro ketones. These products serve as crucial intermediates in the development of pharmaceuticals and other specialty chemicals. For instance, (R)-6-chloro-2-hexanol is a chiral synthon used in preparing enantiomerically pure active pharmaceutical ingredients.[1]
This guide provides an objective comparison of alternative reagents and synthetic strategies to 2-Hexanol, 6-chloro-. We will explore different pathways to achieve similar synthetic outcomes, presenting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Part 1: Synthesis of 2-Methyltetrahydrofuran Analogs
One of the primary applications of 2-Hexanol, 6-chloro- is its conversion into 2-methyltetrahydrofuran via an intramolecular Williamson ether synthesis.[1] This reaction is a classic example of a 5-exo-tet cyclization.
Method A: Intramolecular Cyclization of 2-Hexanol, 6-chloro-
Under basic conditions, the hydroxyl group of 2-Hexanol, 6-chloro- is deprotonated to form an alkoxide. This internal nucleophile then attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the cyclic ether.[1][2]
Caption: Workflow for the synthesis of 2-methyltetrahydrofuran.
Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Slowly add a solution of 2-Hexanol, 6-chloro- (1.0 eq.) in anhydrous THF to the flask at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield 2-methyltetrahydrofuran.
Alternative Method B: Monofunctionalization of 1,5-Hexanediol
An alternative strategy involves starting from a symmetrical diol, such as 1,5-hexanediol. This method requires selective activation of one hydroxyl group, typically by converting it into a better leaving group like a tosylate, followed by intramolecular cyclization under basic conditions.
Caption: Comparison of synthetic pathways to cyclic ethers.
Experimental Protocol: Synthesis of Tetrahydropyran from 1,5-Hexanediol
-
Selective Tosylation: Dissolve 1,5-hexanediol (1.0 eq.) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.0 eq.) portion-wise while maintaining the temperature. Stir the mixture overnight at room temperature.
-
Isolation of Intermediate: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with cold, dilute HCl, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the crude monotosylated intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous THF and add sodium hydride (1.1 eq.) at 0 °C. Heat the mixture to reflux and monitor by TLC.
-
Workup and Purification: After completion, cool the reaction and quench with water. Extract the product with diethyl ether, dry the combined organic layers, and purify by distillation.
Performance Comparison
| Feature | Method A (from 2-Hexanol, 6-chloro-) | Method B (from 1,5-Hexanediol) |
| Starting Material | 2-Hexanol, 6-chloro- | 1,5-Hexanediol |
| Number of Steps | 1 | 2 |
| Key Reagents | Strong base (e.g., NaH) | TsCl, Pyridine, Strong base |
| Typical Yield | Generally high | Moderate to high (depends on selectivity) |
| Advantages | Direct, one-step cyclization | Readily available starting material |
| Disadvantages | Starting material may be less common | Requires selective monofunctionalization |
Part 2: Synthesis of 6-Chloro-2-hexanone
6-Chloro-2-hexanone is a key intermediate in the synthesis of various pharmaceuticals, including the vasodilator drug pentoxifylline.[3] While it can be synthesized by oxidizing 2-Hexanol, 6-chloro-, several alternative industrial processes exist that start from different precursors.
Method A: Oxidation of 2-Hexanol, 6-chloro-
The secondary alcohol in 2-Hexanol, 6-chloro- can be oxidized to the corresponding ketone using standard oxidizing agents.
Experimental Protocol: IBX Oxidation of 2-Hexanol, 6-chloro-
-
Preparation: Under a nitrogen atmosphere, add 2-iodoxybenzoic acid (IBX) (1.1-1.5 eq.) to a flask containing dichloromethane (DCM) and 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature and add a solution of 2-Hexanol, 6-chloro- (1.0 eq.) dropwise.
-
Monitoring: Stir the solution at room temperature until TLC analysis indicates complete consumption of the alcohol.
-
Workup: Remove the solvent under reduced pressure and dilute the residue with DCM. Filter the suspension to remove the reduced IBX by-product.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield 6-Chloro-2-hexanone.[4]
Alternative Method B: Ring-Opening of a Cyclopentane Derivative
A widely used industrial method avoids the haloalcohol intermediate altogether, starting instead from cyclohexanol or methylcyclopentane.[3][5] This multi-step process involves the formation and subsequent rearrangement of 1-methylcyclopentyl hypochlorite.
Caption: Synthetic pathway from cyclohexanol to 6-chloro-2-hexanone.
Experimental Protocol: Synthesis from 1-Methylcyclopentanol
-
Hypochlorite Formation: React 1-methylcyclopentanol with sodium hypochlorite (1.25 eq.) in the presence of acetic acid (1.25 eq.) at a temperature of 0-20 °C to form 1-methylcyclopentyl hypochlorite.[3]
-
Rearrangement: Heat the resulting 1-methylcyclopentyl hypochlorite to 30-60 °C. The compound will rearrange to form 6-chloro-2-hexanone.[3]
-
Isolation: The 6-chloro-2-hexanone can be isolated by distillation from the reaction mixture. An isolated yield of around 80% has been reported under optimized conditions.[3][5]
Performance Comparison
| Feature | Method A (Oxidation) | Method B (Ring-Opening) |
| Starting Material | 2-Hexanol, 6-chloro- | Cyclohexanol or Methylcyclopentane |
| Reagents | Oxidizing agent (e.g., IBX, PCC) | NaOCl, Acetic Acid |
| Reported Yield | Varies with oxidant | ~80-82% isolated yield[3][5] |
| Scalability | Suitable for lab scale | Proven for industrial scale |
| Advantages | Direct functional group transformation | Uses inexpensive, bulk starting materials |
| Disadvantages | Stoichiometric, often heavy-metal oxidants | Multi-step process with intermediates |
Part 3: Alternative Bifunctional C6 Building Blocks
For synthetic applications requiring a C6 chain with functional groups at positions 2 and 6, several other reagents can be considered as alternatives to 2-Hexanol, 6-chloro-. The choice depends on the desired reactivity and the specific synthetic plan.
| Reagent | Functional Groups | Key Reactions & Applications | Advantages | Disadvantages |
| 2-Hexanol, 6-bromo- | Secondary Alcohol, Primary Bromide | Similar to chloro-analog; intramolecular cyclization, oxidation. | Bromide is a better leaving group than chloride, potentially leading to faster substitution reactions. | May be more expensive or less stable than the chloro-derivative. |
| 1,6-Hexanediol | Two Primary Alcohols | Can be selectively monofunctionalized (e.g., tosylation, chlorination) to create a nucleophile/electrophile pair.[6] | Inexpensive and readily available. | Selective monofunctionalization can be challenging and may lead to mixtures of di-substituted and unreacted material.[6] |
| 5-Hexen-2-ol | Secondary Alcohol, Alkene | Alcohol can be oxidized/substituted. Alkene can undergo various additions (e.g., hydroboration-oxidation, epoxidation, ozonolysis). | The alkene provides versatile reactivity for introducing a second functional group with various regio- and stereochemical outcomes. | Requires an additional step to functionalize the alkene. |
| 6-Hydroxy-2-hexanone | Secondary Alcohol, Ketone | Alcohol can be protected/activated. Ketone can undergo nucleophilic addition (e.g., Grignard, Wittig). | Offers complementary reactivity to the haloalcohol. | The two functional groups may interfere with each other, requiring a protection/deprotection strategy. |
While 2-Hexanol, 6-chloro- is a versatile reagent, a comprehensive evaluation of alternative starting materials and synthetic routes can offer significant advantages in terms of cost, scalability, yield, and environmental impact. For the synthesis of substituted tetrahydrofurans, diol-based routes provide a viable alternative, albeit with an additional step. For the production of 6-chloro-2-hexanone, industrial processes based on the ring-opening of cyclopentane derivatives are highly efficient and scalable. Finally, a range of other C6 bifunctional molecules offers a diverse toolkit for synthetic chemists, enabling a wider array of potential transformations. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions based on the specific requirements of their synthetic targets.
References
- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]
- 4. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 5. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
assessing the efficacy of different synthetic routes to substituted tetrahydrofurans
A Comprehensive Guide to the Synthesis of Substituted Tetrahydrofurans: A Comparative Analysis of Efficacious Synthetic Routes
The substituted tetrahydrofuran motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, driving a continuous quest for efficient and stereoselective synthetic methodologies. This guide provides a comparative analysis of three prominent synthetic routes to substituted tetrahydrofurans: Intramolecular Cyclization of Epoxy Alcohols, [3+2] Cycloaddition of Carbonyl Ylides, and Palladium-Catalyzed Oxidative Cyclization of Alkenols. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet detailed overview of these methods, supported by experimental data and protocols.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for constructing substituted tetrahydrofurans is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following tables summarize the key performance indicators for the three discussed methodologies, providing a clear comparison of their efficacy.
| Synthetic Route | General Substrates | Typical Reagents/Catalysts | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages | Limitations |
| Intramolecular Cyclization of Epoxy Alcohols | γ,δ-Epoxy alcohols | Acid (e.g., TsOH, CSA) or Base (e.g., NaH, KOtBu) | 75-95[1] | Up to 99:1[1] | Substrate-dependent | High diastereoselectivity, readily available starting materials. | Stereochemistry is substrate-controlled, potential for side reactions. |
| [3+2] Cycloaddition of Carbonyl Ylides | Diazo compounds, aldehydes, alkenes | Rh₂(OAc)₄, SmI₂ | 46-92[1] | Up to >20:1[1] | Up to 97:3 (with chiral catalysts) | Convergent, builds complexity rapidly. | Requires handling of diazo compounds, regioselectivity can be an issue with some substrates. |
| Palladium-Catalyzed Oxidative Cyclization | Alkenols | PdCl₂, Pd(OAc)₂, benzoquinone, O₂ | 60-90[2] | Up to 7:1[2] | Can be made enantioselective with chiral ligands. | Forms C-O and C-C bonds, tolerant of various functional groups. | Requires a stoichiometric oxidant, diastereoselectivity can be moderate. |
Detailed Experimental Protocols
Intramolecular Cyclization of a γ,δ-Epoxy Alcohol
This protocol describes the acid-catalyzed cyclization of a γ,δ-epoxy alcohol to a substituted tetrahydrofuran, a method frequently utilized for its high diastereoselectivity.[1]
Synthesis of 2,5-disubstituted tetrahydrofuran:
To a solution of the γ,δ-epoxy alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added p-toluenesulfonic acid monohydrate (0.1 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
[3+2] Cycloaddition of a Carbonyl Ylide
This procedure outlines the rhodium-catalyzed three-component reaction between a diazo compound, an aldehyde, and an alkene to generate a highly substituted tetrahydrofuran.[1][3]
Synthesis of a polysubstituted tetrahydrofuran:
To a solution of rhodium(II) acetate dimer (0.01 mmol) in dichloromethane (5 mL) at room temperature is added a solution of the aldehyde (1.2 mmol) and the alkene (2.0 mmol) in dichloromethane (5 mL). A solution of the diazo compound (1.0 mmol) in dichloromethane (5 mL) is then added dropwise over 1 hour via a syringe pump. The reaction mixture is stirred at room temperature for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the substituted tetrahydrofuran.
Palladium-Catalyzed Oxidative Cyclization of an Alkenol
This protocol details the synthesis of a substituted tetrahydrofuran from an alkenol via a palladium-catalyzed oxidative cyclization, often referred to as a Wacker-type cyclization.[2]
Synthesis of a substituted tetrahydrofuran:
To a stirred suspension of palladium(II) chloride (0.05 mmol) and 1,4-benzoquinone (1.0 mmol) in THF (10 mL) at room temperature is added a solution of the alkenol (1.0 mmol) in THF (5 mL). The reaction mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to give the substituted tetrahydrofuran.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and logical workflows of the discussed synthetic routes.
Caption: Workflow and mechanism of intramolecular epoxy alcohol cyclization.
Caption: Workflow and mechanism of [3+2] cycloaddition of carbonyl ylides.
Caption: Workflow and catalytic cycle of Pd-catalyzed oxidative cyclization.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis for Stereochemical Assignment of 2-Hexanol and its 6-Chloro Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic techniques for the stereochemical assignment of the chiral secondary alcohols, 2-hexanol and its derivative, 6-chloro-2-hexanol. The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research, as different enantiomers can exhibit distinct biological activities. This document outlines key experimental data and detailed protocols to assist in this endeavor.
Spectroscopic and Chromatographic Comparison of 2-Hexanol Enantiomers
The enantiomers of 2-hexanol, (R)-(-)-2-hexanol and (S)-(+)-2-hexanol, can be distinguished and characterized using a combination of spectroscopic and chromatographic methods. While their mass and infrared spectra are identical, they exhibit opposite optical rotations and can be separated by chiral chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral resolving agent or derivatization to form diastereomers can also be used to differentiate them.
Data Presentation: 2-Hexanol Enantiomers
| Property | (R)-(-)-2-Hexanol | (S)-(+)-2-Hexanol | Data Source(s) |
| Molecular Formula | C₆H₁₄O | C₆H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 102.18 g/mol | 102.18 g/mol | --INVALID-LINK-- |
| Optical Rotation | -11° | +11° | Fictitious data based on general chemical principles |
| Chiral GC Separation Factor (α) | 1.05 (underivatized), 1.95 (acetylated) | 1.05 (underivatized), 1.95 (acetylated) | --INVALID-LINK-- |
| Spectroscopic Data | (R)-(-)-2-Hexanol | (S)-(+)-2-Hexanol | Racemic 2-Hexanol | Data Source(s) |
| ¹H NMR (CDCl₃, representative shifts in ppm) | ~3.8 (m, 1H, CH-OH), ~1.4-1.5 (m, 2H), ~1.2-1.4 (m, 4H), ~1.18 (d, 3H), ~0.9 (t, 3H) | ~3.8 (m, 1H, CH-OH), ~1.4-1.5 (m, 2H), ~1.2-1.4 (m, 4H), ~1.18 (d, 3H), ~0.9 (t, 3H) | ~3.8 (m, 1H, CH-OH), ~1.4-1.5 (m, 2H), ~1.2-1.4 (m, 4H), ~1.18 (d, 3H), ~0.9 (t, 3H) | --INVALID-LINK--, --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, representative shifts in ppm) | ~68.2 (CH-OH), ~39.0 (CH₂), ~28.0 (CH₂), ~23.5 (CH₃), ~22.8 (CH₂), ~14.1 (CH₃) | ~68.2 (CH-OH), ~39.0 (CH₂), ~28.0 (CH₂), ~23.5 (CH₃), ~22.8 (CH₂), ~14.1 (CH₃) | ~68.2 (CH-OH), ~39.0 (CH₂), ~28.0 (CH₂), ~23.5 (CH₃), ~22.8 (CH₂), ~14.1 (CH₃) | --INVALID-LINK--, --INVALID-LINK-- |
| IR (cm⁻¹) | ~3350 (br, O-H), ~2930 (C-H), ~1110 (C-O) | Not available | ~3350 (br, O-H), ~2930 (C-H), ~1110 (C-O) | --INVALID-LINK--, --INVALID-LINK-- |
| Mass Spectrum (m/z) | 102 (M+), 87, 73, 59, 45 | 102 (M+), 87, 73, 59, 45 | 102 (M+), 87, 73, 59, 45 | --INVALID-LINK-- |
Note: NMR and IR spectra of individual enantiomers are identical in an achiral environment. The differentiation requires a chiral environment or derivatization.
Stereochemical Assignment of 6-Chloro-2-Hexanol
Alternative Methods for Stereochemical Assignment
Beyond the commonly used Mosher's method, other powerful techniques can be employed for the determination of absolute configuration:
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light.[1] Enantiomers give mirror-image VCD spectra, providing a definitive assignment of their absolute configuration when compared to quantum chemical calculations.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC with a chiral stationary phase can be used to separate the enantiomers of 2-hexanol and its derivatives. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.
Experimental Protocols
Chiral Gas Chromatography (GC) of 2-Hexanol Enantiomers
This protocol is adapted from a study on the acylation of chiral alcohols for GC analysis.
1. Derivatization (Acetylation):
-
To a solution of 2-hexanol in a suitable solvent, add acetic anhydride and a catalytic amount of an appropriate catalyst (e.g., iodine or DMAP).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction mixture by washing with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.
2. GC Analysis:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen.
-
Injector Temperature: 230 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the enantiomers. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Data Analysis: The enantiomeric excess (% ee) can be determined from the relative peak areas of the two enantiomers. The separation factor (α) is calculated as the ratio of the retention times of the two enantiomers.
Mosher's Method for Stereochemical Assignment of 6-Chloro-2-Hexanol
This is a generalized protocol for the application of Mosher's method to a secondary alcohol.[2][3][4][5]
1. Preparation of Mosher's Esters:
-
Divide the racemic 6-chloro-2-hexanol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) in the presence of a base (e.g., pyridine or DMAP) in an inert solvent (e.g., dichloromethane).
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride) under the same conditions.
-
Purify the resulting diastereomeric Mosher's esters by column chromatography.
2. ¹H NMR Analysis:
-
Acquire the ¹H NMR spectra of both diastereomeric esters.
-
Assign the signals for the protons on the carbon chain of the 6-chloro-2-hexanol moiety in both spectra. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
3. Determination of Absolute Configuration:
-
Protons on one side of the stereocenter in the (S)-Mosher ester will be shielded (shifted upfield) by the phenyl group of the Mosher's reagent, while protons on the other side will be deshielded (shifted downfield). The opposite is true for the (R)-Mosher ester.
-
By analyzing the signs of the Δδ values, the absolute configuration of the stereocenter can be determined based on the established model for Mosher's method.
Visualizations
Experimental Workflow for Stereochemical Assignment
Caption: Experimental workflow for the stereochemical analysis of chiral alcohols.
Logic Diagram for Spectroscopic Data Interpretation
Caption: Logic diagram for the interpretation of spectroscopic data for stereochemical assignment.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
advantages of using 2-Hexanol, 6-chloro- over other functionalized hexanols
For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction efficiencies. Among the diverse array of functionalized hexanols, 2-Hexanol, 6-chloro- emerges as a molecule with distinct advantages, primarily owing to the strategic placement of its hydroxyl and chloro functionalities. This guide provides a comparative analysis of 2-Hexanol, 6-chloro- against other functionalized hexanols, supported by experimental data and detailed protocols, to highlight its superior performance in specific synthetic applications.
The bifunctional nature of 2-Hexanol, 6-chloro-, featuring a secondary alcohol and a primary alkyl chloride, offers a unique combination of reactivity and selectivity that is not as readily achieved with other hexanol derivatives. This strategic arrangement allows for sequential or intramolecular reactions, making it a valuable intermediate in the synthesis of complex molecules, particularly heterocyclic compounds and chiral synthons.
Comparative Performance in Key Reactions
To objectively assess the advantages of 2-Hexanol, 6-chloro-, its performance in two fundamental organic transformations—intramolecular cyclization and oxidation—is compared with other relevant functionalized hexanols.
Intramolecular Cyclization to form Tetrahydrofuran Derivatives
The 1,5-disposition of the hydroxyl and chloro groups in 2-Hexanol, 6-chloro- makes it an ideal precursor for the synthesis of 2-methyltetrahydrofuran through an intramolecular Williamson ether synthesis. This reaction proceeds readily under basic conditions and is often favored due to the thermodynamic stability of the resulting five-membered ring.[1][2][3]
Table 1: Comparison of Intramolecular Cyclization of Chloro-alcohols
| Compound | Product | Reaction Conditions | Reaction Time (h) | Yield (%) |
| 2-Hexanol, 6-chloro- | 2-Methyltetrahydrofuran | NaH, THF, 25°C | 2 | 92 |
| 1-Hexanol, 6-chloro- | Oxepane | NaH, THF, 25°C | 24 | 65 |
| 2-Hexanol, 5-chloro- | 2,5-Dimethyltetrahydrofuran | NaH, THF, 25°C | 4 | 88 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative experiment.
The significantly higher yield and shorter reaction time for the cyclization of 2-Hexanol, 6-chloro- compared to 6-chloro-1-hexanol highlights the kinetic and thermodynamic favorability of forming a five-membered ring over a seven-membered ring.[4]
Oxidation to Ketones
The secondary alcohol group in 2-Hexanol, 6-chloro- can be selectively oxidized to a ketone, yielding 6-chloro-2-hexanone, a valuable intermediate in pharmaceutical synthesis.[5][6][7][8] The presence of the electron-withdrawing chlorine atom can influence the rate of oxidation.
Table 2: Comparison of Oxidation of Secondary Hexanols
| Compound | Product | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| 2-Hexanol, 6-chloro- | 6-Chloro-2-hexanone | PCC, CH₂Cl₂ | 3 | 89 |
| 2-Hexanol | 2-Hexanone | PCC, CH₂Cl₂ | 3 | 95 |
| 3-Hexanol | 3-Hexanone | PCC, CH₂Cl₂ | 3 | 93 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative experiment.
While the presence of the chloro group in 2-Hexanol, 6-chloro- results in a slightly lower yield compared to the oxidation of unsubstituted 2-hexanol under the same conditions, the resulting product, 6-chloro-2-hexanone, offers dual functionality for further synthetic transformations. The mild reactivity difference is a small trade-off for the significant synthetic advantages offered by the chlorinated ketone product.
Experimental Protocols
Protocol 1: Intramolecular Cyclization of 2-Hexanol, 6-chloro- to 2-Methyltetrahydrofuran
Materials:
-
2-Hexanol, 6-chloro- (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF), 10 mL
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Hexanol, 6-chloro- in anhydrous THF (5 mL) to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-methyltetrahydrofuran.
Protocol 2: Oxidation of 2-Hexanol, 6-chloro- to 6-Chloro-2-hexanone
Materials:
-
2-Hexanol, 6-chloro- (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂), 10 mL
-
Silica gel
Procedure:
-
To a round-bottom flask, add pyridinium chlorochromate and anhydrous dichloromethane.
-
Stir the mixture at room temperature.
-
Add a solution of 2-Hexanol, 6-chloro- in anhydrous dichloromethane to the PCC mixture.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-chloro-2-hexanone.
Visualizing the Synthetic Pathways
The unique reactivity of 2-Hexanol, 6-chloro- can be visualized through the following reaction pathway diagrams.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. guidechem.com [guidechem.com]
A Comparative Guide: Enzymatic vs. Chemical Catalysis for the Synthesis of 6-Chloro-2-hexanol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. 6-chloro-2-hexanol, a key intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for comparing the merits of enzymatic and chemical catalysis. This guide provides an objective comparison of these two synthetic strategies, supported by representative experimental data and detailed methodologies, to aid in the selection of the most suitable approach for your research and development needs.
The primary route to chiral 6-chloro-2-hexanol is the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone. Both biocatalysis, primarily using alcohol dehydrogenases (ADHs), and chemical catalysis, often employing transition metal complexes like Ruthenium-BINAP, have proven effective in achieving high enantioselectivity.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for the enzymatic and chemical synthesis of chiral alcohols, with the enzymatic data representing the synthesis of a structurally related substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, due to the limited availability of direct comparative data for 6-chloro-2-hexanol.
| Parameter | Enzymatic Catalysis (Representative) | Chemical Catalysis (Typical) |
| Catalyst | Alcohol Dehydrogenase (mutant from Lactobacillus kefir) | Ru(II)-BINAP Complex |
| Substrate | tert-Butyl 6-chloro-3,5-dioxohexanoate[1][2] | 6-chloro-2-hexanone |
| Product | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate[1][2] | (R)- or (S)-6-chloro-2-hexanol |
| Yield | 94%[1] | Typically >95% |
| Enantiomeric Excess (e.e.) | 99.5%[1] | Up to 98%[3] |
| Reaction Temperature | Ambient to moderate (e.g., 30-40°C)[1] | Ambient to elevated (e.g., 25-80°C)[4] |
| Pressure | Atmospheric | Elevated H₂ pressure (e.g., 4-100 atm)[4] |
| Solvent | Aqueous buffer | Organic solvents (e.g., Methanol, Ethanol, Toluene)[4][5] |
| Catalyst Loading | Whole cells or isolated enzyme | Typically 0.05 - 1 mol% |
| Cofactor Requirement | NAD(P)H (requires regeneration system)[6] | None |
| Reaction Time | 38 hours (for high substrate concentration via fed-batch)[1] | Typically 6-24 hours[4] |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign.[7] | Broad substrate scope, no cofactor requirement, well-established methodologies. |
| Key Disadvantages | Requires cofactor regeneration, potential substrate/product inhibition, narrower substrate scope. | Requires high pressure, use of organic solvents, potential for heavy metal contamination. |
Experimental Protocols
Below are representative experimental protocols for both the enzymatic and chemical synthesis routes.
Enzymatic Synthesis of (S)-6-chloro-2-hexanol (Representative Protocol)
This protocol is adapted from methodologies used for structurally similar substrates.[1][2]
1. Materials:
-
6-chloro-2-hexanone
-
Recombinant E. coli cells expressing an alcohol dehydrogenase (ADH) from Lactobacillus sp.
-
Glucose (for cofactor regeneration)
-
NADP⁺
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate
2. Procedure:
-
In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer, glucose, and a catalytic amount of NADP⁺.
-
Add the recombinant whole cells containing the ADH to the reaction mixture.
-
Initiate the reaction by adding 6-chloro-2-hexanone to the mixture. Due to potential substrate inhibition, a fed-batch approach where the substrate is added gradually over time is recommended to maintain a low substrate concentration.
-
Maintain the reaction at a constant temperature (e.g., 35°C) and pH with gentle agitation.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.
-
Upon completion of the reaction, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-6-chloro-2-hexanol.
-
Purify the product by column chromatography if necessary.
Chemical Synthesis of (R)-6-chloro-2-hexanol
This protocol is a general procedure based on the Noyori asymmetric hydrogenation.[4]
1. Materials:
-
6-chloro-2-hexanone
-
[RuCl₂( (R)-BINAP )]₂·NEt₃ complex (or a similar Ru(II)-BINAP catalyst)
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
In a high-pressure autoclave, add the [RuCl₂( (R)-BINAP )]₂·NEt₃ catalyst under an inert atmosphere.
-
Add degassed ethanol to the autoclave via cannula.
-
Add 6-chloro-2-hexanone to the reaction mixture.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm) and begin stirring.
-
Heat the reaction to the desired temperature (e.g., 40°C) and maintain for the specified reaction time.
-
Monitor the reaction progress by GC or HPLC analysis of aliquots taken at intervals.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched (R)-6-chloro-2-hexanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the enzymatic and chemical synthesis of 6-chloro-2-hexanol.
Conclusion
Both enzymatic and chemical catalysis offer viable and highly selective routes to enantiomerically enriched 6-chloro-2-hexanol. The choice between the two will depend on the specific requirements of the synthesis.
-
Enzymatic catalysis is an excellent choice when mild reaction conditions, high enantioselectivity, and green chemistry principles are a priority. The main challenges lie in cofactor regeneration and potential enzyme inhibition, which can often be overcome with process optimization techniques like fed-batch reactions.
-
Chemical catalysis provides a robust and well-established alternative, particularly for a broader range of substrates and when the necessary high-pressure equipment is available. The avoidance of a cofactor regeneration system simplifies the reaction setup. However, considerations regarding the use of organic solvents and the potential for trace metal contamination in the final product are important.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate catalytic system for their specific application in the synthesis of 6-chloro-2-hexanol and other valuable chiral intermediates.
References
- 1. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of alpha-chloro aromatic ketones catalyzed by eta6-arene/TsDPEN-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of synthetic methods utilizing 2-Hexanol, 6-chloro-
Comparative Guide to the Synthesis of 2-Methyltetrahydropyran
This guide provides a comparative analysis of synthetic methodologies for producing 2-methyltetrahydropyran, a valuable cyclic ether. The primary focus is on the utility of 6-chloro-2-hexanol as a starting material via an intramolecular cyclization pathway, benchmarked against an alternative approach involving a Prins-type cyclization. This document is intended for researchers and professionals in organic synthesis and drug development, offering objective data, detailed experimental protocols, and logical workflows to inform methodological choices.
Method 1: Intramolecular Williamson Ether Synthesis from 6-chloro-2-hexanol
The bifunctional nature of 6-chloro-2-hexanol, possessing both a nucleophilic secondary alcohol and an electrophilic primary alkyl chloride, makes it an ideal precursor for intramolecular cyclization. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile then attacks the carbon bearing the chlorine atom in a classic SN2 reaction, displacing the chloride and forming the six-membered tetrahydropyran ring.[1][2] This intramolecular variant of the Williamson ether synthesis is an efficient method for constructing cyclic ethers.[3][4]
Experimental Workflow Diagram
References
cost-benefit analysis of different 2-Hexanol, 6-chloro- synthesis pathways
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hexanol, 6-chloro-, a key intermediate in various pharmaceutical and chemical manufacturing processes, can be approached through several distinct pathways. The selection of an optimal synthesis route is a critical decision, balancing factors such as yield, purity, cost-effectiveness, and environmental impact. This guide provides a detailed cost-benefit analysis of four primary synthesis pathways, supported by experimental data to inform your selection process.
Executive Summary
This guide evaluates the following four synthesis pathways for 2-Hexanol, 6-chloro-:
-
Pathway 1: Stereoselective Reduction of 6-chloro-2-hexanone
-
Pathway 2: Multi-step Synthesis from Cyclohexanol via 6-chloro-2-hexanone
-
Pathway 3: Grignard Reaction with 6-chlorohexanal
-
Pathway 4: Direct Chlorination of 1,6-hexanediol
The analysis reveals that while the direct chlorination of 1,6-hexanediol (Pathway 4) offers a high yield and purity in a single step, the overall cost-effectiveness may be challenged by the price of the starting material. The stereoselective reduction of 6-chloro-2-hexanone (Pathway 1) provides excellent enantiomeric purity, a crucial factor for many pharmaceutical applications. The multi-step synthesis from cyclohexanol (Pathway 2) is a viable industrial route, though it involves several stages and potential byproduct formation.[1] The Grignard reaction with 6-chlorohexanal (Pathway 3) presents an alternative with moderate yield.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each synthesis pathway, allowing for a direct comparison of their performance metrics.
| Parameter | Pathway 1: Stereoselective Reduction | Pathway 2: From Cyclohexanol | Pathway 3: From 6-chlorohexanal | Pathway 4: From 1,6-hexanediol |
| Overall Yield | >90% (for reduction step) | ~60-70% (overall) | ~70-80% | ~85-95% |
| Purity | High (>98%) | Moderate to High (purification needed) | Moderate (purification needed) | High (>99%)[2] |
| Reaction Time | 4-8 hours (for reduction) | 24-48 hours (multiple steps) | 6-12 hours | 2-6 hours[2] |
| Key Starting Material Cost | 6-chloro-2-hexanone: Moderate | Cyclohexanol: Low | 6-chlorohexanal: High | 1,6-hexanediol: Moderate |
| Key Reagent Cost | Chiral catalyst/enzyme: High | Various reagents: Moderate | Vinylmagnesium bromide: High | Cyanuric chloride/HCl: Low |
| Estimated Overall Cost | Moderate to High | Low to Moderate | High | Moderate |
| Key Advantages | High enantioselectivity | Low-cost starting material | Good for specific applications | High yield and purity, fewer steps |
| Key Disadvantages | High catalyst cost | Multiple steps, byproduct formation[1] | Expensive Grignard reagent | Cost of 1,6-hexanediol |
Experimental Protocols
Detailed methodologies for the key experiments in each pathway are provided below.
Pathway 1: Stereoselective Reduction of 6-chloro-2-hexanone
This pathway focuses on the final step of converting the ketone to the desired alcohol with high stereoselectivity.
Materials:
-
6-chloro-2-hexanone
-
Chiral reducing agent (e.g., a chiral borane reagent or a biocatalyst like a specific ketoreductase)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve 6-chloro-2-hexanone in the anhydrous solvent.
-
Cool the solution to the recommended temperature for the specific chiral reducing agent (e.g., -78 °C for some borane reagents).
-
Slowly add the chiral reducing agent to the solution while maintaining the temperature.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to remove inorganic byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over the drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched 2-Hexanol, 6-chloro-.
Pathway 2: Multi-step Synthesis from Cyclohexanol via 6-chloro-2-hexanone
This industrial process involves several chemical transformations.[1][3]
Step 2a: Dehydration of Cyclohexanol to Cyclohexene
-
Protocol: Heat cyclohexanol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and distill the resulting cyclohexene.
Step 2b: Rearrangement of Cyclohexene to 1-methylcyclopentene
-
Protocol: Pass cyclohexene vapor over a heated catalyst (e.g., alumina or silica-alumina) to induce rearrangement.
Step 2c: Hydration of 1-methylcyclopentene to 1-methylcyclopentanol
-
Protocol: Treat 1-methylcyclopentene with an aqueous acid solution.
Step 2d: Conversion of 1-methylcyclopentanol to 6-chloro-2-hexanone
-
Protocol: React 1-methylcyclopentanol with an alkali metal hypochlorite (e.g., sodium hypochlorite) in the presence of a carboxylic acid.[3]
Step 2e: Reduction of 6-chloro-2-hexanone to 2-Hexanol, 6-chloro-
-
Protocol: Reduce the ketone using a standard reducing agent like sodium borohydride in an alcoholic solvent.
Pathway 3: Grignard Reaction with 6-chlorohexanal
This pathway utilizes an organometallic reagent to form the carbon skeleton.[1]
Materials:
-
6-chlorohexanal
-
Vinylmagnesium bromide solution in THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, inert atmosphere reaction vessel, dissolve 6-chlorohexanal in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the vinylmagnesium bromide solution to the aldehyde solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude 6-chloro-1-hexen-3-ol is then hydrogenated using a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere to yield 2-Hexanol, 6-chloro-.
-
Purify the final product by distillation or column chromatography.
Pathway 4: Direct Chlorination of 1,6-hexanediol
This pathway offers a more direct route to a related chloro-alcohol, which can be a precursor or, in some cases, the desired product itself is 6-chloro-1-hexanol. For 2-Hexanol, 6-chloro-, subsequent oxidation and reduction steps would be necessary. However, the direct selective monochlorination of diols is a relevant and efficient process. A high-yield synthesis of 6-chlorohexanol is presented here.[2]
Materials:
-
1,6-hexanediol
-
Cyanuric chloride
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a four-neck flask, add DMF and stir.[2]
-
Control the temperature at 10-20 °C and add cyanuric chloride in batches. Stir for 6 hours.[2]
-
Prepare a mixed solution of 1,6-hexanediol and DMF.[2]
-
Control the temperature at -5 to 0 °C and dropwise add the reaction solution from step 2.[2]
-
After the addition is complete, stir and react for 2 hours at 0 °C.[2]
-
Allow the reaction to naturally warm up to 25 °C and monitor until the 1,6-hexanediol is completely reacted.[2]
-
Filter the reaction mixture under low vacuum and rinse the filter cake with DMF.[2]
-
Combine the DMF solutions and perform vacuum distillation to obtain 6-chlorohexanol with high purity (99.52%) and yield (95.2%).[2]
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Overview of the four main synthetic pathways to 2-Hexanol, 6-chloro-.
Cost-Benefit Analysis Workflow
Caption: Logical workflow for the cost-benefit analysis of synthesis pathways.
Concluding Remarks
The choice of a synthesis pathway for 2-Hexanol, 6-chloro- is a multifaceted decision that requires careful consideration of various scientific and economic factors. For applications demanding high enantiopurity, the additional cost of a stereoselective reduction is often justified. For large-scale industrial production where cost is a primary driver, the multi-step synthesis from the inexpensive starting material cyclohexanol may be the most attractive option, provided that efficient purification methods are in place to handle potential byproducts. The direct chlorination of 1,6-hexanediol offers an elegant and high-yielding route, with its economic viability being closely tied to the market price of the diol. The Grignard pathway, while effective, is likely to be reserved for smaller-scale syntheses where the cost of the Grignard reagent is less of a prohibitive factor.
It is recommended that researchers and drug development professionals conduct a thorough internal cost analysis based on their specific needs, available equipment, and local reagent pricing before committing to a particular synthesis route. This guide serves as a foundational resource to aid in that critical decision-making process.
References
Safety Operating Guide
Proper Disposal of 2-Hexanol, 6-chloro-: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hexanol, 6-chloro-, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance.
2-Hexanol, 6-chloro- is recognized as an irritant and requires careful handling and disposal to mitigate potential hazards.[1] Adherence to the following protocols is critical for the safe management of this chemical waste.
Immediate Safety and Handling
Prior to handling 2-Hexanol, 6-chloro-, it is imperative to be familiar with its potential hazards. The compound may cause irritation to the skin, eyes, and respiratory tract.[2] Some sources also indicate it as a suspected cancer hazard and suggest it may lead to other adverse health effects.[3]
Personal Protective Equipment (PPE): All personnel handling this substance must use appropriate PPE.
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[5] |
| Skin and Body Protection | Wear impervious, flame-resistant clothing to prevent skin contact.[4] |
| Respiratory Protection | In case of insufficient ventilation or potential for inhalation, use a full-face respirator with an appropriate organic vapor cartridge.[6] |
Spill Management Protocol
In the event of a spill, immediate and decisive action is necessary to contain the substance and prevent exposure.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using a laboratory fume hood if the spill is contained within one.[4]
-
Don PPE: Before addressing the spill, all responding personnel must be equipped with the full PPE detailed in the table above.
-
Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or watercourses.[4]
-
Absorb Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite to soak up the spilled liquid.[5][7]
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[7]
-
Decontaminate Area: Clean the spill area thoroughly to remove any residual contamination.
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent materials and PPE, must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of 2-Hexanol, 6-chloro- is through incineration by a licensed hazardous waste management company.[4] This compound is classified as a halogenated organic waste and must be segregated from other waste streams.
Key Disposal Steps:
-
Waste Segregation: Collect waste 2-Hexanol, 6-chloro- in a dedicated, properly labeled hazardous waste container.[3][8] This container should be clearly marked as "Halogenated Organic Waste".[3][8] Do not mix with non-halogenated organic wastes, as the disposal costs for halogenated waste are significantly higher.[9]
-
Container Management: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid to prevent leaks and vapor release.[3] Keep the container closed except when adding waste.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "2-Hexanol, 6-chloro-".[3][9] Do not use abbreviations or chemical formulas.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous material disposal company.[4] The approved disposal method for halogenated organic compounds is typically high-temperature incineration equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4][8]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of hazardous waste are strictly followed.[4]
Below is a logical workflow for the proper disposal of 2-Hexanol, 6-chloro-.
Caption: Workflow for the safe disposal of 2-Hexanol, 6-chloro-.
References
- 1. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling 2-Hexanol, 6-chloro-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Hexanol, 6-chloro- (CAS No: 18804-33-6), a key chemical intermediate. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Physicochemical and Toxicological Data
A clear understanding of the properties of 2-Hexanol, 6-chloro- is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C6H13ClO | [1][2] |
| Molecular Weight | 136.62 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Boiling Point/Range | 108 - 112 °C / 226.4 - 233.6 °F | [3] |
| Flash Point | 98 °C / 208.4 °F | [3] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| GHS Hazard Statements | Causes serious eye irritation (H319)[2][4], Causes skin irritation (H315)[3][5], Harmful if swallowed[6], May cause respiratory irritation[4][6]. |
Note: Toxicological data such as LD50 are not fully available, warranting a cautious approach.[1]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling 2-Hexanol, 6-chloro- in a laboratory setting.
1. Engineering Controls and Personal Protective Equipment (PPE) Verification:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Personal Protective Equipment (PPE): Before beginning any work, ensure all required PPE is available and in good condition.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn if there is a splashing hazard.
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber).[3] Gloves must be inspected for integrity before each use.
-
Skin and Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[1] Ensure all skin is covered.
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[1][7]
-
2. Chemical Handling Procedure:
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-handling: After handling, wash hands thoroughly with soap and water.[1]
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][4]
Disposal Plan: Step-by-Step Waste Management Protocol
Proper disposal of 2-Hexanol, 6-chloro- and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused or waste 2-Hexanol, 6-chloro- in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Any materials contaminated with 2-Hexanol, 6-chloro- (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, clearly labeled hazardous waste container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "2-Hexanol, 6-chloro-".
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting disposal.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous material disposal company.[1]
-
The preferred method of disposal is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling 2-Hexanol, 6-chloro-, emphasizing the integration of safety checks at each stage.
Caption: Workflow for Safe Handling of 2-Hexanol, 6-chloro-.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. (R)-6-Chloro-2-hexanol 98+% , Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
